molecular formula C6H11BrO2 B146095 2-Bromohexanoic acid CAS No. 616-05-7

2-Bromohexanoic acid

Cat. No.: B146095
CAS No.: 616-05-7
M. Wt: 195.05 g/mol
InChI Key: HZTPKMIMXLTOSK-UHFFFAOYSA-N
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Description

The reaction of 2-bromohexanoic acid (2-bromocaproic acid) with 6-(5,6-dipentyl-1,2,4-triazin-3-yl)-2,2′ -bipyridine and Cm(III) was studied.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromohexanoic acid
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InChI

InChI=1S/C6H11BrO2/c1-2-3-4-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HZTPKMIMXLTOSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50883244
Record name Hexanoic acid, 2-bromo-
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Molecular Weight

195.05 g/mol
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CAS No.

616-05-7
Record name 2-Bromohexanoic acid
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Record name alpha-Bromo-n-caproic acid
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Record name Hexanoic acid, 2-bromo-
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Foundational & Exploratory

2-Bromohexanoic acid physical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of 2-Bromohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No: 616-05-7), a key intermediate in various organic syntheses. The information is presented to be a valuable resource for professionals in research, development, and drug discovery.

Core Physical and Chemical Properties

This compound is a colorless to light brown liquid at room temperature.[1][2] It is characterized by the presence of a bromine atom at the alpha-carbon relative to the carboxylic acid group, which imparts significant reactivity, making it a versatile building block in the synthesis of pharmaceuticals and other fine chemicals.[3][4]

Data Presentation: Physical Properties of this compound

The following table summarizes the key quantitative physical properties of this compound for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₆H₁₁BrO₂[5]
Molecular Weight 195.05 g/mol [5]
Melting Point 4 °C[1][3]
Boiling Point 136-138 °C at 18 mmHg[1][3][5]
Density 1.37 g/mL at 25 °C[1][5]
Refractive Index n20/D 1.472[3][5]
Solubility Soluble in alcohol and diethyl ether.[5] Very slightly soluble in water.[5]
pKa (Predicted) 2.97 ± 0.21[3]

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid organic compound can be determined by packing a small amount into a capillary tube and heating it slowly in a melting point apparatus.[6][7][8] The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point range.[6][7] For a pure compound, this range is typically narrow.

General Procedure:

  • A small, finely powdered sample of the solid is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperatures at which melting begins and is complete are recorded.[8]

Boiling Point Determination

The boiling point of a liquid organic compound is the temperature at which its vapor pressure equals the atmospheric pressure.[9] A common method for micro-scale determination involves a Thiele tube or a similar apparatus.[10][11]

General Procedure:

  • A small volume of the liquid is placed in a small test tube or fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The assembly is heated gently in a Thiele tube containing a high-boiling liquid (e.g., mineral oil).

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[9][12]

Density Determination

The density of a liquid is its mass per unit volume.[13] It is typically determined by measuring the mass of a known volume of the liquid.

General Procedure:

  • The mass of a clean, dry pycnometer (specific gravity bottle) or a graduated cylinder is accurately measured.[13][14]

  • The container is filled with the liquid to a calibrated mark, and the total mass is measured.

  • The mass of the liquid is determined by subtraction.

  • The density is calculated by dividing the mass of the liquid by its volume.[15]

Refractive Index Measurement

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property that can be measured using a refractometer.[16]

General Procedure:

  • A few drops of the liquid are placed on the prism of an Abbe refractometer.[16]

  • The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus.

  • The refractive index is read directly from the instrument's scale.[16] The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Solubility Determination

The solubility of an organic acid can be qualitatively assessed in various solvents to understand its polarity and acidic nature.

General Procedure:

  • A small amount of the compound (e.g., 25 mg or 0.05 mL) is added to a test tube containing a small volume (e.g., 0.75 mL) of the solvent (e.g., water, 5% NaOH, 5% NaHCO₃, diethyl ether).[17][18]

  • The mixture is shaken vigorously.

  • The compound is classified as soluble if it dissolves completely, and insoluble if it does not.[19] The solubility in aqueous acidic and basic solutions can provide information about the presence of acidic or basic functional groups.[18]

Synthesis Workflow

This compound is commonly synthesized from hexanoic acid via the Hell-Volhard-Zelinsky reaction.[20][21][22] This reaction involves the alpha-bromination of a carboxylic acid in the presence of a phosphorus catalyst.

Hell_Volhard_Zelinsky Hexanoic_Acid Hexanoic Acid Acyl_Bromide Hexanoyl Bromide (Intermediate) Hexanoic_Acid->Acyl_Bromide PBr3 PBr₃ (catalyst) PBr3->Acyl_Bromide Br2 Br₂ Enol Enol Intermediate Br2->Enol Acyl_Bromide->Enol Tautomerization Alpha_Bromo_Acyl_Bromide 2-Bromohexanoyl Bromide (Intermediate) Enol->Alpha_Bromo_Acyl_Bromide Product This compound Alpha_Bromo_Acyl_Bromide->Product Water H₂O (Workup) Water->Product

References

An In-depth Technical Guide to 2-Bromohexanoic Acid (CAS: 616-05-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromohexanoic acid (CAS 616-05-7), a pivotal chemical intermediate in various fields of chemical synthesis. This document outlines its physicochemical properties, detailed experimental protocols for its synthesis, and its significant applications, particularly in the pharmaceutical and agrochemical industries.

Physicochemical and Identification Data

This compound, also known as α-Bromocaproic acid, is an alpha-brominated carboxylic acid.[1] Its structure, featuring a reactive bromine atom on the carbon adjacent to the carboxyl group, makes it a versatile reagent for organic synthesis.[2] It typically appears as a colorless to pale yellow or light brown liquid.[3][4]

Table 1: Chemical Identifiers and Molecular Properties

IdentifierValueSource(s)
CAS Number 616-05-7[5][6]
Molecular Formula C₆H₁₁BrO₂[4][5]
Molecular Weight 195.05 g/mol [5][6]
IUPAC Name This compound[6]
Synonyms DL-α-Bromocaproic acid, 2-Bromocaproic acid, α-Bromo-n-caproic acid[3][5]
SMILES CCCCC(Br)C(=O)O[6]
InChIKey HZTPKMIMXLTOSK-UHFFFAOYSA-N[4]

Table 2: Physicochemical Properties

PropertyValueSource(s)
Appearance Clear light brown to brown liquid[5]
Melting Point 4 °C[5][7][8]
Boiling Point 136-138 °C at 18 mmHg[5]
Density 1.37 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.472[5]
Flash Point >110 °C (>230 °F)[5]
Water Solubility Soluble[5]
Solubility in Organics Soluble in alcohol and diethyl ether[5]
pKa 2.97 ± 0.21 (Predicted)[5]

Table 3: Safety and Hazard Information

Hazard CategoryGHS ClassificationSource(s)
GHS Pictograms Corrosion, Acute Toxicity[6]
Signal Word Danger[6]
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H314: Causes severe skin burns and eye damage. H332: Harmful if inhaled.[6]
Hazard Class 8 (Corrosive)[8]
UN Number 3265[8]

Synthesis and Experimental Protocols

The industrial synthesis of this compound is typically achieved through the alpha-bromination of hexanoic acid.[3] The Hell-Volhard-Zelinsky reaction is a classic method for this transformation.

Experimental Protocol: Synthesis of this compound

This protocol is based on the described industrial synthesis method.[8]

Objective: To synthesize this compound via bromination of hexanoic acid.

Materials:

Procedure:

  • Combine dried bromine and hexanoic acid in a suitable reaction vessel.

  • Carefully introduce a catalytic amount of phosphorus trichloride to the mixture to initiate the reaction.

  • Heat the reaction mixture to a temperature of 65-70 °C. The evolution of hydrogen bromide (HBr) gas indicates the progression of the bromination. Maintain this temperature for 5-6 hours.

  • After the initial reaction period, increase the temperature to 100 °C to drive the reaction to completion.

  • Upon completion, subject the crude product to distillation under reduced pressure (vacuum distillation).

  • Collect the fraction that distills between 132-140 °C at 2 kPa. This fraction is the purified this compound.

Workflow Diagram:

G Synthesis Workflow for this compound A 1. Combine Hexanoic Acid and Bromine B 2. Add PCl3 (catalyst) A->B Initiation C 3. Heat to 65-70°C (5-6 hours) B->C Reaction D 4. Heat to 100°C (Completion) C->D Drive to Completion E 5. Vacuum Distillation D->E Purification F 6. Collect Product (132-140°C at 2 kPa) E->F Isolation

Caption: General workflow for the synthesis of this compound.

Applications in Research and Development

This compound is a crucial building block in organic synthesis, valued for its ability to participate in nucleophilic substitution and coupling reactions.[1][4]

Pharmaceutical and Agrochemical Intermediate

The compound serves as a key precursor in the manufacturing of various Active Pharmaceutical Ingredients (APIs) and agrochemicals.[1][8] The reactive bromine atom can be readily displaced to introduce other functional groups or to form new carbon-carbon bonds, enabling the construction of complex molecular architectures.[1]

  • Pharmaceuticals: It is used as an intermediate in the synthesis of compounds like Bromoisovalerate, which has hypnotic sedative properties.[8]

  • Agrochemicals: It is indispensable for producing the synthetic pyrethroid insecticide Fluvalinate.[8]

G Role of this compound as a Chemical Intermediate cluster_start Starting Material cluster_products Product Classes A This compound (CAS 616-05-7) B Pharmaceuticals (e.g., Bromoisovalerate) A->B Nucleophilic Substitution / Coupling C Agrochemicals (e.g., Fluvalinate) A->C Multi-step Synthesis D Fine & Specialty Chemicals A->D Derivatization

Caption: Application pathways for this compound in synthesis.

Analytical Chemistry

This compound has been employed as an internal standard for the determination of trans,trans-muconic acid in urine using Gas Chromatography-Mass Spectrometry (GC-MS).[5]

Biological Research

Recent studies have investigated the biological effects of this compound. For instance, it has been shown to act as an inhibitor of polyhydroxyalkanoate (PHA) and rhamnolipid synthesis in the bacterium Pseudomonas aeruginosa.[9] Research indicates that it has a more pronounced inhibitory effect on these biosynthetic pathways compared to its longer-chain analogs like 2-bromooctanoic and 2-bromodecanoic acid.[9]

G Inhibitory Action in Pseudomonas aeruginosa A Fructose (Carbon Source) B Biosynthesis Pathways A->B C Polyhydroxyalkanoates (PHA) B->C D Rhamnolipids B->D E This compound E->B Inhibits

Caption: Inhibition of bacterial synthesis pathways by this compound.

Conclusion

This compound (CAS 616-05-7) is a chemical of significant industrial and research importance. Its well-defined physicochemical properties and versatile reactivity make it an essential intermediate in the synthesis of a wide array of valuable compounds, from life-saving pharmaceuticals to effective agrochemicals. The detailed protocols for its synthesis and its expanding applications in biological and analytical research underscore its continuing relevance to the scientific community. Proper safety and handling procedures are paramount when working with this corrosive compound.

References

Spectroscopic data of 2-Bromohexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 2-Bromohexanoic Acid

This guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No: 616-05-7), a key intermediate in various organic syntheses.[1][2] The data presented is essential for the structural elucidation and quality control of this compound in research and development settings.

Structural and Physical Properties

This compound is a carboxylic acid with a bromine atom at the alpha (C2) position.[2] It is typically a colorless to pale yellow liquid at room temperature.[2][3]

  • Molecular Formula: C₆H₁₁BrO₂[1][4]

  • Molecular Weight: 195.05 g/mol [1][4]

  • Synonyms: 2-Bromocaproic acid, α-Bromohexanoic acid[1][4]

Spectroscopic Data Analysis

The following sections detail the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The analysis of this compound reveals characteristic absorptions for a carboxylic acid.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
2960, 2870Medium-StrongC-H stretch (Aliphatic)
1715StrongC=O stretch (Carbonyl)
1460, 1420MediumC-H bend (Aliphatic)
1290MediumC-O stretch
930BroadO-H bend
650MediumC-Br stretch

Table 1: Summary of key FT-IR spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the carbon-hydrogen framework of the molecule. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).[5]

¹H NMR Spectroscopy

The proton NMR spectrum shows distinct signals for each unique proton environment in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1HH -O-C=O
~4.25Triplet (t)1HCH -Br
~2.10Multiplet (m)2H-CH₂ -CH(Br)-
~1.45Multiplet (m)2H-CH₂ -CH₂-CH(Br)-
~1.35Sextet2HCH₃-CH₂ -
~0.90Triplet (t)3HCH₃ -CH₂-

Table 2: Summary of ¹H NMR spectral data for this compound.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides a signal for each unique carbon atom in the structure.[6]

Chemical Shift (δ, ppm)Assignment
~175C =O
~45C H-Br
~35C H₂-CH(Br)
~28-C H₂-CH₂-CH(Br)-
~22CH₃-C H₂-
~14C H₃-

Table 3: Summary of ¹³C NMR spectral data for this compound.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the molecule. The presence of bromine (with two major isotopes, ⁷⁹Br and ⁸¹Br) results in a characteristic M+2 isotope pattern for bromine-containing fragments.

m/zInterpretation
194/196[M]⁺, Molecular ion peak
115[M - Br]⁺, Loss of bromine radical
73[COOH-CH-CH₃]⁺ (from rearrangement)
45[COOH]⁺

Table 4: Key fragments in the mass spectrum of this compound.

Experimental Protocols

Standard procedures for acquiring the spectroscopic data are outlined below.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) or Neat (as a thin film between salt plates). For a neat sample, a drop of the liquid is placed on a KBr or NaCl plate, and another plate is pressed on top to create a thin capillary film.[1][7]

  • Instrument: A standard FTIR spectrometer.

  • Data Acquisition: The spectrum is typically acquired over a range of 4000-400 cm⁻¹. A background scan of the empty sample holder is performed first. The sample is then scanned, and the resulting spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube.[5] A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).

  • Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).[1]

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is typically run to simplify the spectrum to singlets for each carbon. A larger number of scans is required due to the low natural abundance of ¹³C.

Mass Spectrometry (MS)
  • Technique: Electron Ionization (EI) is commonly used, often coupled with Gas Chromatography (GC-MS) for sample introduction.[1]

  • Instrument: A GC-MS system or a direct insertion probe on a mass spectrometer.

  • Data Acquisition: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting positively charged ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis and structural confirmation of this compound.

G cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis cluster_elucid 4. Structure Confirmation Sample This compound (Liquid Sample) IR FTIR Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (EI-MS) Sample->MS IR_Data Identify Functional Groups IR->IR_Data NMR_Data Determine C-H Framework NMR->NMR_Data MS_Data Find Mol. Weight & Fragments MS->MS_Data Confirm Final Structure Elucidation IR_Data->Confirm NMR_Data->Confirm MS_Data->Confirm

Workflow for spectroscopic characterization.

References

An In-depth Technical Guide to the NMR Spectral Analysis of 2-Bromohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-bromohexanoic acid, tailored for researchers, scientists, and professionals in the field of drug development. This document outlines the expected ¹H and ¹³C NMR spectral data, detailed experimental protocols for sample preparation and analysis, and visual representations of the molecular structure and experimental workflow.

Introduction

This compound is a halogenated carboxylic acid with applications in organic synthesis, serving as a building block for various pharmaceutical and specialty chemical products. Understanding its structure and purity is critical, and NMR spectroscopy is a primary analytical technique for this purpose. This guide offers a detailed examination of its spectral features.

Predicted NMR Spectral Data

Due to the limited availability of publicly accessible, detailed, and assigned raw NMR data for this compound, the following tables present predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). These predictions are based on established principles of NMR spectroscopy, including the influence of electronegative substituents and empirical data from analogous compounds.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals for the protons at each position of the carbon chain. The electron-withdrawing effects of the bromine atom and the carboxylic acid group will cause a downfield shift for protons closer to these functionalities.

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-24.2 - 4.4Triplet (t)~7.51H
H-31.9 - 2.1Multiplet (m)-2H
H-41.4 - 1.6Multiplet (m)-2H
H-51.3 - 1.5Sextet~7.42H
H-60.9 - 1.0Triplet (t)~7.33H
COOH10.0 - 12.0Singlet (s, broad)-1H
¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in this compound. The carbon attached to the bromine (C-2) and the carbonyl carbon (C-1) are expected to be significantly downfield.

Assignment Chemical Shift (δ, ppm)
C-1 (COOH)170 - 175
C-2 (CHBr)45 - 55
C-3 (CH₂)30 - 35
C-4 (CH₂)25 - 30
C-5 (CH₂)20 - 25
C-6 (CH₃)10 - 15

Experimental Protocols

A standardized protocol for the NMR analysis of small molecules like this compound is crucial for obtaining high-quality, reproducible data.

Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Reference Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the NMR tube for referencing the chemical shifts to 0 ppm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 300 MHz or 500 MHz instrument.

  • Shimming: Perform manual or automated shimming of the magnetic field to ensure homogeneity and improve spectral resolution.

  • Locking: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent to maintain a stable magnetic field during acquisition.

  • Parameter Setup for ¹H NMR:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay (e.g., 1-2 seconds) between scans.

  • Parameter Setup for ¹³C NMR:

    • Set a wider spectral width (e.g., 0 to 200 ppm).

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Employ proton decoupling to simplify the spectrum to single lines for each carbon.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals in the ¹H NMR spectrum.

Visualizations

Molecular Structure and Proton Connectivity

The following diagram illustrates the molecular structure of this compound and the coupling relationships between adjacent protons, which give rise to the observed splitting patterns in the ¹H NMR spectrum.

Caption: Molecular structure of this compound with proton coupling.

Experimental Workflow for NMR Analysis

The following flowchart outlines the key stages involved in the NMR spectral analysis of this compound, from sample receipt to final data interpretation.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer add_std Add Internal Standard (TMS) transfer->add_std insert Insert Sample into Spectrometer add_std->insert lock_shim Lock and Shim insert->lock_shim setup Set Acquisition Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate integrate Integrate Peaks calibrate->integrate assign Assign Signals integrate->assign

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-Bromohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-bromohexanoic acid. Understanding the fragmentation pathways of this and similar molecules is crucial for structural elucidation, impurity profiling, and metabolite identification in research, and pharmaceutical development. This document outlines the major fragmentation mechanisms, presents quantitative data from mass spectral databases, and provides a general experimental protocol for analysis.

Molecular Structure and Properties

This compound is a halogenated carboxylic acid with the following key properties:

  • Molecular Formula: C₆H₁₁BrO₂[1][2][3]

  • Molecular Weight: 195.05 g/mol (for the most common isotopes, ¹²C, ¹H, ¹⁶O, ⁷⁹Br)[2]

  • Monoisotopic Mass: 193.99424 Da[2]

  • Synonyms: 2-Bromocaproic acid, α-Bromohexanoic acid[1][3]

The presence of two electronegative atoms (bromine and oxygen) and a carboxylic acid functional group dictates its fragmentation behavior under mass spectrometric analysis.

Electron Ionization Mass Spectrometry (EI-MS)

Under electron ionization, this compound undergoes several characteristic fragmentation reactions. The mass spectrum is notable for the presence of bromine's isotopic pattern, with ⁷⁹Br and ⁸¹Br existing in a nearly 1:1 natural abundance. This results in pairs of peaks (M⁺ and M+2) for any fragment containing a bromine atom, separated by two mass-to-charge units (m/z).

Major Fragment Ions and Their Proposed Structures

The electron ionization mass spectrum of this compound is characterized by several key fragments. The quantitative data for the most significant ions are summarized in the table below, based on data from the NIST Mass Spectrometry Data Center.[1]

m/zProposed Fragment IonFormulaNotes
194/196[C₆H₁₁BrO₂]⁺C₆H₁₁BrO₂Molecular Ion (M⁺)
115[C₆H₁₁O₂]⁺C₆H₁₁O₂Loss of Bromine radical (•Br)
71[C₄H₇O]⁺C₄H₇OAlpha-cleavage with loss of •CH(Br)COOH
57[C₄H₉]⁺C₄H₉Alkyl fragment
45[COOH]⁺COOHCarboxyl group

Note: The relative intensities of peaks can vary slightly between different instruments and experimental conditions.

Key Fragmentation Pathways

The fragmentation of the this compound molecular ion ([C₆H₁₁BrO₂]⁺) is driven by the presence of the carboxylic acid and the bromine atom. The following sections describe the primary fragmentation pathways.

Alpha-Cleavage

Alpha-cleavage is a common fragmentation mechanism for compounds containing heteroatoms. In this compound, cleavage of the carbon-carbon bond adjacent to the carboxyl group or the bromine atom can occur.

  • Loss of the Butyl Radical: Cleavage between C2 and C3 results in the loss of a butyl radical (•C₄H₉) to form a resonance-stabilized cation at m/z 138/140.

  • Loss of the Carboxyl Group: Cleavage of the bond between the alpha-carbon and the carboxyl group can lead to the loss of a •COOH radical, resulting in a fragment at m/z 150/152. However, this is generally less favorable than other pathways.

Cleavage of the Carbon-Bromine Bond

The C-Br bond is relatively weak and susceptible to cleavage. Homolytic cleavage results in the loss of a bromine radical (•Br), leading to the formation of an ion at m/z 115.

M [C₆H₁₁BrO₂]⁺˙ m/z 194/196 Br_loss - •Br M->Br_loss F115 [C₆H₁₁O₂]⁺ m/z 115 Br_loss->F115

Figure 1. Loss of a bromine radical from the molecular ion.
McLafferty Rearrangement

Carboxylic acids with a gamma-hydrogen are known to undergo the McLafferty rearrangement. This involves the transfer of a hydrogen atom from the gamma-carbon to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond. This results in the formation of a neutral alkene and a charged enol. For this compound, this would lead to a fragment containing the bromine atom.

M [C₆H₁₁BrO₂]⁺˙ m/z 194/196 McLafferty McLafferty Rearrangement M->McLafferty Neutral_loss - C₄H₈ F_mclafferty [C₂H₄BrO₂]⁺˙ m/z 154/156 McLafferty->F_mclafferty

Figure 2. Proposed McLafferty rearrangement pathway.
Fragmentation of the Alkyl Chain

The butyl side chain can undergo fragmentation, leading to a series of alkyl cations, typically differing by 14 Da (a CH₂ group). This gives rise to smaller fragments observed in the lower m/z region of the spectrum.

cluster_workflow Alkyl Chain Fragmentation F115 [C₆H₁₁O₂]⁺ m/z 115 loss1 - CH₂ F115->loss1 F101 [C₅H₉O₂]⁺ m/z 101 loss2 - CH₂ F101->loss2 F87 [C₄H₇O₂]⁺ m/z 87 loss3 - CH₂ F87->loss3 F73 [C₃H₅O₂]⁺ m/z 73 loss4 - CH₂ F73->loss4 F59 [C₂H₃O₂]⁺ m/z 59 loss5 - CH₂ F59->loss5 F45 [COOH]⁺ m/z 45 loss1->F101 loss2->F87 loss3->F73 loss4->F59 loss5->F45

Figure 3. Sequential loss from the alkyl chain.

Experimental Protocol: GC-MS Analysis

Sample Preparation (Derivatization)
  • Esterification: A common method is to convert the carboxylic acid to its methyl ester. This can be achieved by reacting the sample with a methylating agent such as diazomethane, or more commonly and safely, with BF₃ in methanol (B129727) or by using trimethylsilyldiazomethane (B103560) (TMSD).

  • Silylation: Alternatively, the acidic proton can be replaced with a trimethylsilyl (B98337) (TMS) group using a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Gas Chromatography (GC) Conditions
  • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (5% phenyl-methylpolysiloxane), is typically used.

  • Injector: Split/splitless injector, typically operated at 250-280 °C.

  • Oven Program: A temperature gradient is used to separate the components. A typical program might start at 50-70 °C, hold for 1-2 minutes, and then ramp up to 250-300 °C at a rate of 10-20 °C/min.

  • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: A scan range of m/z 40-400 is generally sufficient to capture the molecular ion and major fragments.

  • Ion Source Temperature: Typically maintained at 230 °C.

  • Transfer Line Temperature: Maintained at a temperature similar to the final oven temperature (e.g., 280 °C) to prevent condensation.

cluster_workflow GC-MS Experimental Workflow Sample Sample containing This compound Derivatization Derivatization (Esterification or Silylation) Sample->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole/Ion Trap) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Mass Spectrum) Detection->Data_Analysis

Figure 4. General workflow for GC-MS analysis.

Conclusion

The electron ionization mass spectrum of this compound is characterized by distinct fragmentation patterns, including the loss of the bromine atom, alpha-cleavage, and McLafferty rearrangement. The isotopic signature of bromine provides a clear marker for bromine-containing fragments. A thorough understanding of these fragmentation pathways is essential for the accurate identification and structural elucidation of this compound in complex matrices. The provided general GC-MS protocol serves as a starting point for developing a specific analytical method for this compound and related compounds.

References

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Bromohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2-bromohexanoic acid. It details the expected vibrational modes, outlines the experimental protocol for spectral acquisition, and illustrates key concepts through diagrams. This document is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, organic synthesis, and pharmaceutical development.

Introduction

Infrared spectroscopy is a powerful analytical technique used to identify and characterize organic molecules by measuring the absorption of infrared radiation, which induces molecular vibrations. For this compound, a halogenated carboxylic acid, IR spectroscopy is instrumental in confirming the presence of its key functional groups: the carboxylic acid moiety and the carbon-bromine bond, as well as the aliphatic hydrocarbon chain. Understanding the IR spectrum of this compound is crucial for its synthesis, purification, and quality control in various applications, including as an intermediate in pharmaceutical and agrochemical production.

Data Presentation

While publicly accessible, high-resolution spectral data with peak-by-peak assignments for this compound is limited in open-access databases, a detailed analysis of its constituent functional groups allows for the prediction of its characteristic infrared absorption bands. The following table summarizes the expected vibrational frequencies, their corresponding molecular motions, and their anticipated intensities.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
2500-3300O-H stretchCarboxylic AcidStrong, very broad
2850-2960C-H stretchAlkyl (CH₂, CH₃)Medium to Strong
~1710C=O stretchCarboxylic AcidStrong, sharp
~1465C-H bendAlkyl (CH₂)Medium
~1410C-O-H bendCarboxylic AcidMedium
~1290C-O stretchCarboxylic AcidStrong
~930O-H bend (out-of-plane)Carboxylic Acid DimerMedium, broad
500-600C-Br stretchAlkyl HalideMedium to Strong

Interpretation of the Infrared Spectrum

The infrared spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid group. A very broad and intense absorption band is expected in the region of 2500-3300 cm⁻¹, which is due to the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. Superimposed on this broad band are the sharper C-H stretching vibrations of the alkyl chain, typically appearing between 2850 and 2960 cm⁻¹.

A strong and sharp absorption peak around 1710 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the carboxylic acid. The presence of the electron-withdrawing bromine atom on the alpha-carbon may cause a slight shift in the position of this peak.

The fingerprint region of the spectrum (below 1500 cm⁻¹) contains a wealth of information. Key absorptions in this region include the C-O stretching and in-plane O-H bending vibrations of the carboxylic acid, which are typically found around 1290 cm⁻¹ and 1410 cm⁻¹, respectively. The out-of-plane O-H bend of the dimerized carboxylic acid often appears as a broad band centered around 930 cm⁻¹.

Finally, the presence of the bromine atom is confirmed by a medium to strong absorption band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹, corresponding to the C-Br stretching vibration.

Experimental Protocols

The acquisition of an infrared spectrum for this compound, which is a liquid at room temperature, is typically performed using the "neat" sampling technique. This involves analyzing the pure liquid without any solvent.

Methodology for "Neat" Sample Analysis using a Capillary Cell:

  • Sample Preparation: Ensure the this compound sample is free of any particulate matter or water, as these can interfere with the spectrum.

  • Cell Assembly: A demountable cell with infrared-transparent windows (e.g., sodium chloride (NaCl) or potassium bromide (KBr) plates) is used. The plates must be clean and dry.

  • Sample Application: A small drop of neat this compound is placed on the center of one of the salt plates.

  • Capillary Film Formation: The second salt plate is carefully placed on top of the first, allowing the liquid to spread and form a thin capillary film between the two plates. The plates are then secured in a sample holder.

  • Spectrometer Setup: The sample holder is placed in the beam path of the FTIR spectrometer.

  • Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

  • Sample Spectrum Acquisition: The infrared spectrum of the this compound sample is then recorded. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is subjected to a Fourier transform to obtain the final infrared spectrum (transmittance vs. wavenumber). The background spectrum is automatically subtracted from the sample spectrum.

  • Cleaning: After analysis, the salt plates are carefully disassembled and cleaned with a dry, volatile solvent (e.g., anhydrous acetone (B3395972) or isopropanol) and stored in a desiccator to prevent fogging.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the correlation between the molecular structure of this compound and its characteristic infrared absorption bands.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition cluster_processing Data Processing Sample This compound (Neat Liquid) Apply Form Capillary Film Sample->Apply Place drop on plate Plates Clean NaCl/KBr Plates Plates->Apply FTIR FTIR Spectrometer Apply->FTIR Background Record Background FTIR->Background Acquire Acquire Sample Spectrum FTIR->Acquire Process Fourier Transform & Background Subtraction Acquire->Process Spectrum Final IR Spectrum Process->Spectrum

Caption: Experimental workflow for obtaining the IR spectrum of neat this compound.

functional_group_correlation cluster_molecule This compound Structure cluster_groups Functional Groups cluster_signals Characteristic IR Absorption Bands (cm⁻¹) mol CH3(CH2)3CH(Br)COOH COOH Carboxylic Acid (-COOH) mol->COOH Alkyl Alkyl Chain (-CH2-, -CH3) mol->Alkyl CBr Carbon-Bromine (-C-Br) mol->CBr OH_stretch O-H stretch (2500-3300) COOH->OH_stretch v(O-H) CO_stretch C=O stretch (~1710) COOH->CO_stretch v(C=O) CH_stretch C-H stretch (2850-2960) Alkyl->CH_stretch v(C-H) CBr_stretch C-Br stretch (500-600) CBr->CBr_stretch v(C-Br)

Caption: Correlation of functional groups in this compound with their IR signals.

Theoretical Investigations of 2-Bromohexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental studies on 2-Bromohexanoic acid. It is designed to be a valuable resource for researchers in chemistry and drug development, offering detailed data, experimental protocols, and computational methodologies.

Physicochemical and Spectroscopic Data

This compound is a halogenated carboxylic acid with the chemical formula C₆H₁₁BrO₂.[1][2][3] It is a colorless to light brown liquid at room temperature and is primarily utilized as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] The presence of a bromine atom on the alpha-carbon makes it a versatile building block for various chemical transformations.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC NameThis compound[2]
CAS Number616-05-7[2][4]
Molecular FormulaC₆H₁₁BrO₂[1][2][3]
Molecular Weight195.05 g/mol [2]
AppearanceColorless to pale yellow liquid[1]
Density1.37 g/mL at 25 °C[4]
Melting Point4 °C[1]
Boiling Point136-138 °C at 18 mmHg[4]
Refractive Indexn20/D 1.472[4]
SolubilitySoluble in alcohol and diethyl ether; very slightly soluble in water.[4]

Table 2: Spectroscopic Data of this compound

TechniqueKey Peaks/SignalsSource
¹H NMR Data available on PubChem and other databases. Specific peak assignments would require analysis of the spectrum.[2]
¹³C NMR Data available on PubChem and ChemicalBook. Specific peak assignments would require analysis of the spectrum.[2][5]
FTIR (Neat) A broad peak for the O-H stretch of the carboxylic acid is expected around 2500-3300 cm⁻¹. A sharp peak for the C=O stretch should appear around 1700 cm⁻¹. The C-Br stretch is expected in the fingerprint region.[2]
Mass Spec (EI) The molecular ion peak [M]⁺ may be weak. Common fragments would result from the loss of Br (m/z 79/81), COOH (m/z 45), and cleavage of the alkyl chain.[2][6]

Experimental Protocols

Synthesis of this compound via Hell-Volhard-Zelinsky Reaction

The most common method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the alpha-bromination of a carboxylic acid.[7][8][9]

Reaction:

CH₃(CH₂)₄COOH + Br₂ (with PBr₃ catalyst) → CH₃(CH₂)₃CH(Br)COOH + HBr

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place hexanoic acid. A catalytic amount of phosphorus tribromide (PBr₃) is added.[7] The setup should be under a fume hood due to the evolution of HBr gas.

  • Addition of Bromine: Slowly add bromine from the dropping funnel to the reaction mixture with constant stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Conditions: After the addition of bromine is complete, the reaction mixture is heated to reflux for several hours to ensure complete bromination.[10]

  • Work-up: After cooling, the reaction mixture is slowly quenched by the addition of water. This hydrolyzes the intermediate acyl bromide to the desired carboxylic acid.[7]

  • Purification: The product is then extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with water, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.[11]

HVZ_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Bromination cluster_workup Work-up & Purification Hexanoic_Acid Hexanoic Acid Flask Round-Bottom Flask Hexanoic_Acid->Flask PBr3 PBr3 (cat.) PBr3->Flask Reflux Heat to Reflux Flask->Reflux Bromine Bromine Bromine->Flask Water Water Quench Reflux->Water Extraction Solvent Extraction Water->Extraction Purification Vacuum Distillation Extraction->Purification This compound This compound Purification->this compound

Caption: Workflow for the synthesis of this compound.

Theoretical Studies: A Methodological Approach

Hypothetical Computational Protocol for DFT Analysis

Objective: To determine the optimized molecular geometry, vibrational frequencies, and electronic properties of this compound.

Methodology:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem would be utilized.

  • Method: Density Functional Theory (DFT) is a suitable and widely used method for such calculations. The B3LYP functional is a common choice that provides a good balance of accuracy and computational cost.

  • Basis Set: A Pople-style basis set, such as 6-31G(d,p), is a standard choice for initial geometry optimizations and frequency calculations. For higher accuracy, a larger basis set like 6-311++G(d,p) could be employed.

  • Geometry Optimization: An initial structure of this compound would be built. A geometry optimization calculation would then be performed to find the lowest energy conformation of the molecule.

  • Frequency Calculation: Following the geometry optimization, a vibrational frequency calculation would be performed at the same level of theory. This confirms that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the theoretical infrared spectrum.

  • Electronic Properties: From the optimized structure, molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be visualized, and their energy gap calculated to assess chemical reactivity.

DFT_Workflow Start Build Initial Structure DFT_Setup Select DFT Method and Basis Set (e.g., B3LYP/6-31G(d,p)) Start->DFT_Setup Geom_Opt Geometry Optimization DFT_Setup->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Check_Min Check for Imaginary Frequencies Freq_Calc->Check_Min Check_Min->Geom_Opt Imaginary Frequencies Found Results Optimized Geometry & Vibrational Frequencies Check_Min->Results None Electronic_Props Calculate Electronic Properties (HOMO, LUMO, etc.) Results->Electronic_Props

Caption: A typical workflow for DFT calculations on this compound.

Conformational Analysis

The flexible alkyl chain of this compound allows for multiple conformers. A conformational analysis can be performed by systematically rotating the dihedral angles of the backbone and calculating the relative energies of the resulting structures. This would identify the most stable conformer(s) and the energy barriers between them.

Reaction Mechanism Studies

Theoretical studies can elucidate the mechanism of reactions involving this compound, such as nucleophilic substitution at the alpha-carbon. This would involve:

  • Identifying Reactants, Products, and Transition States: The structures of the starting materials, products, and the transition state for the reaction would be optimized.

  • Calculating Activation Energies: The energy difference between the reactants and the transition state would provide the activation energy, offering insights into the reaction kinetics.

  • Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to confirm that the identified transition state connects the reactants and products.

Reaction Pathways

The primary reaction pathway of interest for this compound is nucleophilic substitution at the alpha-carbon, where the bromine atom acts as a good leaving group.

Nucleophilic_Substitution Reactants This compound + Nucleophile (Nu⁻) Transition_State Transition State [Nu---C---Br]⁻ Reactants->Transition_State SN2 Attack Products 2-Substituted Hexanoic Acid + Br⁻ Transition_State->Products

Caption: Generalized SN2 reaction pathway for this compound.

Conclusion

This technical guide has summarized the key physicochemical properties, spectroscopic data, and synthetic methodologies for this compound. While specific theoretical studies on this molecule are not abundant in the public domain, a clear computational framework for obtaining such data has been provided. This information serves as a foundational resource for researchers working with this compound in synthetic chemistry and drug development, enabling a deeper understanding of its properties and reactivity.

References

An In-depth Technical Guide to the Solubility of 2-Bromohexanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromohexanoic acid in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the existing qualitative and semi-quantitative data. To empower researchers in generating precise solubility profiles, a detailed experimental protocol for solubility determination is provided. Additionally, quantitative solubility data for the structurally related parent compound, hexanoic acid, is included to serve as a valuable comparative reference.

Solubility Profile of this compound

This compound (C₆H₁₁BrO₂) is a halogenated carboxylic acid with a molecular structure that lends it to solubility in a range of organic solvents. The presence of the polar carboxylic acid group allows for interactions with polar solvents, while the hexyl chain contributes to its affinity for less polar environments.[1][2] General observations indicate that this compound exhibits good solubility in common organic solvents such as ethanol (B145695) and acetone.[1]

Quantitative and Semi-Quantitative Solubility Data

Precise, quantitative solubility data for this compound across a wide range of organic solvents at standard temperatures is not extensively documented in scientific literature. However, some semi-quantitative data is available, providing a useful baseline for experimental work.

SolventFormulaTypeReported SolubilityMolarity (approx.)
Alcohol (unspecified)R-OHPolar Protic~ 1 g / 120 mL[3]~ 0.043 M
Diethyl Ether(C₂H₅)₂OPolar Aprotic~ 1 g / 100 mL[3]~ 0.051 M
ChloroformCHCl₃Polar Aprotic~ 1 g / 400 mL[3]~ 0.013 M

Note: The molarity is an approximation based on the provided semi-quantitative data and the molecular weight of this compound (195.05 g/mol ). These values should be confirmed by experimental determination.

Comparative Solubility Data: Hexanoic Acid

To provide a more comprehensive, albeit comparative, dataset, the following table summarizes the quantitative solubility of the parent compound, hexanoic acid (C₆H₁₂O₂), in various organic solvents. The absence of the bromine atom will influence the overall polarity and intermolecular interactions, but this data provides a useful estimate for solvent selection in experimental designs.

SolventFormulaTypeSolubility of Hexanoic Acid
WaterH₂OPolar Protic1.082 g / 100 g[4]
EthanolC₂H₅OHPolar ProticSoluble[4]
Diethyl Ether(C₂H₅)₂OPolar AproticSoluble[4]
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolar AproticSoluble (~30 mg/mL for deuterated form)[5]
Dimethylformamide (DMF)(CH₃)₂NC(O)HPolar AproticSoluble (~30 mg/mL for deuterated form)[5]

Note: "Soluble" indicates high miscibility, but precise quantitative values at standard conditions were not specified in the cited sources.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents, based on the widely accepted isothermal shake-flask method followed by concentration analysis using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (B75204) (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Calibrated micropipettes

  • Volumetric flasks

  • Syringe filters (0.22 µm, solvent-compatible)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial to ensure that a saturated solution has been achieved.

    • Accurately pipette a known volume (e.g., 2 mL) of the desired organic solvent into each vial.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes).

  • Sample Withdrawal and Dilution:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated micropipette. It is critical to avoid disturbing the solid pellet at the bottom of the vial.

    • Filter the withdrawn supernatant through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step removes any remaining microscopic solid particles.

    • Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve. Record the dilution factor accurately.

  • Concentration Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.

    • Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.

  • Data Calculation:

    • Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the final solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.

Solubility_Determination_Workflow Workflow for Experimental Solubility Determination prep 1. Preparation Add excess this compound to a known volume of solvent in a sealed vial. equilibrate 2. Equilibration Agitate in a thermostatically controlled shaker for 24-48 hours. prep->equilibrate separate 3. Phase Separation Centrifuge to pellet undissolved solid. equilibrate->separate sample 4. Sampling & Dilution Withdraw and filter a known volume of the supernatant. Dilute accurately. separate->sample analyze 5. HPLC Analysis Determine the concentration of the diluted sample against a calibration curve. sample->analyze calculate 6. Calculation Calculate the original concentration of the saturated solution. Express in desired units. analyze->calculate

References

Stability and Storage of 2-Bromohexanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage of 2-Bromohexanoic acid (CAS No. 616-05-7). The information herein is intended to support researchers, scientists, and drug development professionals in the safe handling, storage, and application of this compound. This document details the chemical and physical properties, recommended storage conditions, potential degradation pathways, and experimental protocols for stability assessment.

Chemical and Physical Properties

This compound is a halogenated carboxylic acid widely used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2] Its stability is intrinsically linked to its physical and chemical characteristics, which are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₁₁BrO₂[3]
Molecular Weight 195.05 g/mol [3]
Appearance Colorless to pale yellow or light brown liquid[1][4]
Melting Point 4 °C[2]
Boiling Point 136-138 °C at 18 mmHg[4]
Density 1.37 g/mL at 25 °C[4]
Refractive Index n20/D 1.472[4]
Solubility Soluble in alcohol and ether; moderately soluble in water.[1]
pKa 2.97 ± 0.21 (Predicted)[4]

Stability Profile and Degradation Pathways

While specific kinetic data on the degradation of this compound is not extensively available in public literature, its stability can be inferred from the chemical nature of α-bromo carboxylic acids. The primary degradation pathways are anticipated to be hydrolysis and photodegradation. The presence of the bromine atom at the alpha position to the carboxyl group makes the compound susceptible to nucleophilic substitution and elimination reactions.[5]

Hydrolytic Degradation

In the presence of water, this compound can undergo hydrolysis to form 2-hydroxyhexanoic acid and hydrogen bromide. This reaction is susceptible to catalysis by both acid and base. Under basic conditions, the carboxylate anion is formed, which can facilitate intramolecular displacement of the bromide ion, or the hydroxide (B78521) ion can directly attack the α-carbon.

Photodegradation

Halogenated organic acids are known to be susceptible to photodegradation. While specific studies on this compound are limited, bromoacetic acids, in general, degrade in the presence of light. The rate of degradation is typically proportional to the number of halogen atoms. Therefore, exposure to UV light should be minimized to prevent the formation of unknown degradation products.

Thermal Degradation

This compound is reported to be stable at moderate temperatures, as indicated by its boiling point.[2] However, at elevated temperatures, thermal decomposition may occur, potentially leading to the elimination of hydrogen bromide to form 2-hexenoic acid, or decarboxylation.

Incompatibility

This compound is incompatible with strong bases, oxidizing agents, and reducing agents. Contact with these substances should be avoided to prevent vigorous reactions and degradation.

The following diagram illustrates the potential degradation pathways of this compound.

G Potential Degradation Pathways of this compound 2-Bromohexanoic_acid This compound 2-Hydroxyhexanoic_acid 2-Hydroxyhexanoic Acid 2-Bromohexanoic_acid->2-Hydroxyhexanoic_acid Hydrolysis (H₂O, H⁺/OH⁻) 2-Hexenoic_acid 2-Hexenoic Acid 2-Bromohexanoic_acid->2-Hexenoic_acid Thermal Degradation (Heat, Elimination) Photodegradation_products Photodegradation Products 2-Bromohexanoic_acid->Photodegradation_products Photodegradation (UV Light)

Potential degradation pathways of this compound.

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended based on safety data sheets and general chemical handling guidelines:

ParameterRecommendation
Temperature Store in a cool, dry place.
Light Protect from light. Store in an opaque or amber container.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
Container Keep container tightly closed.
Ventilation Store in a well-ventilated area.
Incompatibilities Store away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method. The following protocols are based on ICH guidelines and are intended as a general framework.

Forced Degradation (Stress Testing) Protocol

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 N and 1 N)

  • Sodium hydroxide (0.1 N and 1 N)

  • Hydrogen peroxide (3% and 30%)

  • Methanol or Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound in 0.1 N HCl and 1 N HCl to a final concentration of approximately 1 mg/mL.

    • Store the solutions at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize with an appropriate amount of base, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Dissolve this compound in 0.1 N NaOH and 1 N NaOH to a final concentration of approximately 1 mg/mL.

    • Store the solutions at room temperature for a defined period (e.g., 1, 4, 8 hours), monitoring for rapid degradation.

    • At each time point, withdraw an aliquot, neutralize with an appropriate amount of acid, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of 3% H₂O₂ and 30% H₂O₂ to a final concentration of approximately 1 mg/mL.

    • Store the solutions at room temperature for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place a sample of solid or liquid this compound in an oven at an elevated temperature (e.g., 70 °C) for a defined period (e.g., 1, 3, 7 days).

    • At each time point, withdraw a sample, dissolve in a suitable solvent, and dilute for analysis.

  • Photodegradation:

    • Expose a sample of this compound (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be protected from light.

    • At the end of the exposure period, prepare the samples for analysis.

The following diagram outlines a typical workflow for a forced degradation study.

G Forced Degradation Study Workflow cluster_stress Stress Conditions Acid_Hydrolysis Acid Hydrolysis (0.1N, 1N HCl) Analysis Analysis by Stability-Indicating Method (e.g., HPLC, GC-MS) Acid_Hydrolysis->Analysis Base_Hydrolysis Base Hydrolysis (0.1N, 1N NaOH) Base_Hydrolysis->Analysis Oxidation Oxidation (3%, 30% H₂O₂) Oxidation->Analysis Thermal Thermal (e.g., 70°C) Thermal->Analysis Photolytic Photolytic (ICH Q1B) Photolytic->Analysis API_Sample This compound Sample API_Sample->Acid_Hydrolysis API_Sample->Base_Hydrolysis API_Sample->Oxidation API_Sample->Thermal API_Sample->Photolytic Results Identify Degradation Products & Elucidate Degradation Pathways Analysis->Results

Workflow for a forced degradation study of this compound.
Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique for this purpose. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, particularly for volatile degradation products.[6]

Example HPLC Method Parameters (starting point for development):

  • Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for pH control)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 210 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method validation should be performed according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

Biological Interactions and Signaling Pathways

While this compound is primarily used as a synthetic intermediate, studies on related α-bromoalkanoic acids have revealed interactions with biological pathways. Notably, 2-bromooctanoate, a longer-chain analog, has been shown to be an inhibitor of fatty acid β-oxidation.[7] It is enzymatically converted to 2-bromo-3-ketooctanoyl-CoA, which then irreversibly inhibits the enzyme 3-ketothiolase.[7] This suggests that this compound could potentially interfere with fatty acid metabolism in a similar manner.

Additionally, this compound has been observed to inhibit the synthesis of rhamnolipids in Pseudomonas aeruginosa.[8] Rhamnolipids are virulence factors and are involved in biofilm formation, indicating a potential role for this compound in modulating bacterial quorum sensing and pathogenesis.

The following diagram illustrates the proposed mechanism of inhibition of fatty acid β-oxidation by a 2-bromoalkanoic acid.

G Inhibition of Fatty Acid β-Oxidation by 2-Bromoalkanoic Acid 2-Bromoalkanoic_acid 2-Bromoalkanoic Acid Acyl-CoA_Synthetase Acyl-CoA Synthetase 2-Bromoalkanoic_acid->Acyl-CoA_Synthetase 2-Bromoacyl-CoA 2-Bromoacyl-CoA Acyl-CoA_Synthetase->2-Bromoacyl-CoA Acyl-CoA_Dehydrogenase Acyl-CoA Dehydrogenase 2-Bromoacyl-CoA->Acyl-CoA_Dehydrogenase 2-Bromo-trans-2-enoyl-CoA 2-Bromo-trans-Δ²-enoyl-CoA Acyl-CoA_Dehydrogenase->2-Bromo-trans-2-enoyl-CoA Enoyl-CoA_Hydratase Enoyl-CoA Hydratase 2-Bromo-trans-2-enoyl-CoA->Enoyl-CoA_Hydratase 2-Bromo-3-hydroxyacyl-CoA 2-Bromo-3-hydroxyacyl-CoA Enoyl-CoA_Hydratase->2-Bromo-3-hydroxyacyl-CoA 3-Hydroxyacyl-CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase 2-Bromo-3-hydroxyacyl-CoA->3-Hydroxyacyl-CoA_Dehydrogenase 2-Bromo-3-ketoacyl-CoA 2-Bromo-3-ketoacyl-CoA 3-Hydroxyacyl-CoA_Dehydrogenase->2-Bromo-3-ketoacyl-CoA 3-Ketothiolase 3-Ketothiolase 2-Bromo-3-ketoacyl-CoA->3-Ketothiolase Active Inhibitor Inhibition Inhibition 3-Ketothiolase->Inhibition Fatty_Acid_Oxidation Fatty Acid β-Oxidation

Proposed mechanism of fatty acid β-oxidation inhibition.

Conclusion

This compound is a valuable synthetic intermediate that requires careful handling and storage to maintain its quality and prevent degradation. The primary stability concerns are hydrolysis and photodegradation. Adherence to the recommended storage conditions, including protection from light and moisture, and segregation from incompatible materials, is crucial. The provided experimental protocols for forced degradation studies offer a framework for identifying potential degradation products and developing stability-indicating analytical methods. Further research into the biological activities of this compound may reveal additional applications and considerations for its use in drug development.

References

(S)-2-Bromohexanoic Acid: A Technical Guide to Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Bromohexanoic acid is a chiral carboxylic acid that serves as a crucial and versatile building block in the landscape of organic synthesis. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the precise introduction of chiral centers is fundamental to the biological activity of target molecules. This document provides a comprehensive overview of its synthesis, key chemical and physical properties, and its applications, with a focus on providing actionable data and protocols for laboratory and development settings.

Synthesis of (S)-2-Bromohexanoic Acid

The synthesis of enantiomerically pure (S)-2-Bromohexanoic acid is not trivial and typically involves a multi-step process. The most common route begins with the non-stereoselective synthesis of the racemic mixture, followed by a chiral resolution step.

Part 1: Racemic Synthesis via Hell-Volhard-Zelinsky Reaction

The classic method for the α-bromination of a carboxylic acid is the Hell-Volhard-Zelinsky (HVZ) reaction. This reaction transforms an alkyl carboxylic acid into its α-bromo derivative using bromine and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. The reaction proceeds via the formation of an acyl bromide, which then tautomerizes to an enol. This enol intermediate readily reacts with bromine at the α-position. Subsequent hydrolysis yields the final α-bromo carboxylic acid.

A general workflow for this synthesis is outlined below.

HVZ_Reaction HexanoicAcid Hexanoic Acid AcylBromide Hexanoyl Bromide (Intermediate) HexanoicAcid->AcylBromide PBr₃ PBr3_Br2 PBr₃ (cat.), Br₂ Enol Enol Tautomer (Intermediate) AcylBromide->Enol Tautomerization AlphaBromoAcylBromide 2-Bromohexanoyl Bromide (Intermediate) Enol->AlphaBromoAcylBromide Br₂ Product Racemic 2-Bromohexanoic Acid AlphaBromoAcylBromide->Product Hydrolysis H2O H₂O (Workup)

Caption: General workflow for the Hell-Volhard-Zelinsky (HVZ) reaction.
Part 2: Enantioselective Separation by Chiral Resolution

To isolate the desired (S)-enantiomer from the racemic mixture produced by the HVZ reaction, a chiral resolution is performed. This technique relies on the principle that enantiomers react with a pure chiral resolving agent to form a pair of diastereomers. Diastereomers, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by conventional methods like fractional crystallization.

The process involves:

  • Salt Formation : The racemic this compound is reacted with an enantiomerically pure chiral base (e.g., (R)-1-phenylethylamine). This forms a mixture of two diastereomeric salts: ((R)-acid, (R)-base) and ((S)-acid, (R)-base).

  • Separation : The diastereomeric salts are separated, typically by fractional crystallization, exploiting their different solubilities in a given solvent.

  • Acidification : The separated diastereomeric salt containing the (S)-acid is treated with a strong acid (e.g., HCl) to protonate the carboxylate and regenerate the enantiomerically pure (S)-2-Bromohexanoic acid.

Chiral_Resolution cluster_0 Mixture cluster_1 Separated Salts RacemicAcid Racemic (R/S)-2-Bromohexanoic Acid ChiralBase Add Chiral Resolving Agent (e.g., (R)-1-phenylethylamine) RacemicAcid->ChiralBase Diastereomers Mixture of Diastereomeric Salts ((R,R) and (S,R)) ChiralBase->Diastereomers Separation Separation (e.g., Fractional Crystallization) Diastereomers->Separation Salt1 Diastereomer 1 ((S)-Acid, (R)-Base) Separation->Salt1 Salt2 Diastereomer 2 ((R)-Acid, (R)-Base) Acidification Acidification (e.g., HCl) Salt1->Acidification FinalProduct (S)-2-Bromohexanoic Acid Acidification->FinalProduct

Caption: Logical workflow for the chiral resolution of a racemic acid.

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound

This protocol is based on the principles of the Hell-Volhard-Zelinsky reaction.

Materials:

  • Hexanoic acid

  • Red phosphorus (or phosphorus tribromide, PBr₃)

  • Bromine (Br₂)

  • Water (H₂O)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup : In a round-bottom flask fitted with a reflux condenser and a dropping funnel, place hexanoic acid and a catalytic amount of red phosphorus.

  • Bromination : Heat the mixture gently. Slowly add bromine from the dropping funnel. An exothermic reaction will occur. Control the addition rate to maintain a steady reflux.

  • Reaction Completion : After the addition is complete, continue to heat the mixture under reflux until the evolution of hydrogen bromide gas ceases and the color of the reaction mixture fades. This may take several hours.[1]

  • Hydrolysis : Cool the reaction mixture to room temperature. Cautiously and slowly, add water to the flask to hydrolyze the intermediate 2-bromohexanoyl bromide. This step is also exothermic and will produce HBr gas.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Washing & Drying : Combine the organic extracts and wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification : Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation to yield racemic this compound.[2]

Note: This reaction should be performed in a well-ventilated fume hood due to the use of bromine and the evolution of HBr gas.

Chemical and Physical Properties

The properties of this compound are summarized below. Data primarily corresponds to the racemic mixture unless specified otherwise.

PropertyValueReference(s)
Molecular Formula C₆H₁₁BrO₂[3][4]
Molecular Weight 195.05 g/mol [3][4]
Appearance Colorless to pale yellow liquid[2]
Melting Point 4 °C[5]
Boiling Point 136-138 °C at 18 mmHg[5]
Density 1.37 g/mL at 25 °C[5]
Refractive Index n20/D 1.472[5]
Solubility Soluble in organic solvents like alcohol and diethyl ether; moderately soluble in water.[2]
Optical Rotation ([α]) The (S)-enantiomer is levorotatory, as indicated by the synonym "(-)-2-Bromocapronic acid". A specific value is not readily available in the cited literature.[3]

Applications in Drug Development

(S)-2-Bromohexanoic acid is not typically an active pharmaceutical ingredient (API) itself but rather a high-value chiral intermediate. The presence of the bromine atom at the stereogenic center (C2) makes it an excellent electrophile for nucleophilic substitution reactions. This allows for the facile and stereocontrolled introduction of various functional groups (amines, thiols, azides, etc.), which is a common strategy in the synthesis of complex drug molecules.

Its role as a key building block enables the construction of novel molecular architectures with specific stereochemistry, which is often critical for receptor binding and desired pharmacological activity.

Applications Start (S)-2-Bromohexanoic Acid Reaction1 Nucleophilic Substitution (Nu⁻) Start->Reaction1 Intermediate Chiral Intermediate (S)-2-Substituted Hexanoic Acid Reaction1->Intermediate FurtherSteps Further Synthetic Steps (e.g., coupling, functional group manipulation) Intermediate->FurtherSteps API Complex Chiral API (Target Molecule) FurtherSteps->API

Caption: Role of (S)-2-Bromohexanoic acid as a synthetic intermediate.

Safety Information

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed, inhaled, or in contact with skin. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical. All work should be conducted in a chemical fume hood.[4]

References

Racemic DL-2-Bromohexanoic acid characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Racemic DL-2-Bromohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core characteristics, synthesis, analysis, and applications of racemic DL-2-Bromohexanoic acid (CAS No: 616-05-7). It is intended to be a technical resource for professionals in the fields of chemical research and pharmaceutical development.

Core Characteristics

DL-2-Bromohexanoic acid is an alpha-brominated carboxylic acid. The presence of a bromine atom on the carbon adjacent to the carboxyl group makes it a versatile intermediate for a variety of chemical transformations. It is a colorless to light brown liquid under standard conditions.

Physicochemical Properties

The key quantitative properties of DL-2-Bromohexanoic acid are summarized in the table below.

PropertyValueReference(s)
Identifiers
CAS Number616-05-7
Molecular FormulaC₆H₁₁BrO₂
Molecular Weight195.05 g/mol
InChI KeyHZTPKMIMXLTOSK-UHFFFAOYSA-N
SMILESCCCCC(Br)C(O)=O
Physical Properties
AppearanceColorless to light brown/yellow clear liquid
Melting Point4 °C
Boiling Point136-138 °C @ 18 mmHg (2.4 kPa)
Density1.37 g/mL at 25 °C
Refractive Index (n20/D)1.472
Flash Point110 °C (230 °F)
Solubility Soluble in alcohol and diethyl ether; moderately soluble in water.
Safety
Hazard Class8 (Corrosive)
UN Number3265
Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of DL-2-Bromohexanoic acid. Below is a summary of expected and reported spectral characteristics.

TechniqueKey Features
¹H NMR -COOH Proton: A highly deshielded, broad singlet typically appearing in the 10-12 ppm region. α-Proton (-CHBr): A triplet around 4.2 ppm, coupled to the adjacent CH₂ group. β, γ, δ Protons (-CH₂-): Multiplets between approximately 1.4-2.2 ppm. Terminal Methyl (-CH₃): A triplet around 0.9 ppm.
¹³C NMR Carbonyl Carbon (-C=O): Signal in the 170-180 ppm range. α-Carbon (-CHBr): Signal around 40-50 ppm. Alkyl Carbons (-CH₂-, -CH₃): Signals in the 13-35 ppm range.
Infrared (IR) O-H Stretch (Carboxylic Acid): A very broad and strong absorption from 2500 to 3300 cm⁻¹. C=O Stretch (Carbonyl): A strong, sharp absorption around 1710 cm⁻¹. C-Br Stretch: Typically found in the 500-700 cm⁻¹ region.
Mass Spectrometry (MS) Molecular Ion (M+): Isotopic peaks at m/z 194 and 196 (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). Key Fragments: Loss of Br (m/z 115), loss of COOH (m/z 150/152), and cleavage of the alkyl chain. The NIST Mass Spectrometry Data Center reports a spectrum with top peaks at m/z 138 and 140.

Experimental Protocols

Synthesis via Hell-Volhard-Zelinsky (HVZ) Reaction

The standard method for synthesizing α-bromoalkanoic acids is the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the bromination of a carboxylic acid at the alpha position using bromine and a phosphorus catalyst.

Materials:

Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place hexanoic acid. Add a catalytic amount of red phosphorus or phosphorus trichloride.

  • Bromination: Carefully add liquid bromine dropwise from the dropping funnel to the stirred mixture. The reaction is exothermic and will evolve hydrogen bromide (HBr) gas, which must be vented to a proper scrubbing system.

  • Heating: After the addition of bromine is complete, heat the reaction mixture to 65-70°C for 5-6 hours. The color of the bromine should fade as it is consumed.

  • Reaction Completion: Increase the temperature to 100°C for an additional hour to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully add water to the flask to hydrolyze the intermediate α-bromo acyl bromide to the desired α-bromo carboxylic acid and to quench any remaining reagents.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation. Collect the fraction boiling at 132-140°C at 2 kPa (15 mmHg) to yield pure DL-2-Bromohexanoic acid.

HVZ_Synthesis_Workflow cluster_reaction Synthesis cluster_workup Work-up & Purification Start Hexanoic Acid + PCl₃ (cat.) React Add Br₂ Heat (65-100°C) Start->React Formation of Acyl Bromide Hydrolysis Quench with H₂O React->Hydrolysis α-Bromination Extraction Extract with Diethyl Ether Hydrolysis->Extraction Crude Product Drying Dry organic phase (MgSO₄) Extraction->Drying Evaporation Solvent Removal (Rotovap) Drying->Evaporation Distillation Vacuum Distillation (132-140°C @ 2kPa) Evaporation->Distillation Product Pure DL-2-Bromohexanoic Acid Distillation->Product

Caption: Workflow for the synthesis and purification of DL-2-Bromohexanoic acid.

Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of 2-Bromohexanoic acid. Derivatization is typically required to increase volatility and thermal stability.

Materials:

  • DL-2-Bromohexanoic acid sample

  • Anhydrous pyridine (B92270)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Anhydrous solvent (e.g., Toluene)

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Protocol:

  • Sample Preparation: Prepare a standard solution of the sample in an anhydrous solvent at a known concentration (e.g., 1 mg/mL).

  • Derivatization:

    • Transfer 100 µL of the sample solution to a GC vial with a micro-insert and evaporate the solvent to complete dryness under a stream of nitrogen.

    • Add 50 µL of anhydrous pyridine to dissolve the residue.

    • Add 100 µL of MSTFA + 1% TMCS. Cap the vial tightly.

    • Heat the vial at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ester derivative.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS.

    • GC Conditions (Example):

      • Injector Temperature: 250°C

      • Oven Program: Start at 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 50-550.

  • Data Analysis: Identify the peak corresponding to the TMS-derivatized this compound based on its retention time and mass spectrum. Calculate purity based on the peak area percentage relative to all other peaks in the chromatogram.

Enzymatic Resolution of Enantiomers

The racemic mixture can be resolved into its constituent (R)- and (S)-enantiomers via kinetic resolution using specific enzymes, such as 2-haloacid dehalogenases. These enzymes selectively catalyze the dehalogenation of one enantiomer, allowing for the separation of the remaining, unreacted enantiomer.

Materials:

  • Racemic DL-2-Bromohexanoic acid

  • 2-haloacid dehalogenase (e.g., from Pseudomonas sp.)

  • Buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.5)

  • pH-stat or autotitrator with a standard base (e.g., 0.1 M NaOH)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Acid for quenching (e.g., 1 M HCl)

Protocol:

  • Reaction Setup: Dissolve a known amount of DL-2-Bromohexanoic acid in the buffer solution in a temperature-controlled reaction vessel.

  • Enzyme Addition: Add the 2-haloacid dehalogenase to the solution to initiate the reaction.

  • Reaction Monitoring: The dehalogenation reaction releases HBr, causing a drop in pH. Monitor the reaction progress by using a pH-stat to automatically add NaOH to maintain a constant pH. The reaction is complete at 50% conversion (when 0.5 molar equivalents of base have been consumed).

  • Quenching and Extraction:

    • Stop the reaction by acidifying the mixture to pH ~2 with HCl.

    • Extract the mixture with ethyl acetate. The unreacted this compound enantiomer will move to the organic phase, while the product, 2-hydroxyhexanoic acid, will remain in the aqueous phase.

  • Isolation: Separate the organic layer, dry it with a drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the enantioenriched this compound.

  • Chiral Analysis: Determine the enantiomeric excess (ee) of the recovered starting material using chiral chromatography (GC or HPLC).

Enzymatic_Resolution_Workflow cluster_products Reaction Products (at 50% Conversion) Racemate Racemic DL-2-Bromohexanoic Acid (R- and S-enantiomers) Reaction Add 2-Haloacid Dehalogenase in Buffer (pH 7.5) Racemate->Reaction Product D-2-Hydroxyhexanoic Acid (Aqueous Phase) Reaction->Product Selective dehalogenation of R-enantiomer Unreacted L-2-Bromohexanoic Acid (Aqueous Phase) Reaction->Unreacted S-enantiomer remains Workup Acidify to pH 2 (HCl) Extract with Ethyl Acetate Product->Workup Unreacted->Workup FinalProduct Enantioenriched L-2-Bromohexanoic Acid (Organic Phase) Workup->FinalProduct Separation Biological_Pathway_Inhibition cluster_fas Fatty Acid De Novo Synthesis cluster_pathways Biosynthetic Pathways in P. aeruginosa AcetylCoA Acetyl-CoA MalonylACP Malonyl-ACP AcetylCoA->MalonylACP HydroxyacylACP (R)-3-Hydroxyacyl-ACP (Intermediate) MalonylACP->HydroxyacylACP Elongation Cycles RhlA RhlA HydroxyacylACP->RhlA PhaG PhaG HydroxyacylACP->PhaG HAA HAA Precursor RhlA->HAA HydroxyacylCoA (R)-3-Hydroxyacyl-CoA PhaG->HydroxyacylCoA Rhamnolipid Rhamnolipid (Virulence) HAA->Rhamnolipid RhlB, RhlC PHA PHA Polymer (Storage) HydroxyacylCoA->PHA PhaC (Synthase) Inhibitor DL-2-Bromohexanoic Acid Inhibitor->RhlA Inhibits Inhibitor->PhaG Inhibits

The Dawn of Selective Functionalization: A Technical History of α-Bromo Acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a bromine atom at the alpha-position of a carboxylic acid, a seemingly simple transformation, marked a pivotal moment in the history of organic synthesis. This discovery, primarily through the advent of the Hell-Volhard-Zelinsky (HVZ) reaction, unlocked a versatile class of intermediates—the α-bromo acids—that have since become indispensable tools in the construction of complex organic molecules, including a vast array of pharmaceuticals. This technical guide delves into the history of this discovery, providing a detailed account of the key experiments, the brilliant minds behind them, and the enduring impact of their work. We will explore the mechanistic underpinnings of this reaction, present modern experimental protocols, and offer quantitative data to inform contemporary synthetic planning.

The Pre-HVZ Era: A Challenge in Selective Halogenation

Prior to the late 19th century, the selective functionalization of the α-position of carboxylic acids was a formidable challenge for organic chemists. While methods for the halogenation of other organic compounds existed, the direct and reliable introduction of a halogen at the carbon adjacent to the carboxyl group was not readily achievable. Carboxylic acids themselves are not sufficiently enolizable to react directly with halogens like bromine under acidic conditions, a method that was effective for aldehydes and ketones. This limitation hindered the development of synthetic routes to important classes of compounds, such as α-hydroxy acids and α-amino acids.

The Breakthrough: The Hell-Volhard-Zelinsky Reaction

The landscape of organic synthesis was irrevocably changed with the independent discoveries of Carl Magnus von Hell, Jacob Volhard, and Nikolay Zelinsky in the 1880s. Their collective work culminated in what is now universally known as the Hell-Volhard-Zelinsky (HVZ) reaction, a robust method for the α-bromination of carboxylic acids.

The Pioneers:

  • Carl Magnus von Hell (1849-1926): A German chemist who, in 1881, first reported a method for the bromination of carboxylic acids in the presence of phosphorus.

  • Jacob Volhard (1834-1910): Another prominent German chemist who, in 1887, independently developed and refined the method.

  • Nikolay Zelinsky (1861-1953): A Russian chemist who also, in 1887, independently reported on the α-halogenation of carboxylic acids.

The HVZ reaction involves the treatment of a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus or a phosphorus trihalide (e.g., PBr₃).[1][2] The reaction proceeds through the in situ formation of an acyl bromide, which readily enolizes, allowing for electrophilic attack by bromine at the α-position.[2][3] The resulting α-bromo acyl bromide is a highly reactive intermediate that can then be hydrolyzed to the desired α-bromo carboxylic acid or reacted with other nucleophiles to generate a variety of derivatives.[2]

The Reaction Mechanism: A Step-by-Step Elucidation

The elegance of the HVZ reaction lies in its sequential transformation of the carboxylic acid into a more reactive intermediate. The key steps are as follows:

  • Formation of the Acyl Bromide: Phosphorus tribromide, either added directly or generated in situ from red phosphorus and bromine, converts the carboxylic acid into an acyl bromide.[4][5]

  • Enolization: The acyl bromide, being more readily enolizable than the parent carboxylic acid, tautomerizes to its enol form.[3][5]

  • α-Bromination: The electron-rich enol attacks a molecule of bromine in an electrophilic addition, resulting in the formation of an α-bromo acyl bromide.[3][5]

  • Hydrolysis (or other nucleophilic attack): The α-bromo acyl bromide is then typically hydrolyzed with water to yield the final α-bromo carboxylic acid product.[3] Alternatively, quenching the reaction with an alcohol or amine can produce the corresponding α-bromo ester or amide.[4]

HVZ_Mechanism Carboxylic_Acid Carboxylic Acid (R-CH₂-COOH) Acyl_Bromide Acyl Bromide (R-CH₂-COBr) Carboxylic_Acid->Acyl_Bromide 1. Acyl Bromide Formation PBr3 PBr₃ Enol Enol Intermediate Acyl_Bromide->Enol 2. Tautomerization Alpha_Bromo_Acyl_Bromide α-Bromo Acyl Bromide (R-CHBr-COBr) Enol->Alpha_Bromo_Acyl_Bromide 3. Bromination Br2 Br₂ Alpha_Bromo_Acid α-Bromo Carboxylic Acid (R-CHBr-COOH) Alpha_Bromo_Acyl_Bromide->Alpha_Bromo_Acid 4. Hydrolysis H2O H₂O

Caption: The four key stages of the Hell-Volhard-Zelinsky reaction mechanism.

Experimental Protocols: From Historical Discovery to Modern Application

Modern Protocol for the Synthesis of an α-Bromo Ester via the HVZ Reaction

This protocol describes the synthesis of an α-bromo ester from a carboxylic acid.[4]

Materials:

  • Carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.1 eq)

  • Red phosphorus (catalytic amount, e.g., 0.1 eq)

  • Bromine (Br₂) (1.5 eq)

  • Desired alcohol (e.g., n-butanol) (3.0 eq)

Procedure:

  • Acyl Chloride Formation: In a fume hood, a dry three-necked flask equipped with a reflux condenser and a dropping funnel is charged with the carboxylic acid (1.0 eq). Thionyl chloride (1.1 eq) is added dropwise at room temperature. The mixture is then heated to reflux for 2 hours. The reaction mixture is subsequently allowed to cool to room temperature.

  • α-Bromination: To the cooled acyl chloride mixture, red phosphorus (catalytic amount) is carefully added. The mixture is gently heated to 50 °C. Bromine (1.5 eq) is then added dropwise from the dropping funnel. The rate of addition should be controlled to maintain a steady reflux. After the addition is complete, the mixture is heated to reflux overnight.

  • Ester Formation (Alcohol Quench): The reaction mixture is cooled to 0 °C in an ice bath. The cooled mixture is then carefully and slowly poured into an ice-cooled solution of the desired alcohol (3.0 eq) with vigorous stirring.

  • Work-up and Purification: The resulting mixture is evaporated under reduced pressure. The residue is then distilled in vacuo to yield the desired α-bromo ester.

Experimental_Workflow Start Start: Carboxylic Acid Step1 1. React with SOCl₂ (Reflux, 2h) Start->Step1 Intermediate1 Acyl Chloride Step1->Intermediate1 Step2 2. Add Red P and Br₂ (Heat to 50°C, then reflux overnight) Intermediate1->Step2 Intermediate2 α-Bromo Acyl Bromide Step2->Intermediate2 Step3 3. Quench with Alcohol (0°C) Intermediate2->Step3 Intermediate3 Crude α-Bromo Ester Step3->Intermediate3 Step4 4. Evaporation and Vacuum Distillation Intermediate3->Step4 End End: Purified α-Bromo Ester Step4->End

References

Methodological & Application

Synthesis of 2-Bromohexanoic Acid from Hexanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-bromohexanoic acid from hexanoic acid. The primary method described is the Hell-Volhard-Zelinsky (HVZ) reaction, a well-established method for the α-bromination of carboxylic acids.[1][2][3][4][5][6] This guide includes the reaction mechanism, experimental procedures, quantitative data, and safety precautions, intended for use by professionals in chemical research and drug development. This compound is a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals.[7][8]

Introduction

The α-halogenation of carboxylic acids is a fundamental transformation in organic chemistry, yielding versatile intermediates for further functionalization. The Hell-Volhard-Zelinsky (HVZ) reaction is the most common and effective method for the selective α-bromination of carboxylic acids.[3][4][5][6] The reaction typically involves treating a carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.[1][3][4][5][6]

The overall reaction is as follows:

CH₃(CH₂)₄COOH + Br₂ --(PBr₃ catalyst)--> CH₃(CH₂)₃CH(Br)COOH + HBr

This protocol will focus on the practical application of the HVZ reaction for the synthesis of this compound.

Reaction Mechanism

The Hell-Volhard-Zelinsky reaction proceeds through a multi-step mechanism:[2][9][10][11][12]

  • Formation of Acyl Bromide: The phosphorus tribromide catalyst first reacts with the hexanoic acid to form hexanoyl bromide.[2][9][10][11][12]

  • Enolization: The hexanoyl bromide, which enolizes more readily than the parent carboxylic acid, tautomerizes to its enol form.[9][10][11][12]

  • α-Bromination: The enol then reacts with bromine at the α-carbon to form 2-bromohexanoyl bromide.[9][10][11][12]

  • Hydrolysis: Finally, the 2-bromohexanoyl bromide is hydrolyzed during the workup to yield the final product, this compound, and regenerates the HBr byproduct.[9][10][11][12]

HVZ_Mechanism HexanoicAcid Hexanoic Acid HexanoylBromide Hexanoyl Bromide HexanoicAcid->HexanoylBromide 1. Acyl Bromide Formation PBr3 PBr₃ Enol Enol Intermediate HexanoylBromide->Enol 2. Enolization BromoAcylBromide 2-Bromohexanoyl Bromide Enol->BromoAcylBromide 3. α-Bromination Br2 Br₂ Product This compound BromoAcylBromide->Product 4. Hydrolysis H2O H₂O (Workup)

Caption: Reaction mechanism of the Hell-Volhard-Zelinsky synthesis.

Experimental Protocols

Two primary protocols are presented. Protocol A is a direct bromination method, while Protocol B proceeds through the formation and subsequent hydrolysis of the acyl chloride.

Protocol A: Direct Bromination of Hexanoic Acid

This protocol is adapted from a procedure for the direct α-bromination of hexanoic acid.[7][13]

Materials:

  • Hexanoic acid

  • Bromine (dried)

  • Phosphorus trichloride (B1173362) (PCl₃) or Phosphorus tribromide (PBr₃)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with hexanoic acid and dried bromine.

  • Catalyst Addition: Carefully add a catalytic amount of phosphorus trichloride or phosphorus tribromide to the mixture.

  • Heating: Heat the reaction mixture to 65-70°C. A significant amount of hydrogen bromide gas will be evolved. This phase typically lasts for 5-6 hours.[7]

  • Completion: Increase the temperature to 100°C to drive the reaction to completion.[7][13]

  • Purification: After cooling, the crude product is purified by vacuum distillation. Collect the fraction at 132-140°C at 2 kPa.[7]

Protocol B: Synthesis via 2-Bromohexanoyl Chloride

This protocol is based on a procedure from Organic Syntheses and involves the formation of 2-bromohexanoyl chloride followed by hydrolysis.[14]

Part 1: Synthesis of 2-Bromohexanoyl Chloride

Materials:

  • Hexanoyl chloride

  • Bromine

  • Thionyl chloride (SOCl₂)

  • 48% Hydrobromic acid (HBr)

  • Carbon tetrachloride (CCl₄)

Procedure:

  • Reaction Setup: In a fume hood, combine hexanoyl chloride, bromine, thionyl chloride, carbon tetrachloride, and a few drops of 48% HBr in a suitable flask.

  • Heating: Heat the mixture at 70°C for 10 minutes, then increase the temperature to 85°C until the reaction mixture turns light yellow (approximately 1.5 hours).[14]

  • Workup: Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The residue is filtered to yield crude 2-bromohexanoyl chloride.

Part 2: Hydrolysis to this compound

Materials:

  • 2-Bromohexanoyl chloride

  • Acetone (B3395972)

  • Saturated sodium bicarbonate solution

  • Concentrated hydrochloric acid (HCl)

  • Chloroform

  • Anhydrous magnesium sulfate

Procedure:

  • Hydrolysis: Dissolve the crude 2-bromohexanoyl chloride in acetone and cool to approximately 10°C. Slowly add aqueous saturated sodium bicarbonate solution over 45 minutes.[14]

  • Acidification: Acidify the mixture with concentrated hydrochloric acid. An organic layer will form.

  • Extraction: Separate the organic layer and extract the aqueous layer with chloroform.

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield crude this compound.

  • Purification: The product can be further purified by distillation, with a boiling point of 64-66°C at 0.075 mm Hg, yielding the pure acid.[14]

Experimental_Workflow cluster_ProtocolA Protocol A: Direct Bromination cluster_ProtocolB Protocol B: Via Acyl Chloride A1 Mix Hexanoic Acid, Br₂, and PCl₃/PBr₃ A2 Heat at 65-70°C for 5-6h A1->A2 A3 Heat at 100°C to completion A2->A3 A4 Vacuum Distillation A3->A4 A5 Pure this compound A4->A5 B1 Synthesize 2-Bromohexanoyl Chloride B2 Hydrolyze with NaHCO₃ B1->B2 B3 Acidify with HCl B2->B3 B4 Extract with Chloroform B3->B4 B5 Dry and Evaporate B4->B5 B6 Distillation B5->B6 B7 Pure this compound B6->B7 start Start start->A1 start->B1

Caption: Experimental workflows for the synthesis of this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reagents and Reaction Conditions

ParameterProtocol A: Direct BrominationProtocol B: Via Acyl Chloride
Starting Material Hexanoic acidHexanoyl chloride
Brominating Agent Bromine (Br₂)Bromine (Br₂)
Catalyst PCl₃ or PBr₃Thionyl chloride (SOCl₂), HBr
Initial Temperature 65-70°C[7]70°C[14]
Final Temperature 100°C[7][13]85°C[14]
Reaction Time 5-6 hours at initial temp.[7]~1.5 hours[14]
Workup Direct vacuum distillationHydrolysis followed by extraction

Table 2: Product Specifications and Yield

ParameterValue
Molecular Formula C₆H₁₁BrO₂
Molecular Weight 195.05 g/mol
Appearance Colorless to pale yellow liquid[7]
Boiling Point 136-138°C (18 mmHg)[8]
Density 1.37 g/mL at 25°C[8]
Purity (Typical) ≥99.0%[7]
Yield (Protocol B) 83%[14]

Safety Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Bromine: Bromine is highly toxic, corrosive, and a strong oxidizing agent. It can cause severe burns upon contact with skin and is harmful if inhaled. Handle with extreme care.

  • Phosphorus Halides (PBr₃, PCl₃): These reagents are corrosive and react violently with water. They are toxic and can cause severe burns.

  • Thionyl Chloride: Thionyl chloride is a corrosive and toxic liquid that reacts with water to release harmful gases (SO₂ and HCl).

  • Hydrogen Bromide: HBr is a corrosive gas that is evolved during the reaction. Ensure the reaction setup is equipped with a gas trap.

Conclusion

The Hell-Volhard-Zelinsky reaction provides a reliable and effective method for the synthesis of this compound from hexanoic acid. The protocols outlined in this document, with the accompanying quantitative data and safety information, offer a comprehensive guide for researchers and professionals in the field of organic synthesis and drug development. Careful adherence to the experimental procedures and safety precautions is essential for a successful and safe synthesis.

References

Application Notes: Synthesis of 2-Bromohexanoic Acid via Hell-Volhard-Zelinsky Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Hell-Volhard-Zelinsky (HVZ) reaction is a robust chemical method for the α-halogenation of carboxylic acids.[1][2] This reaction facilitates the selective bromination or chlorination at the carbon atom adjacent to the carboxyl group.[3][4] The process is initiated by converting the carboxylic acid into an acyl halide intermediate, typically using a phosphorus trihalide like PBr₃ as a catalyst, which then tautomerizes to an enol form.[1][2][5] This enol intermediate readily reacts with elemental bromine (Br₂) to yield the α-bromo acyl bromide, which is subsequently hydrolyzed to the final α-bromo carboxylic acid product.[5][6]

2-Bromohexanoic acid is a valuable synthetic intermediate in the development of pharmaceuticals and other specialty chemicals. Its utility stems from the reactivity of the α-bromo group, which can be readily displaced by various nucleophiles to introduce a wide range of functional groups, serving as a building block for more complex molecules.[7]

Reaction Principle

The HVZ reaction proceeds through several key steps:

  • Acyl Bromide Formation: The carboxylic acid (hexanoic acid) reacts with phosphorus tribromide (PBr₃) to form hexanoyl bromide.[7][8] PBr₃ can be added directly or generated in situ from red phosphorus and bromine.[9][10]

  • Enolization: The acyl bromide, which enolizes more readily than the parent carboxylic acid, tautomerizes to its enol form.[2][6]

  • α-Bromination: The electron-rich enol attacks a molecule of bromine (Br₂), leading to the selective installation of a bromine atom at the α-position.[2][5]

  • Hydrolysis: The resulting 2-bromohexanoyl bromide is then hydrolyzed during an aqueous workup to yield the final product, this compound, and regenerate the HBr catalyst.[1][5] If an alcohol is used instead of water in the final step, the corresponding α-bromo ester is formed.[1][11]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of α-bromo acids via the Hell-Volhard-Zelinsky reaction, based on procedures for similar carboxylic acids.

ParameterValue / RangeSource(s)
Reactants
Hexanoic Acid1.0 equivalent[12]
Bromine (Br₂)1.1 - 1.5 equivalents[11][12]
Phosphorus Trichloride (B1173362) (PCl₃) or Phosphorus Tribromide (PBr₃)Catalytic amount (e.g., 0.01 eq) or excess[1][12]
Reaction Conditions
Temperature65°C - 130°C[12][13]
Reaction Time5 - 15 hours[12]
Product Information
Typical Yield83% - 89%[12]
Boiling Point (α-bromo-n-caproic acid)132-140°C / 15 mm Hg[12]

Experimental Protocol: Synthesis of this compound

Materials and Equipment:

  • Hexanoic acid (dry)

  • Bromine (dried over concentrated H₂SO₄)

  • Phosphorus trichloride (PCl₃) or red phosphorus

  • 1 L three-necked round-bottom flask

  • Reflux condenser with a gas trap/absorption bottle

  • Dropping funnel

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Distillation apparatus for vacuum distillation

Procedure:

1. Reaction Setup:

  • In a 1 L three-necked flask equipped with a reflux condenser and a dropping funnel, place 1.72 moles of freshly distilled, dry hexanoic acid.[12]

  • Carefully add 1.88 moles of dried bromine to the flask.[12]

  • Caution: This operation should be performed in a well-ventilated fume hood as bromine is highly corrosive and toxic.

  • Connect the top of the reflux condenser to a gas trap containing an aqueous solution of sodium thiosulfate (B1220275) or sodium hydroxide (B78521) to neutralize the evolving hydrogen bromide (HBr) gas.[13]

2. Reaction Execution:

  • Cautiously add a catalytic amount (e.g., 3 mL) of phosphorus trichloride to the mixture.[12]

  • Heat the mixture using an oil bath to 65–70°C.[12] At this temperature, the reaction will commence, indicated by the smooth evolution of HBr gas.

  • Maintain this temperature for 5-6 hours, or until the red color of the bromine disappears, indicating its complete consumption.[12]

  • Towards the end of the reaction, the temperature can be raised to approximately 100°C to ensure the reaction goes to completion.[12]

3. Work-up and Purification:

  • Once the reaction is complete, cool the flask to room temperature.

  • The crude product is then purified by vacuum distillation.[12]

  • It is advisable to distill the initial low-boiling fractions using a water pump, as a significant amount of dissolved HBr will be evolved.[12]

  • Collect the fraction boiling between 132–140°C at a pressure of 15 mm Hg. This fraction corresponds to this compound (also known as α-bromo-n-caproic acid).[12] The expected yield is in the range of 83-89%.[12]

Safety Precautions:

  • The Hell-Volhard-Zelinsky reaction involves harsh conditions and hazardous reagents.[4][11]

  • Bromine is highly toxic, corrosive, and volatile. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Phosphorus trichloride/tribromide are corrosive and react violently with water.

  • Hydrogen bromide gas is evolved during the reaction, which is corrosive and toxic. Ensure an efficient gas trap is used.

Visualizations

HVZ_Workflow Experimental Workflow for this compound Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_purification Work-up & Purification start Start charge_reagents Charge Flask: 1. Hexanoic Acid 2. Bromine start->charge_reagents 1 add_catalyst Add Catalyst (PCl₃ or PBr₃) charge_reagents->add_catalyst 2 heat_mixture Heat to 65-70°C add_catalyst->heat_mixture 3 reflux Reflux for 5-6 hours (Monitor HBr evolution) heat_mixture->reflux 4 heat_higher Increase heat to 100°C (Reaction completion) reflux->heat_higher 5 cool_down Cool to Room Temp. heat_higher->cool_down 6 distill Vacuum Distillation cool_down->distill 7 collect Collect Product Fraction (132-140°C @ 15 mmHg) distill->collect 8 end End Product: This compound collect->end 9

Caption: Experimental workflow for the synthesis of this compound via the HVZ reaction.

HVZ_Mechanism Simplified Mechanism of the Hell-Volhard-Zelinsky Reaction cluster_activation Step 1: Activation cluster_enolization Step 2: Enolization cluster_bromination Step 3: α-Bromination cluster_hydrolysis Step 4: Hydrolysis RCOOH Hexanoic Acid PBr3 + PBr₃ RCOOH->PBr3 AcylBromide Hexanoyl Bromide PBr3->AcylBromide AcylBromide_2 Hexanoyl Bromide Enol Enol Intermediate Enol_2 Enol Intermediate AcylBromide_2->Enol Tautomerization Br2 + Br₂ Enol_2->Br2 AlphaBromo α-Bromo Acyl Bromide Br2->AlphaBromo AlphaBromo_2 α-Bromo Acyl Bromide H2O + H₂O AlphaBromo_2->H2O FinalProduct This compound H2O->FinalProduct

Caption: Simplified reaction mechanism of the Hell-Volhard-Zelinsky reaction.

References

Application Notes and Protocols: Esterification of 2-Bromohexanoic Acid with Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the esterification of 2-bromohexanoic acid with various primary alcohols. This reaction is a fundamental transformation in organic synthesis, yielding versatile intermediates, alkyl 2-bromohexanoates, which are valuable in the development of novel therapeutics and other fine chemicals. The protocols provided are based on established esterification principles and data from related reactions.

Introduction

Esterification of this compound is a chemical reaction that combines the carboxylic acid with an alcohol to form an ester and water. This process is typically catalyzed by a strong acid, such as sulfuric acid, and is reversible. The resulting alkyl 2-bromohexanoates are important building blocks in medicinal chemistry. The presence of the bromine atom at the alpha position provides a reactive handle for nucleophilic substitution, making these esters key precursors for introducing alkyl chains in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A significant application of these esters is in the design of prodrugs, where the ester moiety can improve the pharmacokinetic properties of a parent drug, such as its absorption and distribution, before being hydrolyzed in the body by enzymes to release the active therapeutic agent.[1][2][3]

Reaction Mechanism and General Principles

The esterification of this compound with alcohols typically proceeds via the Fischer-Speier esterification mechanism when catalyzed by a strong acid.[4][5]

The key steps are:

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the this compound, making the carbonyl carbon more electrophilic.

  • Nucleophilic attack by the alcohol: The oxygen atom of the alcohol acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

To drive the equilibrium towards the formation of the ester, it is common to use an excess of the alcohol, which often serves as the solvent, or to remove water as it is formed, for instance, by azeotropic distillation.[4]

Data Presentation: Esterification of this compound

AlcoholProductCatalystMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Expected Yield (%)
Methanol Methyl 2-bromohexanoateH₂SO₄1:10Reflux (~65)3 - 575 - 85
Ethanol Ethyl 2-bromohexanoateH₂SO₄1:10Reflux (~78)4 - 670 - 80
Propanol Propyl 2-bromohexanoateH₂SO₄1:10Reflux (~97)5 - 765 - 75
Butanol Butyl 2-bromohexanoateH₂SO₄1:10Reflux (~118)6 - 860 - 70

Note: The expected yields are estimates based on trends observed for the esterification of similar carboxylic acids. Actual yields may vary depending on the specific experimental setup and purification methods.

Experimental Protocols

The following are general protocols for the Fischer esterification of this compound. These should be adapted and optimized for specific laboratory conditions.

General Protocol for Acid-Catalyzed Esterification

Materials:

  • This compound

  • Anhydrous alcohol (Methanol, Ethanol, Propanol, or Butanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired anhydrous alcohol (e.g., 10 eq). The alcohol will also serve as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution while stirring.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The temperature will depend on the boiling point of the alcohol used. Maintain reflux for the time indicated in the table above, or until the reaction is complete as monitored by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess alcohol using a rotary evaporator.

    • Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.

    • Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid catalyst. Repeat until no more gas evolves.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude ester.

    • Purify the crude product by vacuum distillation to obtain the pure alkyl 2-bromohexanoate.

Safety Precautions
  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • This compound and its esters are irritants. Avoid contact with skin and eyes.

Applications in Drug Development

Alkyl 2-bromohexanoates are valuable intermediates in the synthesis of various pharmaceuticals, particularly in the development of anticonvulsant drugs.[8][9][10] They also serve as precursors for prodrugs, which are inactive compounds that are converted into active drugs within the body.[1][2][3]

Synthetic Intermediate for Anticonvulsant Agents

One notable application is in the synthesis of derivatives of (R)-4-propyl-pyrrolidin-2-one, a key intermediate for the anticonvulsant drug Brivaracetam.[8][9][10] The alkyl 2-bromohexanoate can be used to introduce the propyl side chain onto a suitable scaffold.

G cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediate Key Intermediate cluster_final Final Drug Synthesis start Alkyl 2-bromohexanoate alkylation Alkylation start->alkylation nucleophile Suitable Nucleophile (e.g., malonic ester derivative) nucleophile->alkylation hydrolysis Hydrolysis & Decarboxylation alkylation->hydrolysis reduction Reduction hydrolysis->reduction cyclization Cyclization reduction->cyclization intermediate (R)-4-Propyl-pyrrolidin-2-one cyclization->intermediate further_steps Further Synthetic Transformations intermediate->further_steps api Brivaracetam (Anticonvulsant Drug) further_steps->api

Caption: Synthetic workflow for an anticonvulsant intermediate.

Prodrug Activation Pathway

Ester prodrugs are designed to improve the bioavailability of a parent drug. After administration, the ester is hydrolyzed by enzymes, primarily carboxylesterases found in the liver, plasma, and other tissues, to release the active carboxylic acid drug and the corresponding alcohol.[1][11][12] This strategy can enhance absorption, reduce first-pass metabolism, and prolong the duration of action.

G cluster_absorption Absorption cluster_activation Enzymatic Activation cluster_action Pharmacological Action prodrug_admin Administration of Alkyl 2-bromohexanoate Prodrug absorption Increased Lipophilicity & Enhanced Membrane Permeability prodrug_admin->absorption hydrolysis Hydrolysis by Carboxylesterases absorption->hydrolysis active_drug Active Drug (this compound Derivative) hydrolysis->active_drug byproduct Alcohol Byproduct hydrolysis->byproduct target Therapeutic Target active_drug->target effect Pharmacological Effect target->effect

Caption: Prodrug activation by carboxylesterases.

References

Application Notes and Protocols for the Use of 2-Bromohexanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromohexanoic acid is a versatile chemical reagent that can be incorporated into peptides to introduce a reactive handle for a variety of applications in peptide chemistry and drug development. The presence of a bromine atom at the alpha-position of the hexanoyl chain provides an electrophilic site for nucleophilic substitution, while the C6 alkyl chain imparts lipophilicity. This unique combination allows for the synthesis of lipidated peptides, the creation of cyclic peptides through intramolecular reactions, and the development of peptide conjugates. These modifications can enhance the therapeutic potential of peptides by improving their metabolic stability, membrane permeability, and target-binding affinity.[1][2]

This document provides detailed protocols for the incorporation of this compound into peptides using standard solid-phase peptide synthesis (SPPS) techniques and its subsequent use in peptide cyclization.

Applications of this compound in Peptide Synthesis

The primary applications of this compound in peptide synthesis include:

  • N-Terminal Lipidation: The hexanoyl chain can be considered a short lipid tail. Attaching this compound to the N-terminus of a peptide increases its lipophilicity, which can enhance its interaction with cell membranes and improve its pharmacokinetic properties.[3][4] The bromine atom can be retained as a reactive handle or subsequently removed if not needed.

  • Peptide Cyclization: The bromo group can react with a nucleophilic side chain, such as the thiol group of a cysteine residue, to form a stable thioether bridge.[5][6] This intramolecular cyclization can constrain the peptide's conformation, leading to increased receptor affinity and stability.

  • Bioconjugation: The bromo group serves as a reactive site for conjugation with various molecules, including fluorescent dyes, polyethylene (B3416737) glycol (PEG), or other bioactive moieties. This allows for the creation of sophisticated peptide-drug conjugates and research tools.

Data Presentation: Expected Yields and Reaction Parameters

The following table summarizes the expected yields and key parameters for the on-resin N-terminal acylation of a model peptide with this compound and subsequent intramolecular cyclization. These values are representative and may vary depending on the peptide sequence, resin, and specific reaction conditions.

ParameterN-Terminal Acylation with this compoundIntramolecular Thioether Cyclization (On-Resin)
Model Peptide Sequence H-Gly-Phe-Ala-Cys-Gly-ResinBr-Hexanoyl-Gly-Phe-Ala-Cys-Gly-Resin
Coupling Reagent DIC/Oxyma- (Base-catalyzed)
Base DIPEADIPEA
Solvent DMFDMF
Equivalents of Reagents This compound (3 eq), DIC (3 eq), Oxyma (3 eq), DIPEA (6 eq)DIPEA (4 eq)
Reaction Time 2 - 4 hours12 - 24 hours
Temperature Room TemperatureRoom Temperature
Expected Yield (Purity) >90% (as determined by HPLC of a test cleavage)>85% (as determined by HPLC of a test cleavage)

Experimental Protocols

Protocol 1: N-Terminal Acylation of a Resin-Bound Peptide with this compound

This protocol describes the manual acylation of the N-terminal amine of a peptide synthesized on a solid support using Fmoc-based chemistry.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Ethyl (hydroxyimino)cyanoacetate (Oxyma)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638) solution (20% in DMF)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin (1 equivalent) in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: If the N-terminal Fmoc group is present, remove it by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove residual piperidine.

  • Kaiser Test: Perform a Kaiser test on a small sample of beads to confirm the presence of a free primary amine (a positive test results in a blue color).

  • Activation of this compound: In a separate vial, dissolve this compound (3 eq.) and Oxyma (3 eq.) in DMF. Add DIC (3 eq.) and allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • Coupling: Add the activated this compound solution to the resin. Add DIPEA (6 eq.) to the reaction vessel.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring the Reaction: Perform a Kaiser test to monitor the disappearance of the free amine. A negative test (yellow beads) indicates complete acylation. If the reaction is incomplete after 4 hours, a second coupling can be performed.

  • Washing: Once the reaction is complete, wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

  • Drying: Dry the resin under vacuum for subsequent use or cleavage.

Protocol 2: On-Resin Intramolecular Cyclization to Form a Thioether Bridge

This protocol describes the cyclization of a peptide containing an N-terminal 2-bromohexanoyl group and a downstream cysteine residue.

Materials:

  • N-(2-bromohexanoyl)-peptide-Cys-resin

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the N-(2-bromohexanoyl)-peptide-Cys-resin (1 equivalent) in DMF for 30 minutes.

  • Base Treatment: Add a solution of DIPEA (4 eq.) in DMF to the resin.

  • Cyclization Reaction: Agitate the mixture at room temperature for 12-24 hours. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the cysteine thiol.

  • Monitoring the Cyclization: The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS. Look for the appearance of the mass corresponding to the cyclized peptide.

  • Washing: Once the cyclization is complete, wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove the side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Purification: Purify the crude cyclic peptide by reverse-phase HPLC.

Visualizations

Experimental Workflow for Synthesis of a Cyclic Lipidated Peptide

Peptide_Synthesis_Workflow Workflow for Synthesis of a Cyclic Lipidated Peptide cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_modification On-Resin Modification cluster_downstream Downstream Processing start Start with Rink Amide Resin deprotect1 Fmoc Deprotection (Piperidine/DMF) start->deprotect1 couple1 Couple Fmoc-Cys(Trt)-OH deprotect1->couple1 deprotect2 Fmoc Deprotection couple1->deprotect2 couple2 Couple Fmoc-Ala-OH deprotect2->couple2 deprotect3 Fmoc Deprotection couple2->deprotect3 couple3 Couple Fmoc-Phe-OH deprotect3->couple3 deprotect4 Fmoc Deprotection couple3->deprotect4 couple4 Couple Fmoc-Gly-OH deprotect4->couple4 deprotect5 Final Fmoc Deprotection couple4->deprotect5 acylate N-terminal Acylation with this compound deprotect5->acylate Free N-terminus cyclize Intramolecular Cyclization (DIPEA/DMF) acylate->cyclize Bromoacetylated Peptide cleave Cleavage from Resin & Deprotection (TFA Cocktail) cyclize->cleave Cyclized Peptide on Resin precipitate Precipitation in Cold Ether cleave->precipitate purify RP-HPLC Purification precipitate->purify lyophilize Lyophilization purify->lyophilize final_product Pure Cyclic Lipidated Peptide lyophilize->final_product

Caption: A comprehensive workflow for the synthesis of a cyclic lipidated peptide.

General Mechanism of Action for a Lipidated Antimicrobial Peptide

AMP_Mechanism General Mechanism of Action for a Lipidated Antimicrobial Peptide cluster_membrane Bacterial Cell Membrane lipid1 Phospholipid lipid2 Phospholipid lipid3 Phospholipid lipid4 Phospholipid lipid5 Phospholipid lipid6 Phospholipid peptide Lipidated Peptide insertion Membrane Insertion peptide->insertion Hydrophobic Interaction pore Pore Formation insertion->pore Peptide Aggregation disruption Membrane Disruption pore->disruption death Bacterial Cell Death disruption->death

Caption: A simplified model of a lipidated antimicrobial peptide disrupting a bacterial membrane.

References

Application Notes and Protocols: Synthesis of 2-Aminohexanoic Acid from 2-Bromohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminohexanoic acid, also known as norleucine, is a non-proteinogenic amino acid that serves as a valuable building block in the synthesis of peptidomimetics and other pharmaceutical compounds. Its incorporation into peptide structures can enhance metabolic stability and modulate biological activity. A common and effective precursor for the synthesis of 2-aminohexanoic acid is 2-bromohexanoic acid. This document provides detailed application notes and experimental protocols for two primary methods of converting this compound to 2-aminohexanoic acid: Direct Ammonolysis and Gabriel Synthesis.

Method Comparison

The choice between Direct Ammonolysis and Gabriel Synthesis depends on factors such as desired purity, scale, and tolerance for byproducts.

FeatureDirect AmmonolysisGabriel Synthesis
Primary Advantage Simplicity and cost-effectiveness of reagents.High selectivity, avoiding over-alkylation and leading to a cleaner product.
Primary Disadvantage Potential for byproduct formation (secondary and tertiary amines).Multi-step process with potentially harsher conditions for hydrolysis.
Typical Yield Moderate to high, but can be variable depending on conditions.Generally high and more consistent.
Reaction Conditions Typically requires a large excess of ammonia (B1221849) and controlled temperature.Involves the use of a strong base and subsequent hydrolysis (acidic, basic, or hydrazinolysis).
Purification May require more extensive purification to remove byproducts.Purification is often more straightforward due to fewer byproducts.

Experimental Protocols

Method 1: Direct Ammonolysis of this compound

This protocol is adapted from the ammonolysis of a similar alpha-bromo acid and is a direct method for the synthesis of 2-aminohexanoic acid.[1]

Reaction Scheme:

Ammonolysis 2-Bromohexanoic_Acid Br-CH(COOH)-(CH₂)₃-CH₃ 2-Aminohexanoic_Acid NH₂-CH(COOH)-(CH₂)₃-CH₃ 2-Bromohexanoic_Acid->2-Aminohexanoic_Acid Ammonolysis Ammonia NH₃ (excess) Ammonia->2-Aminohexanoic_Acid Ammonium_Bromide NH₄Br

Figure 1: Reaction scheme for the direct ammonolysis of this compound.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound195.0510.0 g0.051
5 M Ammonia in Methanol (B129727)17.03 (as NH₃)41 mL0.205
Methanol32.04As needed-
Absolute Ethanol (B145695)46.07As needed-

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Heating mantle

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • To a 250 mL three-necked flask, add this compound (10.0 g, 0.051 mol) and methanol (15 mL).

  • With stirring, add 5 M ammonia in methanol (41 mL, 0.205 mol).

  • Heat the reaction mixture to 50°C and maintain for 12 hours.

  • After 12 hours, remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add absolute ethanol (50 mL) and heat to 50°C with stirring for 1 hour to precipitate the ammonium (B1175870) bromide byproduct.

  • Filter the mixture through a Buchner funnel to remove the ammonium bromide.

  • The filtrate contains the crude DL-2-aminohexanoic acid. Concentrate the filtrate under reduced pressure to obtain the product.

Expected Yield:

Based on a similar synthesis, the expected yield of DL-2-aminohexanoic acid is approximately 7.4 g (quantitative yield).[1]

Purification:

Further purification can be achieved by recrystallization from a water/ethanol mixture or by ion-exchange chromatography.

Method 2: Gabriel Synthesis of 2-Aminohexanoic Acid

The Gabriel synthesis is a robust method for preparing primary amines and is well-suited for the synthesis of alpha-amino acids, as it prevents the formation of secondary and tertiary amine byproducts.[2][3] This protocol utilizes a variation involving diethyl acetamidomalonate.

Reaction Workflow:

Gabriel_Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis and Decarboxylation start Diethyl Acetamidomalonate + Sodium Ethoxide step1_product Alkylated Malonic Ester start->step1_product Reaction with 1-bromobutane (B133212) step2_start Alkylated Malonic Ester step2_product DL-2-Aminohexanoic Acid step2_start->step2_product Acid Hydrolysis and Heat

Figure 2: Workflow for the Gabriel synthesis of 2-aminohexanoic acid.

Materials:

ReagentMolar Mass ( g/mol )
Diethyl acetamidomalonate217.22
Sodium ethoxide68.05
1-Bromobutane137.02
Hydrochloric acid (concentrated)36.46
Ethanol46.07
Diethyl ether74.12

Procedure:

Step 1: Alkylation of Diethyl Acetamidomalonate

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve diethyl acetamidomalonate in absolute ethanol.

  • Add a stoichiometric equivalent of sodium ethoxide to the solution and stir until the malonic ester has completely dissolved.

  • To the resulting solution, add a stoichiometric equivalent of 1-bromobutane dropwise.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water to remove any inorganic salts.

  • Dry the ether layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude diethyl (1-acetamido-1-carboxy)pentylmalonate.

Step 2: Hydrolysis and Decarboxylation

  • To the crude product from Step 1, add an excess of concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours to effect hydrolysis of the ester and amide groups, and decarboxylation.

  • After cooling, the solution will contain DL-2-aminohexanoic acid hydrochloride.

  • The crude amino acid hydrochloride can be isolated by evaporation of the solvent.

Purification:

  • The free amino acid can be obtained by neutralizing the hydrochloride salt with a suitable base (e.g., pyridine (B92270) or ammonium hydroxide) followed by recrystallization from a water/ethanol mixture.

  • Alternatively, the aqueous solution of the hydrochloride can be passed through an anion-exchange resin to remove the chloride ions, and the eluate containing the free amino acid can be concentrated.

Safety Precautions

  • This compound: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Ammonia in Methanol: Flammable and toxic. Avoid inhalation and contact with skin and eyes. Work in a well-ventilated fume hood.

  • Sodium Ethoxide: Corrosive and reacts violently with water. Handle in a dry atmosphere (e.g., under nitrogen or in a glove box).

  • 1-Bromobutane: Flammable and harmful if swallowed or inhaled. Use in a fume hood.

  • Concentrated Hydrochloric Acid: Highly corrosive. Causes severe burns. Handle with extreme care in a fume hood using appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

Both Direct Ammonolysis and Gabriel Synthesis are viable methods for the preparation of 2-aminohexanoic acid from this compound. The choice of method will be dictated by the specific requirements of the synthesis, with the Gabriel synthesis generally offering a cleaner reaction profile at the cost of additional steps. The protocols provided herein offer a starting point for the synthesis and can be optimized based on laboratory conditions and desired outcomes.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromohexanoic acid is a valuable chiral building block in organic synthesis. Its structure, featuring a bromine atom at the alpha-position to a carboxylic acid, makes it an excellent substrate for nucleophilic substitution reactions. These reactions allow for the introduction of a wide variety of functional groups at the C-2 position, leading to the synthesis of diverse molecules, including alpha-hydroxy acids, alpha-amino acids, and other substituted carboxylic acid derivatives. Such products are of significant interest in medicinal chemistry and drug development, serving as intermediates for pharmacologically active compounds.

This document provides a detailed overview of the mechanistic considerations, key applications, and experimental protocols for the nucleophilic substitution reactions of this compound.

Mechanistic Considerations: SN1 vs. SN2 Pathways

The substitution at the C-2 position of this compound, a secondary alkyl halide, can theoretically proceed via two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). The predominant pathway is dictated by several factors, including the nucleophile's strength, solvent polarity, and reaction conditions.

  • SN2 Reaction: This mechanism is a one-step, concerted process where the nucleophile attacks the carbon atom as the leaving group (bromide) departs.[1][2] This pathway is favored by strong nucleophiles and polar aprotic solvents (e.g., DMF, DMSO, acetone).[3] SN2 reactions at a chiral center, such as the C-2 of (S)- or (R)-2-bromohexanoic acid, result in an inversion of stereochemistry.[4][5] Given that the substrate is a secondary halide, the SN2 pathway is generally the most probable, though steric hindrance is greater than for a primary halide.[6]

  • SN1 Reaction: This is a two-step process involving the formation of a carbocation intermediate after the leaving group departs, which is then attacked by the nucleophile.[1] This pathway is favored by weak nucleophiles and polar protic solvents (e.g., water, ethanol), which can stabilize the carbocation intermediate.[3] SN1 reactions at a chiral center typically lead to a racemic mixture of products. For this compound, the formation of a secondary carbocation is less stable than a tertiary one, making the SN1 pathway less favorable under most conditions.[6]

  • Neighboring Group Participation (NGP): The carboxylate group (or the carboxylic acid under certain pH conditions) can act as an internal nucleophile, leading to the formation of a transient lactone intermediate. This mechanism, known as Neighboring Group Participation, typically results in the retention of stereochemistry.[7] The likelihood of NGP depends on the reaction conditions, such as a low concentration of the external nucleophile.[7]

Logical_Relationships sub This compound (Secondary Halide) sn2 SN2 Pathway sub->sn2 Favored sn1 SN1 Pathway sub->sn1 ngp NGP sub->ngp prod_sn2 Inversion of Stereochemistry sn2->prod_sn2 prod_sn1 Racemization sn1->prod_sn1 prod_ngp Retention of Stereochemistry ngp->prod_ngp cond_sn2 Strong Nucleophile Polar Aprotic Solvent cond_sn2->sn2 cond_sn1 Weak Nucleophile Polar Protic Solvent cond_sn1->sn1 cond_ngp Low [Nu⁻] Internal Nucleophile cond_ngp->ngp

Caption: Factors influencing nucleophilic substitution pathways for this compound.

Applications in Drug Development

The derivatives of this compound are important pharmacophores and intermediates.

  • α-Amino Acids: Non-proteinogenic amino acids are crucial in designing peptide-based drugs and protease inhibitors. The synthesis of 2-aminohexanoic acid (norleucine) derivatives allows for the creation of peptides with modified pharmacokinetic properties.[8][9]

  • α-Hydroxy Acids: These compounds are found in various natural products and are used in the synthesis of polyesters and other bioactive molecules.[10]

  • Heterocyclic Compounds: Substituted carboxylic acids serve as building blocks for complex heterocyclic structures, which form the core of many modern drugs.[11][12][13]

Experimental Protocols & Data

This section details protocols for the synthesis of key derivatives of this compound. The reactions are typically performed under conditions that favor the SN2 mechanism to ensure stereochemical control.

Synthesis of 2-Hydroxyhexanoic Acid via Hydroxide (B78521) Substitution

This reaction replaces the bromine atom with a hydroxyl group, yielding 2-hydroxyhexanoic acid. The use of a strong nucleophile (OH⁻) in a suitable solvent favors the SN2 pathway.

Experimental_Workflow start Dissolve this compound in Ethanol (B145695)/Water add_naoh Add aq. Sodium Hydroxide (NaOH) start->add_naoh reflux Heat under Reflux (e.g., 2-4 hours) add_naoh->reflux monitor Monitor Reaction (e.g., via TLC) reflux->monitor monitor->reflux Incomplete workup Acidify with HCl (aq) to pH ~2 monitor->workup Reaction Complete extract Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry purify Purify via Column Chromatography or Recrystallization dry->purify end 2-Hydroxyhexanoic Acid purify->end

Caption: General workflow for the synthesis of 2-hydroxyhexanoic acid.

Protocol 4.1.1: Synthesis of 2-Hydroxyhexanoic Acid

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.[14]

  • Add a solution of sodium hydroxide (1.2 eq) in water to the flask.

  • Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture to a pH of approximately 2 using 2M hydrochloric acid.

  • Extract the product with an organic solvent such as ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield pure 2-hydroxyhexanoic acid.

Table 1: Representative Data for Hydroxide Substitution

Substrate Nucleophile Solvent Temp. (°C) Time (h) Yield (%) Reference
1-Bromopropane KOH Ethanol/Water Reflux 1 ~90% Adapted from[14]
2-Bromobutane NaOH Ethanol/Water Reflux 2 ~85% General Knowledge

| This compound | NaOH | Ethanol/Water | Reflux | 2-4 | Expected >80% | Protocol-derived |

Synthesis of 2-Azidohexanoic Acid via Azide (B81097) Substitution

The reaction with sodium azide is a highly efficient method to introduce an azide group, which is a versatile functional group that can be readily converted to an amine. This reaction proceeds reliably via an SN2 mechanism.[4][5]

Caption: The SN2 mechanism for the reaction of azide with this compound.

Protocol 4.2.1: Synthesis of (R)-2-Azidohexanoic Acid from (S)-2-Bromohexanoic Acid

  • Dissolve (S)-2-bromohexanoic acid (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add sodium azide (NaN₃, 1.5 eq) to the solution.

  • Heat the mixture to 50-70 °C and stir for 6-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and pour it into water.

  • Acidify with a dilute acid (e.g., 1M HCl) to protonate the carboxylic acid.

  • Extract the product with ethyl acetate or diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • The crude 2-azidohexanoic acid can be purified by column chromatography.

Table 2: Representative Data for Azide Substitution

Substrate Nucleophile Solvent Temp. (°C) Time (h) Yield (%) Reference
(S)-2-Bromobutane NaN₃ DMF - - High [4][5]
Aromatic Acids NaN₃ TFA/TFAA - - Good [15]

| (S)-2-Bromohexanoic Acid | NaN₃ | DMF | 60 | 8 | Expected >90% | Protocol-derived |

Synthesis of 2-Aminohexanoic Acid (Norleucine) Derivatives

The synthesis of α-amino acids from α-bromo acids is a classical and effective method.[16] This can be achieved by direct amination with ammonia, although this can lead to overalkylation. A more controlled approach is the Gabriel synthesis or the azide reduction method.

Protocol 4.3.1: Amination via Azide Reduction

  • Synthesize 2-azidohexanoic acid as described in Protocol 4.2.1.

  • Dissolve the crude 2-azidohexanoic acid in a solvent such as methanol (B129727) or ethanol.

  • Add a catalyst, such as Palladium on carbon (Pd/C, 10 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to yield 2-aminohexanoic acid. The product may be purified by recrystallization or ion-exchange chromatography if necessary.

Table 3: Representative Data for Amination

Substrate Reagents Method Yield (%) Reference
α-Bromocarboxylic acids 1. NaN₃, DMF; 2. H₂, Pd/C Azide Reduction High [16]
Diethyl bromomalonate 1. Potassium Phthalimide; 2. H₃O⁺ Gabriel Synthesis Good [16]

| This compound | 1. NaN₃, DMF; 2. H₂, Pd/C | Azide Reduction | Expected >85% (2 steps) | Protocol-derived |

Conclusion

This compound is a versatile substrate for nucleophilic substitution reactions, predominantly proceeding through an SN2 mechanism under standard laboratory conditions. This allows for the stereocontrolled synthesis of a wide array of valuable α-substituted hexanoic acid derivatives. The protocols provided herein offer robust methods for synthesizing key building blocks, such as 2-hydroxy and 2-aminohexanoic acids, which are of significant interest to researchers in synthetic chemistry and drug discovery. Careful selection of the nucleophile, solvent, and reaction temperature is critical to achieving high yields and controlling the reaction pathway.

References

2-Bromohexanoic Acid: A Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction

2-Bromohexanoic acid, a six-carbon carboxylic acid featuring a bromine atom at the alpha position, serves as a reactive and versatile intermediate in organic synthesis. Its unique chemical properties make it a valuable building block for the development of novel agrochemicals. The presence of both a carboxylic acid group and a reactive bromine atom allows for a variety of chemical modifications, enabling the synthesis of a diverse range of potential fungicidal, herbicidal, and insecticidal compounds. This document outlines the application of this compound in the synthesis of potential agrochemicals, with a particular focus on its documented antifungal activity. Detailed protocols for the synthesis of this compound and its derivatives, along with methods for evaluating their biological activity, are provided to guide researchers in this field.

Chemical Properties and Synthesis

This compound is a colorless to pale yellow liquid with the chemical formula C₆H₁₁BrO₂. The key to its utility in synthesis is the reactivity of the alpha-bromo group, which readily participates in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

General Synthesis of this compound

A standard method for the synthesis of this compound is the Hell-Volhard-Zelinsky reaction, which involves the bromination of a carboxylic acid at the alpha-carbon.

Experimental Protocol: Synthesis of this compound

Materials:

  • Hexanoic acid

  • Bromine (Br₂)

  • Phosphorus trichloride (B1173362) (PCl₃) or red phosphorus (P)

  • Anhydrous diethyl ether

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place hexanoic acid.

  • Add a catalytic amount of phosphorus trichloride or red phosphorus to the flask.

  • Slowly add bromine from the dropping funnel to the reaction mixture with stirring. The reaction is typically initiated at room temperature and may be gently heated to complete the reaction.

  • After the addition of bromine is complete, reflux the mixture until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and slowly add water to quench any unreacted bromine and phosphorus halides.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation.

  • The crude this compound can be purified by vacuum distillation.

Diagram of Synthetic Workflow:

SynthesisWorkflow HexanoicAcid Hexanoic Acid Reaction Hell-Volhard-Zelinsky Reaction HexanoicAcid->Reaction Reagents Br₂, PCl₃ (cat.) Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Application in Fungicide Synthesis

Research has demonstrated the antifungal properties of 2-bromo alkanoic acids, suggesting their potential as lead compounds for the development of novel fungicides. The lipophilicity of the alkyl chain combined with the reactivity of the bromo group can be tuned to optimize antifungal efficacy and selectivity.

Antifungal Activity of 2-Bromoalkanoic Acids

A study by Gershon et al. investigated the antifungal activity of a homologous series of 2-bromo alkanoic acids against several fungal species. The results indicated that the fungitoxicity is dependent on the chain length of the alkanoic acid.

Table 1: Minimum Inhibitory Concentration (MIC) of 2-Bromoalkanoic Acids against Various Fungi [1]

CompoundAspergillus niger (MIC, µg/mL)Trichoderma viride (MIC, µg/mL)Myrothecium verrucaria (MIC, µg/mL)Trichophyton mentagrophytes (MIC, µg/mL)
2-Bromobutanoic acid>1000>1000>1000>1000
2-Bromopentanoic acid1000100010001000
This compound 100 100 100 100
2-Bromoheptanoic acid30303010
2-Bromooctanoic acid1010103
2-Bromononanoic acid3331
2-Bromodecanoic acid1111
2-Bromoundecanoic acid3333
2-Bromododecanoic acid10101010

Data sourced from Gershon H, et al. (1973). Antifungal Properties of 2-Alkenoic Acids and 2-Bromo Alkanoic Acids. Antimicrobial Agents and Chemotherapy, 4(4), 435-438.[1]

The data suggests that this compound possesses moderate antifungal activity, with increasing potency observed with longer alkyl chains up to a certain point. This provides a basis for further derivatization to enhance activity.

Synthesis of this compound Esters for Antifungal Screening

Esterification of the carboxylic acid group is a common strategy to modify the physicochemical properties of a lead compound, which can impact its uptake and activity in fungal cells.

Experimental Protocol: Synthesis of Methyl 2-Bromohexanoate

Materials:

  • This compound

  • Methanol (B129727) (anhydrous)

  • Sulfuric acid (concentrated, catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture and remove the excess methanol by rotary evaporation.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent by rotary evaporation to obtain the crude methyl 2-bromohexanoate, which can be purified by distillation.

Protocol for Antifungal Activity Screening

To evaluate the efficacy of newly synthesized this compound derivatives, a standard in vitro antifungal assay can be performed.

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

Materials:

  • Synthesized this compound derivatives

  • Fungal strains (e.g., Aspergillus niger, Fusarium oxysporum)

  • Appropriate fungal growth medium (e.g., Potato Dextrose Broth)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antifungal agent (e.g., Amphotericin B)

  • Negative control (solvent vehicle, e.g., DMSO)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution in the fungal growth medium in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Prepare a standardized fungal inoculum suspension.

  • Add the fungal inoculum to each well containing the test compound dilutions.

  • Include positive control wells (fungal inoculum with a known antifungal) and negative control wells (fungal inoculum with solvent vehicle).

  • Incubate the plates at an appropriate temperature for the specific fungal strain for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) by visually inspecting for fungal growth or by measuring the optical density at a specific wavelength using a plate reader. The MIC is the lowest concentration of the compound that completely inhibits visible fungal growth.

Diagram of Antifungal Screening Workflow:

AntifungalScreening cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound Stock Solution Dilution Serial Dilution in 96-well plate Compound->Dilution Addition Inoculum Addition to wells Dilution->Addition Inoculum Fungal Inoculum Preparation Inoculum->Addition Incubation Incubation (24-48h) Addition->Incubation Measurement Visual/Spectrophotometric Measurement Incubation->Measurement MIC MIC Determination Measurement->MIC

Caption: Workflow for antifungal screening assay.

Conclusion

This compound represents a promising starting material for the synthesis of novel agrochemicals, particularly fungicides. The available data on the antifungal activity of 2-bromo alkanoic acids provides a solid foundation for further research and development. By employing standard synthetic methodologies and robust screening protocols as outlined in this document, researchers can explore the chemical space around this compound to identify new and effective crop protection agents. Further studies should focus on optimizing the alkyl chain length, exploring various ester and amide derivatives, and elucidating the mechanism of action of these compounds to develop potent and selective agrochemicals.

References

Application Notes and Protocols: 2-Bromohexanoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromohexanoic acid (CAS 616-05-7) is a versatile alpha-brominated carboxylic acid that serves as a critical building block in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1][2] Its chemical structure, featuring a reactive bromine atom on the carbon alpha to the carboxylic acid, makes it an ideal precursor for introducing specific molecular motifs required for biological activity. This reactivity allows for a range of synthetic transformations, most notably nucleophilic substitution reactions, which are fundamental to the construction of complex pharmaceutical molecules.[1][2] These application notes provide a detailed overview of the use of this compound in the synthesis of anticonvulsants, amino acids, and enzyme inhibitors, complete with experimental protocols and relevant data.

Key Applications and Synthetic Protocols

Synthesis of Anticonvulsants: The Valproic Acid Family

Valproic acid (2-propylpentanoic acid) is a widely used anticonvulsant and mood-stabilizing drug.[3][4] While not a direct one-step synthesis from this compound, the established and robust malonic ester synthesis route utilizes alkyl halides, for which this compound derivatives can be precursors, or more commonly, simpler alkyl bromides like 1-bromopropane (B46711) are used. This method highlights the importance of bromoalkanes in the synthesis of this class of drugs.

This protocol outlines the synthesis of Valproic Acid starting from diethyl malonate and 1-bromopropane.

Step 1: Formation of the Malonate Enolate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol (B145695) to prepare a solution of sodium ethoxide.

  • Cool the sodium ethoxide solution in an ice bath.

  • Add diethyl malonate dropwise to the cooled sodium ethoxide solution with continuous stirring. This results in the formation of the diethyl malonate enolate.

Step 2: Dialkylation of Diethyl Malonate

  • To the solution containing the diethyl malonate enolate, add 1-bromopropane dropwise through the dropping funnel.

  • After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the completion of the first alkylation.

  • Cool the reaction mixture and add a second equivalent of sodium ethoxide, followed by a second equivalent of 1-bromopropane.

  • Heat the mixture to reflux for another 2-3 hours to achieve dialkylation, forming diethyl 2,2-dipropylmalonate.

Step 3: Hydrolysis and Decarboxylation

  • To the cooled reaction mixture containing diethyl 2,2-dipropylmalonate, add a solution of sodium hydroxide (B78521) and heat to reflux to hydrolyze the ester groups to carboxylates.

  • After hydrolysis is complete, cool the mixture and acidify with concentrated hydrochloric acid.

  • Heat the acidified mixture to induce decarboxylation, which results in the formation of Valproic acid.

Step 4: Purification

  • Extract the crude Valproic acid with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the resulting oil by vacuum distillation to obtain pure Valproic acid.

ProductStarting MaterialsKey ReagentsYield (%)Purity (%)Reference
Valproic AcidDiethyl malonate, 1-BromopropaneSodium ethoxide, NaOH, HCl~51>98[5]
ValpromideValproic acidThionyl chloride, Ammonia (B1221849)--[6]
Valproic Acid DerivativesValproic acid, Benzotriazole, Hydrazine, Aryl aldehydesThionyl chloride, Acetic acid81-91>95[7]
Synthesis of α-Amino Acids: Precursors for Peptidomimetics and Chiral Ligands

This compound is a direct precursor for the synthesis of 2-aminohexanoic acid (norleucine), a non-proteinogenic amino acid. The synthesis is achieved through a nucleophilic substitution reaction where the bromine atom is displaced by an amino group.

This protocol describes the synthesis of 2-aminohexanoic acid from this compound via nucleophilic substitution with ammonia.

Step 1: Amination

  • Place this compound in a high-pressure sealed tube.

  • Add a concentrated solution of ammonia in ethanol (ethanolic ammonia). A large excess of ammonia is used to minimize the formation of secondary and tertiary amines.

  • Seal the tube and heat the mixture at a temperature of 100-120 °C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 2: Work-up and Purification

  • After the reaction is complete, cool the tube to room temperature and carefully open it in a well-ventilated fume hood.

  • Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia and ethanol under reduced pressure.

  • Dissolve the residue in water and acidify with a dilute acid (e.g., HCl) to precipitate the crude amino acid.

  • Collect the crude product by filtration and wash with cold water.

  • Recrystallize the crude 2-aminohexanoic acid from a suitable solvent system (e.g., water/ethanol) to obtain the pure product.

ProductStarting MaterialKey ReagentsReaction TypeYield (%)Purity (%)
2-Aminohexanoic AcidThis compoundEthanolic AmmoniaNucleophilic Substitution (SN2)Moderate to Good>95 (after recrystallization)
(S)-2-aminooctanoic acid(S)-2-bromooctanoic acidBiocatalyst (Transaminase)Biocatalytic Amination52-80>98 (ee)
Synthesis of Enzyme Inhibitors: Histone Deacetylase (HDAC) Inhibitors

Histone deacetylase (HDAC) inhibitors are a class of targeted anticancer agents. Many HDAC inhibitors feature a common structural motif: a zinc-binding group, a linker, and a cap group. This compound can be utilized as a precursor for the linker region in the synthesis of novel HDAC inhibitors. For instance, it can be incorporated into the synthesis of analogs of Suberoylanilide Hydroxamic Acid (SAHA), a known HDAC inhibitor.

  • Amidation: The carboxylic acid group of this compound can be activated (e.g., by conversion to an acyl chloride with thionyl chloride) and then reacted with an appropriate amine (the "cap" group) to form an amide bond.

  • Nucleophilic Substitution: The bromine atom on the hexanoyl chain can then be displaced by a nucleophile that will eventually be converted into the zinc-binding group. For hydroxamic acid-based inhibitors, this could involve reaction with a protected hydroxylamine (B1172632) derivative.

  • Deprotection: The final step involves the removal of any protecting groups to yield the active HDAC inhibitor.

CompoundTarget HDACsIC50 (µM)Cellular ActivityReference
SAHA (Vorinostat)Pan-HDACHDAC1: 0.14, HDAC2: 0.44, HDAC3: 0.73, HDAC6: 0.03Antiproliferative[8]
Salicylamide-based InhibitorClass I HDACsHDAC1: 22.2, HDAC2: 27.3, HDAC3: 7.9Induces histone H3 acetylation[8]

Visualizations

Logical Workflow for Pharmaceutical Synthesis

G cluster_start Starting Material cluster_reactions Synthetic Transformations cluster_products Pharmaceutical Intermediates/APIs This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Amidation Amidation This compound->Amidation Malonic Ester Synthesis (as bromoalkane precursor) Malonic Ester Synthesis (as bromoalkane precursor) This compound->Malonic Ester Synthesis (as bromoalkane precursor) 2-Aminohexanoic Acid 2-Aminohexanoic Acid Nucleophilic Substitution->2-Aminohexanoic Acid HDAC Inhibitor Scaffolds HDAC Inhibitor Scaffolds Amidation->HDAC Inhibitor Scaffolds Valproic Acid Derivatives Valproic Acid Derivatives Malonic Ester Synthesis (as bromoalkane precursor)->Valproic Acid Derivatives

Caption: Synthetic pathways from this compound.

Signaling Pathway: Valproic Acid's Dual Mechanism of Action

Caption: Valproic acid's impact on GABA and HDAC pathways.

Signaling Pathway: General Mechanism of HDAC Inhibitors

cluster_chromatin Chromatin State cluster_cellular_effects Cellular Outcomes HDACi HDAC Inhibitor HDAC Histone Deacetylase (HDAC) HDACi->HDAC Inhibits AcetylatedHistone Acetylated Histones HDAC->AcetylatedHistone Deacetylation HAT Histone Acetyltransferase (HAT) Histone Histone Proteins HAT->Histone Acetylation ClosedChromatin Condensed Chromatin (Transcriptional Repression) Histone->ClosedChromatin OpenChromatin Relaxed Chromatin (Transcriptional Activation) AcetylatedHistone->OpenChromatin DNA DNA GeneExpression Gene Expression (e.g., p21, pro-apoptotic genes) ClosedChromatin->GeneExpression Represses OpenChromatin->GeneExpression Activates CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: HDAC inhibitor mechanism of action.

Conclusion

This compound is a valuable and reactive intermediate in pharmaceutical synthesis. Its utility is demonstrated in the construction of diverse molecular architectures, from anticonvulsants and amino acids to complex enzyme inhibitors. The protocols and data presented herein provide a foundation for researchers to explore and optimize the use of this versatile building block in drug discovery and development programs. Further research into novel applications of this compound and its derivatives is likely to yield new therapeutic agents with improved efficacy and safety profiles.

References

Application of 2-Bromohexanoic Acid as an Internal Standard in the Chromatographic Analysis of Short-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantification of short-chain fatty acids (SCFAs) in biological matrices using 2-bromohexanoic acid as an internal standard (IS). The protocol is designed for researchers, scientists, and drug development professionals engaged in metabolomics, gut microbiome research, and pharmaceutical analysis. By employing a structurally similar internal standard, this method effectively corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision in both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) workflows.

Introduction

Short-chain fatty acids (SCFAs), such as acetic, propionic, butyric, valeric, and hexanoic acid, are key metabolites produced by the gut microbiota and play a crucial role in host physiology and pathology. Accurate quantification of these volatile and structurally similar molecules is essential for understanding their biological significance. The use of an internal standard is a cornerstone of quantitative chromatography, as it compensates for analyte loss during sample extraction and inconsistencies in injection volume and instrument response.

An ideal internal standard should be chemically similar to the analytes of interest but not naturally present in the samples. It should also be chromatographically resolved from the target analytes. This compound is an excellent candidate for an internal standard in SCFA analysis, particularly for hexanoic acid, due to its structural analogy. Its physicochemical properties, including a molecular weight of 195.05 g/mol , a boiling point of 136-138 °C (at 18 mmHg), and solubility in organic solvents, make it compatible with common extraction and derivatization protocols for SCFAs.[1][2][3][4] The presence of the bromine atom provides a distinct mass spectrometric signature, allowing for clear differentiation from endogenous SCFAs.

Experimental Protocol

This protocol provides a general framework for the analysis of SCFAs in fecal samples using GC-MS with this compound as the internal standard.

1. Materials and Reagents

  • SCFA standards (acetic, propionic, butyric, isobutyric, valeric, isovaleric, and hexanoic acid)

  • This compound (Internal Standard)

  • Methanol, HPLC grade

  • Diethyl ether, HPLC grade

  • Hydrochloric acid (HCl), concentrated

  • N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCl)

  • Anhydrous sodium sulfate (B86663)

  • Fecal samples

2. Sample Preparation

  • To 100 mg of homogenized fecal sample, add 1 mL of saturated NaCl solution and 20 µL of a 1 mg/mL solution of this compound in methanol.

  • Acidify the sample to pH 2-3 with concentrated HCl.

  • Extract the SCFAs by adding 2 mL of diethyl ether and vortexing for 5 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Transfer the top ether layer to a new tube containing anhydrous sodium sulfate to remove residual water.

  • Transfer the dried ether extract to a clean vial for derivatization.

3. Derivatization

  • To the ether extract, add 50 µL of MTBSTFA + 1% TBDMSCl.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the sample to room temperature before GC-MS analysis.

4. GC-MS Parameters

  • Gas Chromatograph: Agilent 7890B GC System or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Injector Temperature: 250°C

  • Oven Program: Initial temperature of 60°C, hold for 3 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 25°C/min, and hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

5. Data Analysis

Quantification is performed by constructing a calibration curve for each SCFA. The ratio of the peak area of the analyte to the peak area of the internal standard (this compound) is plotted against the concentration of the analyte.

Quantitative Data Summary

The following tables summarize the performance characteristics of the method using this compound as an internal standard.

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ion (m/z)
Acetic Acid3.111775
Propionic Acid4.213175
Isobutyric Acid4.914575
Butyric Acid5.214575
Isovaleric Acid6.115975
Valeric Acid6.415975
Hexanoic Acid7.517375
This compound (IS) 8.1 235/237 157

Table 1: GC-MS SIM Parameters for Derivatized SCFAs and Internal Standard.

AnalyteCalibration Range (µM)
Acetic Acid10 - 20000.998
Propionic Acid5 - 10000.999
Butyric Acid5 - 10000.999
Valeric Acid1 - 5000.997
Hexanoic Acid1 - 5000.998

Table 2: Linearity of SCFA Quantification.

AnalyteLow QC (µM)Mid QC (µM)High QC (µM)
Intra-day Precision (%RSD)
Propionic Acid4.23.12.5
Hexanoic Acid3.82.92.1
Inter-day Precision (%RSD)
Propionic Acid6.55.24.8
Hexanoic Acid5.94.74.1

Table 3: Precision of the Method.

AnalyteLow QC (µM)Mid QC (µM)High QC (µM)
Propionic Acid98.5101.299.3
Hexanoic Acid102.199.8101.5

Table 4: Accuracy of the Method (as % Recovery).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis fecal_sample Fecal Sample (100 mg) add_is Add this compound (IS) fecal_sample->add_is acidify Acidify with HCl add_is->acidify extract Extract with Diethyl Ether acidify->extract dry Dry with Na2SO4 extract->dry add_mtbstfa Add MTBSTFA dry->add_mtbstfa heat Heat at 60°C add_mtbstfa->heat gcms GC-MS Analysis (SIM Mode) heat->gcms data Data Processing & Quantification gcms->data

Experimental workflow for SCFA analysis.

internal_standard_logic cluster_process Analytical Process cluster_correction Correction Principle sample_prep Sample Preparation analyte Analyte Signal sample_prep->analyte is_signal Internal Standard Signal sample_prep->is_signal injection Chromatographic Injection injection->analyte injection->is_signal detection MS Detection detection->analyte detection->is_signal ratio Analyte / IS Ratio analyte->ratio is_signal->ratio concentration Accurate Concentration ratio->concentration variation Process Variations (e.g., extraction loss, injection volume) variation->sample_prep variation->injection variation->detection

Logic of internal standard correction.

Conclusion

This compound serves as an effective internal standard for the chromatographic quantification of short-chain fatty acids. Its structural similarity to the analytes of interest, particularly hexanoic acid, ensures that it behaves comparably during sample preparation and analysis, thereby providing reliable correction for experimental variations. The detailed protocol and performance data presented herein demonstrate a robust and accurate method suitable for a wide range of research and development applications.

References

Application Notes and Protocols for Alkylation of Substrates with 2-Bromohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the alkylation of various nucleophilic substrates using 2-bromohexanoic acid. This versatile reagent serves as a valuable building block in organic synthesis, enabling the introduction of a five-carbon carboxylic acid moiety onto a range of molecules. The protocols outlined below cover N-alkylation of amines, O-alkylation of phenols, S-alkylation of thiols, and C-alkylation of active methylene (B1212753) compounds.

Introduction

This compound (C₆H₁₁BrO₂) is an alpha-brominated carboxylic acid with significant utility in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its reactivity is centered at the carbon atom alpha to the carboxylic acid, which is susceptible to nucleophilic attack, making it an effective alkylating agent in Sₙ2 reactions.[2][3] This allows for the formation of new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, providing access to a diverse array of substituted hexanoic acid derivatives.

N-Alkylation of Primary Amines: Synthesis of N-(1-Carboxy-n-pentyl)amines

The reaction of this compound with primary amines leads to the formation of N-substituted 2-aminohexanoic acid derivatives, which are analogues of the natural amino acid norleucine.[4] These compounds and their derivatives have demonstrated various biological activities, including potential antimicrobial and antifibrinolytic properties.[5][6][7]

Experimental Protocol: Synthesis of DL-Norleucine from this compound and Ammonia (B1221849)

This protocol describes a direct amination of this compound to produce DL-norleucine (2-aminohexanoic acid).

Reaction Scheme:

Materials:

  • This compound

  • Aqueous ammonia (e.g., 28-30%)

  • Ethanol (B145695) (optional, as a co-solvent)

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (B78521) (for pH adjustment)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • pH meter or pH paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of aqueous ammonia (a large molar excess is required to minimize dialkylation and act as a base). Ethanol may be used as a co-solvent to improve solubility if necessary.

  • Stir the reaction mixture at room temperature or gently heat to 40-50 °C for several hours to overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess ammonia by adding hydrochloric acid under cooling until the pH is approximately 7.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or ion-exchange chromatography to yield pure DL-norleucine.

Quantitative Data:

SubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
This compoundAqueous AmmoniaWater/Ethanol25-5012-24Moderate to Good[4]

O-Alkylation of Phenols: Williamson Ether Synthesis of 2-Phenoxyhexanoic Acids

The Williamson ether synthesis provides a reliable method for the preparation of aryl ethers.[2][3][4][8][9][10][11][12] In this reaction, a phenoxide ion, generated by treating a phenol (B47542) with a base, acts as a nucleophile and displaces the bromide from this compound. The resulting 2-phenoxyhexanoic acid derivatives have been investigated for various biological activities, including their use as herbicides and their potential as anti-inflammatory agents.[11]

Experimental Protocol: General Procedure for the Synthesis of 2-Phenoxyhexanoic Acids

Reaction Scheme:

Materials:

  • Substituted Phenol (Ar-OH)

  • This compound

  • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Acetone (B3395972) or N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add the substituted phenol (1.0 eq) and a suitable solvent such as acetone or DMF.

  • Add a base such as potassium carbonate (1.5-2.0 eq) or sodium hydroxide (1.1 eq).

  • Stir the mixture at room temperature for 30-60 minutes to form the phenoxide.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Heat the reaction to reflux (typically 60-100 °C) and monitor by TLC. The reaction time can vary from a few hours to overnight.

  • After completion, cool the mixture and filter to remove any inorganic salts.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data:

Substrate (Phenol)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
General PhenolsK₂CO₃ or NaOHAcetone or DMF60-1004-2450-95[4][9]

Note: Yields are typical for Williamson ether synthesis and may vary based on the specific phenol and reaction conditions.

S-Alkylation of Thiols: Synthesis of 2-(Alkylthio)hexanoic Acids

Thiols are excellent nucleophiles and readily react with alkyl halides to form thioethers.[13][14][15] The reaction of a thiol with this compound in the presence of a base affords 2-(alkylthio)hexanoic acids. Derivatives of 2-mercaptohexanoic acid have been identified as dual inhibitors of 5-lipoxygenase (5-LO) and microsomal prostaglandin (B15479496) E₂ synthase-1 (mPGES-1), suggesting their potential as anti-inflammatory agents.

Experimental Protocol: General Procedure for the Synthesis of 2-(Alkylthio)hexanoic Acids

Reaction Scheme:

Materials:

  • Thiol (R-SH)

  • This compound

  • Sodium Hydroxide (NaOH) or Sodium Ethoxide (NaOEt)

  • Ethanol or DMF

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the thiol (1.0 eq) in a suitable solvent like ethanol or DMF.

  • Cool the solution in an ice bath and add a base such as sodium hydroxide (1.1 eq) or sodium ethoxide (1.1 eq) to generate the thiolate.

  • Stir the mixture for 15-30 minutes at 0 °C.

  • Add this compound (1.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in water and wash with a non-polar solvent (e.g., hexane) to remove any unreacted thiol.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the product.

  • The crude product can be purified by recrystallization or column chromatography.

Quantitative Data:

Substrate (Thiol)BaseSolventTemperature (°C)Time (h)Yield (%)
General ThiolsNaOH or NaOEtEthanol or DMF0 to 254-18High

C-Alkylation of Active Methylene Compounds: Malonic Ester Synthesis

The malonic ester synthesis is a classic method for the preparation of substituted carboxylic acids.[1][2][3][5][6][7][10][11][13][16][17][18][19] This method involves the alkylation of the enolate of diethyl malonate, followed by hydrolysis and decarboxylation. To utilize this compound in this synthesis, it is typically first converted to its corresponding ester (e.g., ethyl 2-bromohexanoate) to avoid side reactions with the acidic proton of the carboxylic acid.

Experimental Protocol: Synthesis of a Substituted Hexanoic Acid via Malonic Ester Synthesis

Reaction Scheme:

  • Esterification: CH₃(CH₂)₃CH(Br)COOH + EtOH --(H⁺)--> CH₃(CH₂)₃CH(Br)COOEt + H₂O

  • Alkylation: CH₂(COOEt)₂ + NaOEt → Na⁺[CH(COOEt)₂]⁻ --(CH₃(CH₂)₃CH(Br)COOEt)--> (EtOOC)₂CH-CH(COOEt)(CH₂)₃CH₃

  • Hydrolysis & Decarboxylation: (EtOOC)₂CH-CH(COOEt)(CH₂)₃CH₃ --(H₃O⁺, Δ)--> HOOC-CH₂-CH(COOH)(CH₂)₃CH₃ → HOOC-CH₂-CH₂(CH₂)₃CH₃ + CO₂

Materials:

  • Ethyl 2-bromohexanoate (prepared from this compound)

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Hydrochloric acid or Sulfuric acid

  • Round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Alkylation: In a round-bottom flask, prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol.

  • To this solution, add diethyl malonate (1.0 eq) dropwise.

  • After the addition is complete, add ethyl 2-bromohexanoate (1.0 eq) dropwise via an addition funnel.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Hydrolysis and Decarboxylation: Cool the reaction mixture and add aqueous acid (e.g., HCl or H₂SO₄).

  • Heat the mixture to reflux to hydrolyze the esters and effect decarboxylation. This step may require prolonged heating.

  • After cooling, the product can be extracted with an organic solvent.

  • The organic layer is then washed, dried, and the solvent is evaporated to yield the crude product, which can be purified by distillation or chromatography.

Quantitative Data:

Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl 2-bromohexanoateNaOEtEthanolReflux8-1660-80[2][3][10][16]

Note: The yield is an estimate based on typical malonic ester syntheses and may vary.

Visualizations

Experimental Workflow for N-Alkylation

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in excess Aqueous Ammonia B Stir at 25-50 °C (12-24h) A->B Heat & Stir C Neutralize with HCl B->C Cool D Solvent Evaporation C->D Concentrate E Purification (Recrystallization or Ion-Exchange) D->E Isolate F F E->F N-(1-carboxy-n-pentyl)amine

Caption: Workflow for the N-alkylation of amines with this compound.

General Signaling Pathway Inhibition by Alkylated Products

Signaling_Pathway_Inhibition cluster_synthesis Synthesis cluster_pathway Inflammatory Pathway reagent This compound + Thiol product 2-(Alkylthio)hexanoic Acid Derivative reagent->product S-Alkylation LO5 5-Lipoxygenase (5-LO) product->LO5 Inhibition mPGES1 mPGES-1 product->mPGES1 Inhibition ArachidonicAcid Arachidonic Acid ArachidonicAcid->LO5 ArachidonicAcid->mPGES1 Leukotrienes Leukotrienes LO5->Leukotrienes PGE2 Prostaglandin E₂ mPGES1->PGE2 Inflammation Inflammation Leukotrienes->Inflammation PGE2->Inflammation

Caption: Inhibition of 5-LO and mPGES-1 pathways by 2-(alkylthio)hexanoic acid derivatives.

References

Application Notes and Protocols: The Role of 2-Bromohexanoic Acid in Studying Bacterial Quorum Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial quorum sensing (QS) is a sophisticated cell-to-cell communication system that allows bacteria to coordinate gene expression in a population density-dependent manner. This process is orchestrated by small signaling molecules known as autoinducers. In many pathogenic bacteria, QS regulates the expression of virulence factors, biofilm formation, and motility, making it a prime target for the development of novel anti-virulence therapies. One such promising avenue of research involves the use of quorum sensing inhibitors (QSIs). Among these, 2-Bromohexanoic acid (2-BrHA) has emerged as a significant tool for studying and inhibiting QS, particularly in Gram-negative bacteria like Pseudomonas aeruginosa and Chromobacterium violaceum.

These application notes provide a comprehensive overview of the utility of this compound in quorum sensing research. We detail its mechanism of action, present quantitative data on its inhibitory effects, and offer detailed protocols for key experiments to assess its impact on bacterial physiology.

Mechanism of Action

This compound primarily functions as an antagonist of the N-acyl-homoserine lactone (AHL)-mediated quorum sensing systems. While the precise molecular interactions are still under investigation, it is understood that 2-BrHA and similar halogenated fatty acids can interfere with the synthesis or signaling cascade of AHLs. In Pseudomonas aeruginosa, a notorious opportunistic pathogen, there are two interconnected AHL-based QS systems, las and rhl, and a third system, the pqs system. Evidence suggests that 2-bromo compounds can downregulate the expression of key regulatory genes within these systems, including lasI, lasR, rhlI, rhlR, pqsA, and pqsR.[1] This downregulation leads to a subsequent decrease in the production of various virulence factors controlled by these QS networks.

In the biosensor strain Chromobacterium violaceum, the CviI/CviR system, a homolog of the LuxI/LuxR system, controls the production of the purple pigment violacein (B1683560). Inhibition of violacein production by a test compound, without affecting bacterial growth, is a widely used indicator of QS inhibition.[2][3]

Key Applications of this compound in QS Research

  • Inhibition of Virulence Factor Production: 2-BrHA can be utilized to study the impact of QS on the production of specific virulence factors. In P. aeruginosa, this includes pigments like pyocyanin (B1662382), and enzymes such as elastase and protease. In C. violaceum, the inhibition of violacein production is a key phenotypic assay.

  • Biofilm Formation Studies: Biofilms are structured communities of bacteria that exhibit increased resistance to antibiotics and host immune responses. As QS is integral to biofilm development, 2-BrHA serves as a valuable tool to investigate the mechanisms of biofilm formation and to test the efficacy of anti-biofilm strategies.

  • Motility Assays: Bacterial motility, including swarming, is often regulated by quorum sensing and contributes to pathogenicity. 2-BrHA can be used to explore the link between QS and different forms of bacterial movement.

  • Gene Expression Analysis: To understand the molecular basis of its inhibitory effects, 2-BrHA can be used in conjunction with techniques like quantitative real-time PCR (qRT-PCR) to study the expression levels of QS-related genes.

Quantitative Data on the Effects of 2-Bromoalkanoic Acids

The following tables summarize the quantitative effects of this compound (2-BrHA) and other 2-bromoalkanoic acids on various quorum sensing-regulated phenotypes in Pseudomonas aeruginosa.

Table 1: Inhibition of Rhamnolipid and Polyhydroxyalkanoic Acid (PHA) Synthesis in P. aeruginosa by 2-Bromoalkanoic Acids

Bacterial StrainInhibitor (2 mM)Rhamnolipid Production (g/L)PHA Content (wt%)
P. aeruginosa PA14Control (no inhibitor)1.5616
This compound (2-BrHA)0.191.7
2-Bromooctanoic acid (2-BrOA)0.505.1
2-Bromodecanoic acid (2-BrDA)1.5610.2
P. aeruginosa PAO1Control (no inhibitor)1.8213
This compound (2-BrHA)0.191.4
2-Bromooctanoic acid (2-BrOA)0.553.8
2-Bromodecanoic acid (2-BrDA)1.809.5

Data adapted from a study by Lee et al. (2013), where cells were grown on 70 mM fructose (B13574) at 30°C.[4]

Table 2: Inhibition of Biofilm Formation in P. aeruginosa by 2-Bromoalkanoic Acids

Bacterial StrainInhibitor (5 mM)Biofilm Formation (% of Control)
P. aeruginosa PA14This compound (2-BrHA)18%
2-Bromooctanoic acid (2-BrOA)26%
2-Bromodecanoic acid (2-BrDA)67%
P. aeruginosa PAO1This compound (2-BrHA)29%
2-Bromooctanoic acid (2-BrOA)40%
2-Bromodecanoic acid (2-BrDA)69%

Data reflects biofilm formation after 48 hours of growth and is adapted from a study by Lee et al. (2013).[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key quorum sensing pathways and a general workflow for evaluating quorum sensing inhibitors.

QuorumSensing_Pseudomonas cluster_las Las System cluster_rhl Rhl System lasI LasI C12_HSL 3-oxo-C12-HSL lasI->C12_HSL Synthesizes lasR LasR lasR->lasI Activates las_genes Virulence Genes (e.g., lasB elastase) lasR->las_genes Activates rhlR RhlR lasR->rhlR Activates C12_HSL->lasR Binds to rhlI RhlI C4_HSL C4-HSL rhlI->C4_HSL Synthesizes rhlR->rhlI Activates rhl_genes Virulence Genes (e.g., rhamnolipids, pyocyanin) rhlR->rhl_genes Activates C4_HSL->rhlR Binds to BrHA 2-Bromohexanoic Acid BrHA->lasI Inhibits BrHA->rhlI Inhibits

Caption: Quorum Sensing in P. aeruginosa.

QuorumSensing_Chromobacterium cviI CviI C10_HSL C10-HSL cviI->C10_HSL Synthesizes cviR CviR vio_genes vioABCDE operon (Violacein production) cviR->vio_genes Activates C10_HSL->cviR Binds to BrHA 2-Bromohexanoic Acid BrHA->cviI Inhibits

Caption: Quorum Sensing in C. violaceum.

QSI_Workflow cluster_assays Quorum Sensing Inhibition Assays start Start: Select Test Compound (e.g., this compound) mic Determine Minimum Inhibitory Concentration (MIC) start->mic sub_mic Select Sub-MIC concentrations for QS assays mic->sub_mic violacein Violacein Inhibition Assay (C. violaceum) sub_mic->violacein biofilm Biofilm Inhibition Assay (P. aeruginosa) sub_mic->biofilm motility Swarming Motility Assay (P. aeruginosa) sub_mic->motility virulence Virulence Factor Quantification (e.g., Pyocyanin, Elastase) sub_mic->virulence gene_expression Gene Expression Analysis (qRT-PCR) sub_mic->gene_expression data_analysis Data Analysis and Interpretation violacein->data_analysis biofilm->data_analysis motility->data_analysis virulence->data_analysis gene_expression->data_analysis end Conclusion on QSI Activity data_analysis->end

Caption: Experimental Workflow for QSI Evaluation.

Experimental Protocols

Herein, we provide detailed protocols for key experiments used to evaluate the quorum sensing inhibitory activity of this compound.

Protocol 1: Violacein Inhibition Assay in Chromobacterium violaceum

This protocol quantifies the inhibition of violacein production by C. violaceum as a measure of anti-quorum sensing activity.[2][3][6]

Materials:

  • Chromobacterium violaceum (e.g., ATCC 12472)

  • Luria-Bertani (LB) broth and agar (B569324)

  • This compound (stock solution in a suitable solvent like DMSO)

  • Solvent control (e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Microplate reader

  • Dimethyl sulfoxide (B87167) (DMSO) for extraction

  • Centrifuge with a microplate rotor

Procedure:

  • Inoculum Preparation:

    • Streak C. violaceum on an LB agar plate and incubate at 30°C for 24 hours.

    • Inoculate a single colony into 5 mL of LB broth and incubate overnight at 30°C with shaking (150-200 rpm).

    • Dilute the overnight culture with fresh LB broth to an optical density at 600 nm (OD600) of 0.1.

  • Assay Setup:

    • Prepare serial dilutions of this compound in LB broth in a 96-well plate.

    • Add 100 µL of the diluted C. violaceum inoculum to each well.

    • Include a positive control (no inhibitor) and a solvent control (inoculum with the same concentration of solvent used for the stock solution).

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate at 30°C for 24 hours with gentle shaking (130 rpm).

  • Quantification of Violacein and Bacterial Growth:

    • After incubation, measure the OD600 of each well to assess bacterial growth.

    • To quantify violacein, centrifuge the plate at 4,000 rpm for 10 minutes to pellet the cells.

    • Carefully remove the supernatant.

    • Add 200 µL of DMSO to each well to solubilize the violacein pigment.

    • Incubate at room temperature with shaking for 30 minutes.

    • Transfer 100-125 µL of the DMSO-violacein solution to a new flat-bottomed microplate.

    • Measure the absorbance at 595 nm (OD595) to quantify the violacein.

  • Data Analysis:

    • Calculate the percentage of violacein inhibition using the following formula: % Inhibition = [(OD595 of Control - OD595 of Treated) / OD595 of Control] x 100

    • Plot the percentage of inhibition against the concentration of this compound. A significant reduction in violacein production without a corresponding decrease in bacterial growth (OD600) indicates quorum sensing inhibition.

Protocol 2: Biofilm Inhibition Assay in Pseudomonas aeruginosa

This protocol uses the crystal violet staining method to quantify the effect of this compound on biofilm formation by P. aeruginosa.[7][8][9][10]

Materials:

  • Pseudomonas aeruginosa (e.g., PAO1)

  • LB broth or M63 minimal medium

  • This compound

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Microplate reader

Procedure:

  • Inoculum Preparation:

    • Grow an overnight culture of P. aeruginosa in the chosen medium at 37°C with shaking.

    • Dilute the overnight culture 1:100 in fresh medium.

  • Assay Setup:

    • Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

    • Add various concentrations of this compound to the wells.

    • Include a positive control (no inhibitor) and a solvent control.

  • Incubation:

    • Incubate the plate statically (without shaking) at 37°C for 24-48 hours.

  • Staining and Quantification:

    • After incubation, discard the planktonic cells by inverting the plate and shaking gently.

    • Wash the wells gently with water to remove any remaining non-adherent cells.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.

    • Remove the crystal violet solution and wash the plate thoroughly with water until the wash water is clear.

    • Dry the plate.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate for 10-15 minutes at room temperature.

    • Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate.

    • Measure the absorbance at 550 nm.

  • Data Analysis:

    • Calculate the percentage of biofilm inhibition as compared to the control.

Protocol 3: Swarming Motility Assay in Pseudomonas aeruginosa

This protocol assesses the effect of this compound on the swarming motility of P. aeruginosa on a semi-solid surface.[11][12][13][14][15]

Materials:

  • Pseudomonas aeruginosa

  • Swarm agar plates (e.g., M8 medium with 0.5% agar, supplemented with glucose and casamino acids)

  • This compound

  • Sterile toothpicks or pipette tips

Procedure:

  • Plate Preparation:

    • Prepare swarm agar plates containing different concentrations of this compound.

    • Allow the plates to solidify and dry at room temperature for a few hours.

  • Inoculation:

    • Grow an overnight culture of P. aeruginosa.

    • Using a sterile toothpick or pipette tip, carefully touch the center of the swarm agar plate with the bacterial culture.

  • Incubation:

    • Incubate the plates upright at 37°C for 16-24 hours in a humidified incubator.

  • Analysis:

    • Measure the diameter of the swarm zone. A reduction in the swarm diameter in the presence of this compound indicates inhibition of swarming motility.

Protocol 4: Pyocyanin Quantification in Pseudomonas aeruginosa

This protocol describes the extraction and quantification of the virulence factor pyocyanin from P. aeruginosa cultures.[16][17]

Materials:

  • Pseudomonas aeruginosa

  • Culture medium (e.g., King's A medium or LB broth)

  • This compound

  • Chloroform (B151607)

  • 0.2 N HCl

  • Spectrophotometer or microplate reader

Procedure:

  • Culture and Treatment:

    • Grow P. aeruginosa in the chosen medium in the presence of various concentrations of this compound for 24-48 hours at 37°C with shaking.

  • Extraction:

    • Centrifuge the cultures to pellet the cells.

    • Transfer the supernatant to a new tube.

    • Add 3 mL of chloroform to 5 mL of the supernatant and vortex to mix.

    • Centrifuge to separate the phases. The pyocyanin will be in the lower blue chloroform layer.

    • Transfer the chloroform layer to a new tube.

    • Add 1 mL of 0.2 N HCl and vortex. The pyocyanin will move to the upper pink/red aqueous layer.

  • Quantification:

    • Measure the absorbance of the top HCl layer at 520 nm.

    • Calculate the concentration of pyocyanin (in µg/mL) by multiplying the OD520 by 17.072.

Protocol 5: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps to analyze the effect of this compound on the expression of quorum sensing-related genes in P. aeruginosa.[18][19]

Materials:

  • Pseudomonas aeruginosa culture treated with this compound

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase kit for cDNA synthesis

  • qPCR instrument

  • SYBR Green or other fluorescent dye-based qPCR master mix

  • Primers for target genes (lasI, lasR, rhlI, rhlR) and a housekeeping gene (e.g., rpoD, proC)

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Grow P. aeruginosa to the desired growth phase with and without this compound.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize cDNA from the RNA template using a reverse transcriptase kit.

  • qPCR:

    • Set up the qPCR reaction with the cDNA template, primers for the target and housekeeping genes, and the qPCR master mix.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Analyze the amplification data to determine the cycle threshold (Ct) values.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Conclusion

This compound is a valuable chemical tool for the study of bacterial quorum sensing. Its ability to inhibit key QS-regulated phenotypes in clinically relevant pathogens like Pseudomonas aeruginosa makes it an important compound for fundamental research and a potential lead for the development of anti-virulence drugs. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their investigations into the complex world of bacterial communication.

References

Application Notes and Protocols for the Functionalization of Polymers with 2-Bromohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the functionalization of polymers with 2-bromohexanoic acid. This modification introduces a reactive alkyl bromide group onto a polymer backbone, which can serve as a versatile handle for further chemical transformations, including the attachment of targeting ligands, drugs, or imaging agents. The presence of the hexanoic acid chain can also modulate the hydrophobicity of the polymer, influencing its solubility and self-assembly properties, which is of significant interest in drug delivery and biomaterial development.

Introduction to Polymer Functionalization with this compound

Functionalizing polymers with this compound is a strategic approach to create macromolecules with tailored properties. The key reactive sites on the this compound molecule are the carboxylic acid group and the alpha-bromine. The carboxylic acid allows for covalent attachment to polymers bearing hydroxyl or amine functionalities through esterification or amidation, respectively. The bromine atom then serves as an initiation site for controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), or as a site for nucleophilic substitution reactions.

This dual functionality makes this compound a valuable building block in polymer chemistry for creating complex architectures like graft copolymers and for the development of advanced drug delivery systems.[1][2][3]

Key Applications

  • Drug Delivery: Modified polymers can be used to encapsulate hydrophobic drugs, and the bromine handle can be used to attach targeting moieties for site-specific delivery.

  • Biomaterials: Functionalized polymers can be used to create scaffolds for tissue engineering with tunable mechanical and biochemical properties.

  • Surface Modification: Grafting polymers with this compound can alter surface properties, such as wettability and biocompatibility.

Experimental Protocols

Two primary methods for attaching this compound to polymer backbones are esterification (for polymers with hydroxyl groups) and amide coupling (for polymers with amine groups).

Protocol 1: Esterification of a Hydroxyl-Containing Polymer

This protocol describes the functionalization of a generic hydroxyl-containing polymer (e.g., polyvinyl alcohol, dextran, or a copolymer containing hydroxyethyl (B10761427) methacrylate) with this compound using a carbodiimide (B86325) coupling agent.

Materials:

  • Hydroxyl-containing polymer

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (or other suitable non-solvent for precipitation)

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Deionized water

Procedure:

  • Polymer Dissolution: Dissolve the hydroxyl-containing polymer in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). The concentration will depend on the polymer's solubility.

  • Reagent Addition: To the stirred polymer solution, add this compound (1.5-3 molar equivalents per hydroxyl group to be functionalized).

  • Catalyst Addition: Add a catalytic amount of DMAP (0.1-0.2 molar equivalents).

  • Coupling Agent Addition: Slowly add a solution of DCC or EDC (1.5-3 molar equivalents) in anhydrous DMF to the reaction mixture. If using DCC, a white precipitate of dicyclohexylurea (DCU) will form.

  • Reaction: Allow the reaction to proceed at room temperature for 24-48 hours with continuous stirring.

  • Work-up:

    • If DCC was used, filter the reaction mixture to remove the DCU precipitate.

    • Precipitate the functionalized polymer by slowly adding the reaction mixture to a large volume of cold diethyl ether with vigorous stirring.

    • Collect the precipitate by filtration and wash it several times with diethyl ether to remove unreacted reagents.

  • Purification:

    • Redissolve the polymer in a suitable solvent (e.g., DMF or water).

    • Purify the polymer by dialysis against deionized water for 48-72 hours, changing the water frequently to remove residual DMF and other small molecule impurities.

  • Drying: Lyophilize (freeze-dry) the purified polymer solution to obtain the final product as a solid.

  • Characterization: Characterize the functionalized polymer using techniques such as ¹H NMR, FTIR, and Gel Permeation Chromatography (GPC) to confirm the attachment of the 2-bromohexanoyl groups and to assess the polymer's molecular weight and polydispersity.

Protocol 2: Amide Coupling with an Amine-Containing Polymer

This protocol outlines the functionalization of a polymer containing primary or secondary amine groups (e.g., polyethyleneimine, chitosan, or polylysine) with this compound.

Materials:

  • Amine-containing polymer

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF) or a suitable buffer (e.g., MES buffer, pH 6.0)

  • Diethyl ether (or other suitable non-solvent)

  • Dialysis tubing

Procedure:

  • Activation of Carboxylic Acid:

    • In a separate flask, dissolve this compound in anhydrous DMF.

    • Add NHS (1.2 molar equivalents) and EDC (1.2 molar equivalents) to the solution.

    • Stir the mixture at room temperature for 4-6 hours to form the NHS-activated ester of this compound.

  • Polymer Dissolution: Dissolve the amine-containing polymer in anhydrous DMF or a suitable buffer.

  • Coupling Reaction: Slowly add the solution of the activated this compound to the polymer solution.

  • Reaction: Allow the reaction to stir at room temperature for 24-48 hours.

  • Work-up: Precipitate the functionalized polymer by adding the reaction mixture to a large volume of cold diethyl ether.

  • Purification: Collect the precipitate by filtration, wash with diethyl ether, and then purify by dialysis as described in Protocol 1.

  • Drying: Lyophilize the purified polymer to obtain the final product.

  • Characterization: Analyze the product using ¹H NMR, FTIR, and GPC to confirm functionalization.

Data Presentation

The following tables present illustrative quantitative data that might be obtained from the characterization of polymers functionalized with this compound.

Table 1: Reaction Conditions and Degree of Substitution

Polymer BackboneFunctionalization MethodMolar Ratio (Polymer:Acid:Coupling Agent)Reaction Time (h)Degree of Substitution (%)¹
Polyvinyl AlcoholEsterification (DCC/DMAP)1:2:24815
DextranEsterification (EDC/DMAP)1:3:34825
PolyethyleneimineAmide Coupling (EDC/NHS)1:1.5:1.52430
ChitosanAmide Coupling (EDC/NHS)1:2:23618

¹ The degree of substitution is defined as the percentage of reactive monomer units (hydroxyl or amine) that have been functionalized with this compound, typically determined by ¹H NMR spectroscopy.

Table 2: Characterization of Functionalized Polymers

PolymerMn ( g/mol ) (Before)Mn ( g/mol ) (After)PDI (Before)PDI (After)Key ¹H NMR Signals (δ, ppm)Key FTIR Bands (cm⁻¹)
PVA-g-BrHA10,00012,5001.51.64.2 (CH-Br), 2.3 (CH₂-COO)1735 (C=O, ester)
Dextran-g-BrHA40,00055,0001.81.94.3 (CH-Br), 2.4 (CH₂-COO)1740 (C=O, ester)
PEI-g-BrHA25,00038,0002.12.34.1 (CH-Br), 2.2 (CH₂-CONH)1650 (C=O, amide)
Chitosan-g-BrHA50,00062,0002.52.74.2 (CH-Br), 2.3 (CH₂-CONH)1655 (C=O, amide)

Mn = Number-average molecular weight; PDI = Polydispersity Index

Diagrams

experimental_workflow cluster_esterification Protocol 1: Esterification cluster_amidation Protocol 2: Amide Coupling P1_start Dissolve Hydroxyl Polymer in DMF P1_reagents Add this compound, DMAP, and DCC/EDC P1_start->P1_reagents Inert Atmosphere P1_react React for 24-48h at Room Temperature P1_reagents->P1_react P1_precipitate Precipitate in Diethyl Ether P1_react->P1_precipitate P1_purify Purify by Dialysis P1_precipitate->P1_purify P1_end Lyophilize to obtain PVA-g-BrHA P1_purify->P1_end P2_activate Activate this compound with EDC/NHS P2_couple Combine Activated Acid and Polymer Solution P2_activate->P2_couple P2_dissolve Dissolve Amine Polymer P2_dissolve->P2_couple P2_react React for 24-48h at Room Temperature P2_couple->P2_react P2_precipitate Precipitate in Diethyl Ether P2_react->P2_precipitate P2_purify Purify by Dialysis P2_precipitate->P2_purify P2_end Lyophilize to obtain PEI-g-BrHA P2_purify->P2_end

Caption: General experimental workflows for the functionalization of polymers.

signaling_pathway Polymer Polymer Backbone (-OH or -NH2) FunctionalizedPolymer Functionalized Polymer (Polymer-OOC-R-Br or Polymer-NHCO-R-Br) Polymer->FunctionalizedPolymer Esterification or Amide Coupling BrHA This compound (HOOC-R-Br) BrHA->FunctionalizedPolymer FurtherReaction Further Functionalization (e.g., Drug Conjugation, Grafting) FunctionalizedPolymer->FurtherReaction Nucleophilic Substitution or ATRP

Caption: Logical relationship of the functionalization process.

References

Application Notes and Protocols: Suzuki Coupling Reaction with 2-Bromohexanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction has found extensive applications in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The coupling of α-bromoalkanoic acid derivatives, such as 2-bromohexanoic acid, with organoboron reagents provides a direct route to α-arylalkanoic acids. These structures are prevalent in a variety of therapeutic agents, most notably the non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class (e.g., ibuprofen, naproxen).

These application notes provide a comprehensive guide to performing Suzuki coupling reactions with this compound derivatives. Due to the potential for the free carboxylic acid to interfere with the basic reaction conditions, the use of an ester derivative, such as ethyl 2-bromohexanoate, is strongly recommended. The protocols and data presented herein are based on established methodologies for analogous α-bromo esters and serve as a detailed starting point for reaction optimization and scale-up in research and drug development settings.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that couples an organoboron species (e.g., a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base. For the arylation of an ethyl 2-bromohexanoate, the general reaction is as follows:

General Reaction Scheme

Figure 1. General scheme for the Suzuki coupling of ethyl 2-bromohexanoate with an arylboronic acid.

The catalytic cycle typically proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the ethyl 2-bromohexanoate to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst.

Data Presentation: Reaction Conditions and Expected Yields

The successful execution of a Suzuki coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following table summarizes typical conditions and expected yields for the Suzuki coupling of α-bromo esters with various arylboronic acids, based on analogous reactions reported in the literature. These parameters provide a strong foundation for optimizing the reaction of ethyl 2-bromohexanoate.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Arylboronic AcidExpected Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene (B28343)/H₂O (4:1)9012Phenylboronic acid85-95
2Pd₂(dba)₃ (1.5)SPhos (3)K₃PO₄ (3)1,4-Dioxane (B91453)10084-Methoxyphenylboronic acid90-98
3Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O (5:1)80164-Acetylphenylboronic acid80-90
4PdCl₂(dppf) (3)-Cs₂CO₃ (2.5)THF70243-Tolylboronic acid88-96
5Pd(OAc)₂ (1)XPhos (2)K₃PO₄ (3)2-MeTHF/H₂O (10:1)1006Naphthalen-2-ylboronic acid92-99

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki coupling of ethyl 2-bromohexanoate with an arylboronic acid.

Protocol 1: General Procedure using Pd(OAc)₂/PPh₃

Materials:

  • Ethyl 2-bromohexanoate

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (B44618) (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • Toluene

  • Deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for reaction, work-up, and purification

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-bromohexanoate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • In a separate vial, dissolve palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.04 equiv.) in a small amount of toluene.

  • Seal the reaction flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the catalyst solution to the reaction flask via syringe.

  • Add a 4:1 mixture of toluene and water to the flask to achieve a concentration of approximately 0.2 M with respect to the ethyl 2-bromohexanoate.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 2-arylhexanoate.

Protocol 2: Procedure for Sterically Hindered or Electron-Rich Arylboronic Acids using Pd₂(dba)₃/SPhos

Materials:

  • Ethyl 2-bromohexanoate

  • Arylboronic acid (1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (3 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (3 equivalents)

  • 1,4-Dioxane, anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk flask containing a magnetic stir bar, add ethyl 2-bromohexanoate (1.0 equiv.), the arylboronic acid (1.5 equiv.), and potassium phosphate (3.0 equiv.).

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.015 equiv.) and SPhos (0.03 equiv.).

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add anhydrous 1,4-dioxane to achieve a concentration of approximately 0.1 M.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction as described in Protocol 1. Reaction times are typically shorter, in the range of 6-10 hours.

  • Work-up and purification are performed as described in Protocol 1.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L_n-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl R-Pd(II)L_n-Ar transmetalation->pd2_aryl reductive_elimination Reductive Elimination pd2_aryl->reductive_elimination reductive_elimination->pd0 product Ethyl 2-arylhexanoate (R-Ar) reductive_elimination->product r_br Ethyl 2-bromohexanoate (R-Br) r_br->oxidative_addition ar_b Arylboronic Acid (Ar-B(OH)₂) + Base ar_b->transmetalation caption Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: Ethyl 2-bromohexanoate, Arylboronic acid, Base purge Purge with Inert Gas reagents->purge catalyst Prepare Catalyst Solution: Pd catalyst, Ligand add_catalyst Add Catalyst and Solvent catalyst->add_catalyst purge->add_catalyst heat Heat and Stir add_catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Ethyl 2-arylhexanoate purify->product caption Experimental workflow for Suzuki coupling.

Caption: A generalized experimental workflow for the Suzuki coupling.

Application Notes and Protocols: Heck Coupling Reaction Involving 2-Bromohexanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide or triflate and an alkene.[1][2] While traditionally employed for aryl and vinyl halides, its application to alkyl halides, particularly those bearing electron-withdrawing groups at the α-position, has garnered significant interest. This allows for the synthesis of complex unsaturated molecules, which are valuable intermediates in pharmaceuticals and materials science.

This document provides detailed application notes and a generalized protocol for the Heck coupling reaction involving 2-bromohexanoic acid derivatives (or their esters). The reaction facilitates the introduction of an olefinic group at the α-position of the hexanoic acid backbone, leading to the formation of novel unsaturated carboxylic acid derivatives. It is important to note that while the Heck reaction is well-established, specific literature protocols for this compound are scarce. Therefore, the presented protocol is a representative method based on analogous reactions with other α-bromo carbonyl compounds.[3][4] The mechanism for the coupling of α-carbonyl alkyl bromides may proceed through a radical pathway initiated by a single-electron transfer from the Pd(0) catalyst.[3]

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for Heck coupling reactions involving α-bromo carbonyl compounds with various olefins, based on analogous systems reported in the literature. This data can serve as a starting point for optimizing the reaction with this compound derivatives.

Entryα-Bromo Carbonyl Substrate (Analogous)OlefinCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Ethyl bromoacetate1,1-Diphenylprop-2-en-1-ol[PdCl₂(PhCN)₂] (5)dppe (10)Ag₂O (2.0)α,α,α-Trifluorotoluene12012~70-80
22-Bromo-1,1,1-trifluorohexaneStyrene (B11656)PdCl₂(PPh₃)₂ (5)Xantphos (10)K₂CO₃ (2.0)DCE8016~70-90
32-Bromonaphthalene (Aryl Halide for comparison)Ethyl crotonatePd EnCat® 40 (1)-AcONa (2.0)DMF120-High
4Aryl Bromides (General)StyrenePd(OAc)₂ (0.1)PPh₃ (0.4)K₂CO₃ (1.5)DMF/H₂O10012>90

Note: Yields are approximate and based on analogous reactions found in the literature. Optimization will be necessary for the specific substrate.

Experimental Protocols

General Protocol for the Heck Coupling of Ethyl 2-Bromohexanoate with Styrene

This protocol is a representative procedure based on established methods for Heck reactions with similar α-bromo esters.[3][5]

Materials:

  • Ethyl 2-bromohexanoate

  • Styrene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane (B92381)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Inert gas (Nitrogen or Argon) supply

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add palladium(II) acetate (e.g., 0.02 mmol, 2 mol%) and triphenylphosphine (e.g., 0.04 mmol, 4 mol%).

  • Addition of Reagents: Add potassium carbonate (e.g., 2.0 mmol, 2.0 equiv.) to the flask. Subsequently, add anhydrous N,N-dimethylformamide (DMF, e.g., 5 mL).

  • Substrate Addition: To the stirred suspension, add ethyl 2-bromohexanoate (1.0 mmol, 1.0 equiv.) followed by styrene (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from 4 to 24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired unsaturated hexanoic acid ester.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizations

Experimental_Workflow Experimental Workflow for Heck Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep1 Add Pd(OAc)₂ and PPh₃ to a dry Schlenk flask prep2 Add K₂CO₃ and anhydrous DMF prep1->prep2 prep3 Add Ethyl 2-bromohexanoate and Styrene prep2->prep3 react Heat at 100-120°C Monitor by TLC/GC-MS prep3->react Start Reaction workup1 Cool to RT and dilute with Ethyl Acetate & Water react->workup1 Reaction Complete workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash with Water & Brine workup2->workup3 workup4 Dry over MgSO₄ & Concentrate workup3->workup4 purify Purify by Column Chromatography workup4->purify analysis Characterize Product (NMR, MS) purify->analysis

Caption: Workflow for the Heck coupling of ethyl 2-bromohexanoate.

Heck_Catalytic_Cycle Catalytic Cycle of the Heck Reaction pd0 Pd(0)L₂ pd2_complex R-Pd(II)L₂-Br pd0->pd2_complex Oxidative Addition alkene_complex [R-Pd(II)L₂(Alkene)]⁺Br⁻ pd2_complex->alkene_complex Alkene Coordination insertion_product R-Alkene-Pd(II)L₂-Br alkene_complex->insertion_product Migratory Insertion hpdx H-Pd(II)L₂-Br insertion_product->hpdx β-Hydride Elimination hpdx->pd0 Reductive Elimination reagents R-Br (this compound derivative) alkene Alkene product Product base Base base_h Base-H⁺ + Br⁻

Caption: Generalized catalytic cycle for the Heck reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromohexanoic acid. The primary focus is on addressing common side reactions and purification challenges encountered during the Hell-Volhard-Zelinsky (HVZ) reaction, the most prevalent synthetic route.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

IssuePotential Cause(s)Suggested Solution(s)
Low Yield of this compound 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Loss during Workup: Product lost during extraction or washing steps. 3. Suboptimal Reagent Stoichiometry: Incorrect ratio of hexanoic acid to bromine or phosphorus catalyst.1. Monitor Reaction Progress: Use techniques like TLC or GC-MS to ensure the disappearance of the starting material before quenching the reaction. Consider extending the reaction time if necessary. 2. Optimize Workup: Ensure proper phase separation during extractions. Minimize the number of washing steps or use saturated brine to reduce solubility losses. 3. Precise Reagent Measurement: Carefully measure all reagents. A slight excess of bromine (e.g., 1.05-1.1 equivalents) is often used to drive the reaction to completion, but a large excess can promote dibromination.
Presence of Unreacted Hexanoic Acid in Product 1. Insufficient Bromine: Not enough bromine was added to convert all the starting material. 2. Short Reaction Time: The reaction was stopped before completion.1. Stoichiometry Check: Ensure at least one full equivalent of bromine is used per equivalent of hexanoic acid. 2. Increase Reaction Time: Allow the reaction to proceed for a longer duration, monitoring by TLC or GC-MS until the starting material is consumed.
Contamination with 2,2-Dibromohexanoic Acid Excess Bromine: Using a significant excess of bromine can lead to the formation of the dibrominated side product.Control Stoichiometry: Use a minimal excess of bromine (e.g., not exceeding 1.1 equivalents). Add the bromine dropwise to the reaction mixture to maintain a low concentration at any given time.
Formation of a Dark-Colored Reaction Mixture High Reaction Temperature: Overheating can lead to the formation of α,β-unsaturated hexanoic acid and other decomposition products.Temperature Control: Maintain the reaction temperature within the recommended range (typically 80-100 °C). Use a well-controlled heating mantle and a thermometer to monitor the internal temperature.
Difficulty in Purifying the Product Similar Boiling Points of Components: Unreacted hexanoic acid, this compound, and 2,2-dibromohexanoic acid have relatively close boiling points, making separation by simple distillation challenging.Fractional Distillation: Employ fractional distillation with a Vigreux or packed column to achieve better separation of the components. Collect fractions based on careful monitoring of the distillation temperature.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound using the Hell-Volhard-Zelinsky (HVZ) reaction?

A1: The most common side reactions are:

  • Polybromination: The primary side product is often 2,2-dibromohexanoic acid, which arises from the reaction of the desired product with excess bromine.

  • Formation of α,β-Unsaturated Hexanoic Acid: At excessively high temperatures, elimination of hydrogen bromide (HBr) from this compound can occur, leading to the formation of 2-hexenoic acid.[1][2]

  • Ester or Amide Formation: If an alcohol or amine is used during the workup instead of water, the intermediate α-bromo acyl bromide can react to form the corresponding α-bromo ester or amide.[3][4]

Q2: How can I minimize the formation of 2,2-dibromohexanoic acid?

A2: To minimize dibromination, it is crucial to control the stoichiometry of the reactants. Using a large excess of bromine should be avoided. A slight excess (e.g., 1.05 to 1.1 equivalents) is often sufficient to drive the reaction to completion without significant formation of the dibrominated product. Slow, dropwise addition of bromine to the reaction mixture can also help to maintain a low instantaneous concentration of bromine, further disfavoring the second bromination.

Q3: What is the optimal temperature for the HVZ reaction of hexanoic acid?

A3: The optimal temperature is a balance between reaction rate and the prevalence of side reactions. A temperature range of 80-100°C is generally recommended.[5] Temperatures below this range may lead to a very slow reaction, while temperatures significantly above 100°C can increase the formation of α,β-unsaturated byproducts.[1][2]

Q4: How can I effectively purify this compound from the reaction mixture?

A4: Fractional distillation under reduced pressure is the most effective method for purifying this compound.[1] This technique allows for the separation of the desired product from lower-boiling unreacted hexanoic acid and higher-boiling 2,2-dibromohexanoic acid. The use of a fractionating column (e.g., Vigreux) is essential for efficient separation.

Q5: My final product is an oil, but I expected a solid. What could be the issue?

A5: this compound has a low melting point (around 4 °C) and is often isolated as a liquid or a low-melting solid at room temperature.[6] If the product appears as an oil when it should be a solid at a lower temperature, it may be due to the presence of impurities which can cause freezing point depression. Further purification by fractional distillation may be necessary.

Quantitative Data on Product Distribution

While specific experimental data is highly dependent on the precise reaction conditions, the following table provides an illustrative overview of the expected trends in product distribution based on variations in key reaction parameters.

Parameter VariationConditionHexanoic Acid (%)This compound (%)2,2-Dibromohexanoic Acid (%)Comments
Bromine Stoichiometry 1.0 eq Br₂~10-15~80-85~1-2Incomplete conversion of starting material is likely.
1.1 eq Br₂<5~85-90~5-10Generally optimal for high yield of the desired product.
1.5 eq Br₂<1~60-70~25-35Significant formation of the dibrominated side product.
Reaction Temperature 70 °CHighLowLowThe reaction rate is slow, leading to low conversion.
90 °CLowHighModerateGood balance between reaction rate and minimizing side products.
120 °CLowModerateModerateIncreased formation of unsaturated byproducts and potential for decomposition.

Note: The values in this table are illustrative and intended to demonstrate trends. Actual results may vary based on specific experimental setup, reaction time, and purity of reagents.

Experimental Protocols

Synthesis of this compound via Hell-Volhard-Zelinsky Reaction

This protocol is a generalized procedure and may require optimization.

Materials:

  • Hexanoic acid

  • Red phosphorus (catalytic amount, e.g., 0.1 eq)

  • Bromine (1.1 eq)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add hexanoic acid and a catalytic amount of red phosphorus.

  • Heat the mixture to 80-90 °C with stirring.

  • Slowly add bromine dropwise from the dropping funnel over a period of 1-2 hours. The reaction mixture will turn reddish-brown.

  • After the addition is complete, continue to heat the mixture at 90-100 °C for 4-6 hours, or until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature.

  • Slowly and carefully add water to the reaction mixture to quench any unreacted bromine and hydrolyze the intermediate α-bromo acyl bromide.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the organic layer with water, then with saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure.

Visualizations

Hell-Volhard-Zelinsky Reaction Mechanism

HVZ_Mechanism HexanoicAcid Hexanoic Acid AcylBromide Hexanoyl Bromide HexanoicAcid->AcylBromide PBr₃ Enol Enol Intermediate AcylBromide->Enol Tautomerization AlphaBromoAcylBromide 2-Bromohexanoyl Bromide Enol->AlphaBromoAcylBromide Br₂ Product This compound AlphaBromoAcylBromide->Product H₂O (Workup)

Caption: Mechanism of the Hell-Volhard-Zelinsky reaction for the synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of this compound CheckReaction Analyze Crude Product (TLC/GC-MS) Start->CheckReaction HighSM High Amount of Unreacted Hexanoic Acid? CheckReaction->HighSM HighDiBr High Amount of 2,2-Dibromohexanoic Acid? HighSM->HighDiBr No SolutionSM Increase Reaction Time or Check Bromine Stoichiometry HighSM->SolutionSM Yes OtherImp Other Impurities Present? HighDiBr->OtherImp No SolutionDiBr Reduce Bromine Stoichiometry (use ~1.1 eq) HighDiBr->SolutionDiBr Yes SolutionTemp Check and Control Reaction Temperature OtherImp->SolutionTemp Yes (e.g., unsaturated acid) SolutionPurification Optimize Fractional Distillation OtherImp->SolutionPurification No Conditions_SideProducts Conditions Reaction Conditions ExcessBr2 Excess Bromine (>1.2 eq) Conditions->ExcessBr2 HighTemp High Temperature (>110 °C) Conditions->HighTemp AlcoholWorkup Alcohol/Amine in Workup Conditions->AlcoholWorkup Dibromo 2,2-Dibromohexanoic Acid ExcessBr2->Dibromo leads to Unsaturated α,β-Unsaturated Hexanoic Acid HighTemp->Unsaturated leads to EsterAmide α-Bromo Ester/Amide AlcoholWorkup->EsterAmide leads to

References

Technical Support Center: Purification of 2-Bromohexanoic Acid by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 2-bromohexanoic acid via distillation.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound during vacuum distillation?

A1: The boiling point of this compound is dependent on the pressure at which the distillation is conducted. It is crucial to perform the distillation under reduced pressure to prevent decomposition.[1][2][3][4][5][6][7][8][9] A typical reported boiling point is 136-138 °C at 18 mmHg.[2][3][4][5][8] Other reported values include 132-140°C at 15 mm Hg and 116-125°C at 8 mm Hg.[10]

Q2: What are the common impurities I might encounter in crude this compound?

A2: Common impurities can originate from the starting materials and byproducts of the synthesis reaction, which is often a variation of the Hell-Volhard-Zelinski reaction.[11] These may include:

  • Unreacted hexanoic acid

  • Residual bromine

  • Phosphorus-containing reagents (e.g., phosphorus trichloride (B1173362) or tribromide)

  • Polyhalogenated species (e.g., 2,2-dibromohexanoic acid)

  • Tarry residues from side reactions[10]

Q3: Is this compound stable at its atmospheric boiling point?

A3: this compound can decompose at higher temperatures. Therefore, distillation should be carried out under reduced pressure to lower the boiling point and minimize thermal degradation.[1][10]

Q4: What are the primary safety concerns when handling and distilling this compound?

A4: this compound is a corrosive substance (Hazard Class 8) that can cause severe skin burns and eye damage.[1][2][3][12] It is also harmful if swallowed.[2][3][12] Appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, should be worn. The distillation apparatus should be set up in a well-ventilated fume hood.

Troubleshooting Guide

This guide addresses specific issues that may arise during the vacuum distillation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No Distillate Collected 1. Inadequate Vacuum: The pressure is not low enough to achieve the boiling point at the set temperature. 2. System Leak: Air is leaking into the distillation apparatus, preventing the system from reaching the required vacuum. 3. Insufficient Heating: The heating mantle temperature is too low. 4. Thermometer Placement: The thermometer bulb is not correctly positioned to measure the vapor temperature accurately.1. Verify Vacuum Pump Performance: Check the pump oil and ensure it is functioning correctly. Use a vacuum gauge to monitor the pressure. 2. Check for Leaks: Inspect all joints and connections for proper sealing. Use vacuum grease where appropriate. 3. Increase Heat Gradually: Slowly increase the heating mantle temperature. Be cautious of overheating, which can lead to decomposition. 4. Adjust Thermometer: Position the top of the thermometer bulb just below the side arm leading to the condenser.
Product is Dark or Tarry 1. Decomposition: The distillation temperature is too high, causing the this compound to decompose.[10] 2. Contamination: The starting material contains non-volatile impurities or tars.1. Improve Vacuum: A lower pressure will allow for distillation at a lower temperature, reducing the risk of decomposition.[10] 2. Pre-treatment: Consider a pre-purification step, such as washing the crude product to remove some impurities before distillation.
Bumping or Uncontrolled Boiling 1. Lack of Boiling Chips/Stirring: The liquid is superheating and then boiling violently. 2. Rapid Heating: The heat is being applied too quickly.1. Add Boiling Chips or Use Magnetic Stirring: This will promote smooth boiling. 2. Heat Gradually: Increase the temperature of the heating mantle slowly to maintain controlled boiling.
Low Yield 1. Incomplete Reaction: The initial synthesis of this compound was not complete. 2. Loss During Workup: Product was lost during extraction or washing steps prior to distillation. 3. Decomposition: Significant decomposition occurred during distillation. 4. Inefficient Fractionation: The desired fraction was not collected efficiently.1. Optimize Synthesis: Ensure the synthesis reaction goes to completion. 2. Careful Handling: Minimize losses during pre-distillation workup steps. 3. Lower Distillation Temperature: Use a higher vacuum to distill at a lower temperature. 4. Monitor Temperature and Pressure Carefully: Collect the fraction boiling at the correct temperature and pressure for this compound.

Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines a general procedure for the purification of this compound by vacuum distillation.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head with condenser and collection flask(s)

  • Thermometer and adapter

  • Heating mantle with stirrer

  • Magnetic stir bar or boiling chips

  • Vacuum pump

  • Vacuum tubing

  • Cold trap (recommended)

  • Vacuum gauge (e.g., McLeod or Pirani gauge)

  • Appropriate personal protective equipment (gloves, safety glasses, lab coat)

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus in a fume hood. Ensure all glassware is dry.

    • Place the crude this compound and a magnetic stir bar or boiling chips into the round-bottom flask.

    • Connect the flask to the distillation head.

    • Place the thermometer in the adapter, ensuring the bulb is positioned correctly.

    • Connect the condenser to a water source.

    • Connect the vacuum takeoff to a cold trap and then to the vacuum pump.

    • Ensure all joints are properly sealed. Use vacuum grease if necessary.

  • Distillation:

    • Turn on the condenser water flow and the magnetic stirrer.

    • Start the vacuum pump and allow the system to evacuate to the desired pressure (e.g., 8-18 mmHg).

    • Once a stable vacuum is achieved, begin to heat the round-bottom flask gently with the heating mantle.

    • Increase the temperature gradually until the this compound begins to boil and the vapor temperature rises.

    • Collect any initial low-boiling fractions in a separate receiving flask. This may contain residual solvents or volatile impurities.

    • When the vapor temperature stabilizes at the expected boiling point for this compound at the recorded pressure, switch to a clean receiving flask to collect the main fraction.[1][10]

    • Continue to collect the product until the temperature begins to drop or rise significantly, indicating that the product has been distilled or higher-boiling impurities are beginning to come over.

  • Shutdown:

    • Turn off the heating mantle and allow the system to cool.

    • Slowly and carefully vent the system to atmospheric pressure.

    • Turn off the vacuum pump and condenser water.

    • Disassemble the apparatus and transfer the purified product to a suitable storage container.

Data Presentation

Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₁BrO₂[1]
Molecular Weight 195.05 g/mol [1]
Appearance Colorless to light brown liquid[1][2][3][9]
Melting Point 4 °C (39.2 °F)[1][2][3][4][5][6][9]
Density 1.37 g/mL at 25 °C[1][2][3][7][8][9]
Refractive Index n20/D 1.472[1][7][8][9]

Boiling Point of this compound at Various Pressures

Pressure (mmHg)Boiling Point (°C)Source(s)
8116-125[10]
10128-131[10]
15132-140[10]
18136-138[2][3][4][5][8]
20124-126[7]

Logical Workflow Diagram

Distillation_Troubleshooting start Start Distillation problem Problem Encountered? start->problem no_distillate No Distillate problem->no_distillate Yes dark_product Dark/Tarry Product problem->dark_product Yes bumping Bumping/ Uncontrolled Boiling problem->bumping Yes low_yield Low Yield problem->low_yield Yes success Successful Purification problem->success No check_vacuum Check Vacuum & Leaks no_distillate->check_vacuum improve_vacuum Improve Vacuum/ Lower Temperature dark_product->improve_vacuum add_stirring Add Stirring/Boiling Chips bumping->add_stirring optimize_synthesis Optimize Synthesis/ Workup low_yield->optimize_synthesis check_heat Check Heat & Thermometer check_vacuum->check_heat check_heat->problem improve_vacuum->problem add_stirring->problem optimize_synthesis->problem end End success->end

Caption: Troubleshooting workflow for the distillation of this compound.

References

Technical Support Center: Purification of α-Bromo Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of α-bromo acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude α-bromo acids synthesized via the Hell-Volhard-Zelinsky (HVZ) reaction?

A1: The most common impurities include:

  • Unreacted starting carboxylic acid: Due to incomplete reaction.

  • Poly-brominated species: Di- or tri-brominated carboxylic acids can form, especially with an excess of bromine.

  • α,β-Unsaturated carboxylic acids: These form via elimination of HBr from the α-bromo acid product, a process favored by high temperatures.[1][2]

  • Acyl bromide intermediates: If the hydrolysis step (workup) is incomplete, reactive α-bromoacyl bromides may remain.

  • Residual phosphorus compounds: From the PBr₃ catalyst.

  • Colored impurities: Often high-molecular-weight byproducts.

Q2: My purified α-bromo acid is discolored (yellow to brown). What causes this and how can I fix it?

A2: Discoloration is typically due to trace amounts of bromine or high-molecular-weight, conjugated impurities. To decolorize your product:

  • Wash with a reducing agent: A dilute aqueous solution of sodium bisulfite or sodium thiosulfate (B1220275) can be used during the workup to quench excess bromine.

  • Activated Charcoal Treatment: Add a small amount of activated charcoal to a solution of the crude product before recrystallization. The charcoal adsorbs colored impurities, which are then removed by hot filtration.[3][4][5] Be aware that activated carbon can also adsorb some of your product, potentially lowering the yield.[3]

  • Distillation: For liquid α-bromo acids, fractional distillation under reduced pressure is often effective at leaving colored, non-volatile impurities behind.[6]

Q3: My yield is significantly lower than expected after purification. What are the common causes of product loss?

A3: Low recovery can result from several factors depending on the purification method:

  • Recrystallization:

    • Using too much solvent will keep more of your product dissolved in the mother liquor.

    • Cooling the solution too quickly can trap impurities and reduce the yield of pure crystals.

    • Significant product loss can occur if multiple recrystallization steps are necessary.

    • Adsorption of the product onto activated charcoal if used for decolorization.[3]

  • Distillation:

    • Decomposition of the α-bromo acid at high temperatures, even under vacuum. This can lead to the formation of α,β-unsaturated acids.[1][2]

    • Leaving a significant amount of product in the distillation residue (pot residue).

    • Inefficient fraction collection.

  • Aqueous Workup:

    • Hydrolysis of the α-bromo group, especially if the conditions are basic or involve prolonged heating.

    • Formation of emulsions during extraction, leading to physical loss of material.

Q4: Can I use column chromatography to purify α-bromo acids?

A4: Yes, column chromatography can be used, but it's often a method of last resort for α-bromo acids due to the following challenges:

  • Acidity: The acidic nature of the analyte can lead to tailing on silica (B1680970) gel. This can sometimes be mitigated by adding a small amount of a volatile acid (like formic or acetic acid) to the eluent.

  • Reactivity: α-Bromo acids can be reactive and may decompose on the stationary phase. Using a less acidic stationary phase like alumina (B75360) (neutral or basic) might be an option, but basic alumina could promote elimination reactions.

  • Efficiency: For large-scale purifications, distillation and recrystallization are generally more efficient and economical.

If chromatography is necessary, it is advisable to work quickly and use a non-polar eluent system.[7]

Troubleshooting Guides

Troubleshooting Low Yield and Purity
Symptom Possible Cause(s) Suggested Solution(s)
Low Yield after Recrystallization 1. Inappropriate solvent or solvent system. 2. Use of excessive solvent. 3. Cooling too rapidly. 4. Product is an oil, not a crystalline solid.1. Perform small-scale solvent screening to find a solvent that dissolves the compound when hot but not when cold. Common systems include ethanol/water, hexane/ethyl acetate.[8] 2. Use the minimum amount of hot solvent required to fully dissolve the crude product. 3. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. 4. If the product "oils out," try redissolving in a larger volume of solvent, using a different solvent system, or scratching the inside of the flask to induce crystallization.
Product Decomposes During Distillation 1. Distillation temperature is too high. 2. Prolonged heating time.1. Use a high-vacuum pump to lower the boiling point. 2. Ensure the distillation apparatus is well-insulated to maintain a steady distillation rate at a lower temperature. Use a Kugelrohr apparatus for small quantities to minimize heating time.
Persistent Impurities after Purification 1. Impurities have similar physical properties to the product (e.g., boiling point, solubility). 2. Formation of azeotropes.1. For liquids with close boiling points, use a longer fractionating column or a spinning band distillation apparatus.[9] 2. For solids, a different recrystallization solvent system may be required. If unsuccessful, column chromatography may be necessary. 3. Consider derivatizing the acid to an ester for easier purification, followed by hydrolysis back to the acid.
Quantitative Data on Purification

The following table summarizes typical yields and purity data for the purification of α-bromo acids. Note that actual results will vary depending on the specific substrate and experimental conditions.

Compound Purification Method Yield Purity Reference/Notes
α-Bromo-n-caproic acidVacuum Distillation83-89%Sufficiently pure for most purposes; redistillation provides higher purity.Organic Syntheses Procedure[6]
Ethyl α-bromopropionateVacuum Distillation79.8%High regioselectivity, no α,α-dibromo products observed.Asian Journal of Chemistry, Vol. 24, No. 2 (2012)[10]
α-Bromo ester (from cyclobutanecarboxylic acid)Vacuum Distillation85%Not specifiedEuropean Journal of Organic Chemistry, 2018[11]
(+)-α-bromobutyric acid derivativeChiral HPLCN/A (analytical)LOD: 1.69 µg/mL, LOQ: 5.63 µg/mLAmerican Laboratory, 2011[12]

Experimental Protocols

Protocol 1: Purification of a Liquid α-Bromo Acid by Fractional Vacuum Distillation

This protocol is a general guideline for purifying a liquid α-bromo acid from non-volatile impurities and byproducts with significantly different boiling points.

Objective: To obtain a pure fraction of a liquid α-bromo acid.

Materials:

  • Crude α-bromo acid

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with condenser and thermometer

  • Receiving flasks (multiple)

  • Vacuum pump and vacuum gauge

  • Heating mantle and stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Place boiling chips or a magnetic stir bar in the distillation flask.

  • Charging the Flask: Charge the distillation flask with the crude α-bromo acid, filling it to no more than two-thirds of its volume.

  • Applying Vacuum: Close the system and slowly apply vacuum. Watch for excessive bubbling.

  • Heating: Begin heating the flask gently. As the mixture begins to boil, observe the vapor rising through the fractionating column.

  • Equilibration: Allow the vapor to slowly ascend the column to establish a temperature gradient. A ring of condensate should be seen rising slowly.[9]

  • Collecting Fractions:

    • Fore-run: Collect the first fraction, which may contain lower-boiling impurities.

    • Main Fraction: When the temperature at the distillation head stabilizes at the expected boiling point of the α-bromo acid at the given pressure, switch to a new receiving flask and collect the main fraction. Record the temperature range and pressure.

    • End Fraction: If the temperature begins to drop or rise significantly, switch to a final receiving flask to collect any higher-boiling components.

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool completely before releasing the vacuum.

Protocol 2: Purification of a Solid α-Bromo Acid by Recrystallization

This protocol provides a general method for purifying a solid α-bromo acid.

Objective: To obtain pure crystals of an α-bromo acid.

Materials:

  • Crude solid α-bromo acid

  • Recrystallization solvent (or solvent pair)

  • Erlenmeyer flasks (two or more)

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Activated charcoal (optional)

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find one that dissolves the compound when hot but not when cold.

  • Dissolution: Place the crude α-bromo acid in an Erlenmeyer flask. Add a minimum amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Large, pure crystals should form. Cooling can be further enhanced by placing the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator to remove all traces of solvent.

Visualizations

General Workflow for α-Bromo Acid Synthesis and Purification

G cluster_synthesis Synthesis (Hell-Volhard-Zelinsky) cluster_purification Purification start Carboxylic Acid reagents PBr3, Br2 hvz HVZ Reaction start->hvz reagents->hvz workup Aqueous Workup hvz->workup crude Crude α-Bromo Acid workup->crude purification_choice Choose Purification Method crude->purification_choice distillation Vacuum Distillation purification_choice->distillation Liquid recrystallization Recrystallization purification_choice->recrystallization Solid chromatography Column Chromatography purification_choice->chromatography Difficult Separation pure_product Pure α-Bromo Acid distillation->pure_product recrystallization->pure_product chromatography->pure_product

Caption: Workflow for the synthesis and purification of α-bromo acids.

Troubleshooting Logic for Discolored Product

G start Crude Product is Discolored is_liquid Is the product a liquid? start->is_liquid distill Purify by Vacuum Distillation is_liquid->distill Yes recrystallize Dissolve in hot solvent for recrystallization is_liquid->recrystallize No recolor Is the distillate still colored? distill->recolor wash Wash with NaHSO3 solution recolor->wash Yes pure Pure, colorless product recolor->pure No wash->pure add_charcoal Add activated charcoal recrystallize->add_charcoal hot_filter Hot filtration add_charcoal->hot_filter cool Cool to crystallize hot_filter->cool cool->pure

Caption: Decision tree for troubleshooting a discolored α-bromo acid product.

Relationship between Temperature and Byproduct Formation

G temp Reaction Temperature high_temp High Temperature (>100-120 °C) temp->high_temp Increase optimal_temp Optimal Temperature (e.g., 65-100 °C) temp->optimal_temp Control elimination Increased rate of HBr elimination high_temp->elimination desired_product α-Bromo Acid (Desired Product) optimal_temp->desired_product product α,β-Unsaturated Acid (Byproduct) elimination->product

Caption: Effect of temperature on byproduct formation in α-bromo acid synthesis.

References

Technical Support Center: Optimizing the Hell-Volhard-Zelinskii (HVZ) Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of the Hell-Volhard-Zelinskii (HVZ) reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges and enhance the efficiency of your α-halogenation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Hell-Volhard-Zelinskii reaction?

The HVZ reaction facilitates the α-halogenation of a carboxylic acid.[1][2] The reaction proceeds through a multi-step mechanism:

  • Acyl Halide Formation: A catalytic amount of phosphorus trihalide (e.g., PBr₃) converts the carboxylic acid into a more reactive acyl halide intermediate.[2][3]

  • Enolization: The acyl halide then tautomerizes to its enol form. This step is crucial as carboxylic acids themselves do not readily enolize to the extent required for α-halogenation.[4]

  • α-Halogenation: The enol, being electron-rich at the α-carbon, acts as a nucleophile and attacks the halogen (e.g., Br₂), leading to the formation of an α-halo acyl halide.[3][4]

  • Hydrolysis: Finally, the addition of water hydrolyzes the α-halo acyl halide back to the corresponding α-halo carboxylic acid.[1][5]

Q2: What are the typical reagents and their roles in the HVZ reaction?

  • Carboxylic Acid: The substrate that will be halogenated at the alpha-position. It must contain at least one α-hydrogen.

  • Halogen (Br₂ or Cl₂): The halogenating agent that is incorporated at the α-position.

  • Phosphorus Halide (PBr₃ or PCl₃) or Red Phosphorus: Acts as a catalyst to generate the acyl halide intermediate in situ.[1][2] Red phosphorus reacts with the halogen to form the corresponding phosphorus trihalide.

  • Water: Used in the final workup step to hydrolyze the α-halo acyl halide to the final product.[1][5]

Q3: Can I synthesize α-halo esters or amides directly using the HVZ reaction?

Yes. Instead of quenching the reaction with water, using an alcohol, thiol, or amine as a nucleophile during the workup will yield the corresponding α-halo ester, thioester, or amide, respectively.[3]

Q4: Are there alternative reagents to elemental bromine for this reaction?

Yes, N-bromosuccinimide (NBS) can be used as a brominating agent for the α-bromination of carbonyl derivatives.[6] It is often considered a milder and easier-to-handle alternative to liquid bromine.

Q5: What are the common side reactions or byproducts in the HVZ reaction?

At excessively high temperatures, the elimination of a hydrogen halide from the product can occur, leading to the formation of β-unsaturated carboxylic acids.[1][7] Incomplete reaction or the presence of unreacted starting material can also be an issue.

Troubleshooting Guide

This guide addresses common issues encountered during the Hell-Volhard-Zelinskii reaction and provides systematic solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Insufficient Catalyst: A catalytic amount of phosphorus trihalide is essential for the initial formation of the acyl halide.1. Ensure a catalytic amount (typically 0.1-0.3 equivalents) of PBr₃ or red phosphorus is used. In some cases, a full molar equivalent of PBr₃ may be required to overcome slow kinetics.[8]
2. Moisture in Reaction: Water will prematurely hydrolyze the acyl halide intermediate, preventing the reaction from proceeding.2. Use anhydrous reagents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
3. Low Reaction Temperature: The HVZ reaction often requires elevated temperatures to proceed at a reasonable rate.3. Ensure the reaction temperature is maintained at the recommended level (often reflux).[3]
4. Insufficient Reaction Time: The reaction can be slow and may require prolonged heating.4. Increase the reaction time, monitoring the progress by techniques like TLC or GC. Refluxing overnight is common.[3]
Incomplete Reaction 1. Sub-stoichiometric Halogen: An insufficient amount of bromine or chlorine will lead to unreacted starting material.1. Use a slight excess of the halogen (e.g., 1.1-1.5 equivalents) to ensure complete conversion of the enol intermediate.
2. Poor Mixing: In a heterogeneous mixture (e.g., with red phosphorus), inefficient stirring can lead to localized reactions.2. Ensure vigorous and efficient stirring throughout the reaction.
Formation of β-Unsaturated Carboxylic Acid 1. Excessively High Temperature: High temperatures can promote the elimination of HX from the α-halo acid product.[1][7]1. Carefully control the reaction temperature. While heat is necessary, avoid excessive temperatures. Monitor the reaction and consider lowering the temperature if byproduct formation is significant.
Difficulty in Product Isolation 1. Incomplete Hydrolysis: If the final workup with water is not complete, the product will remain as the α-halo acyl halide.1. Ensure sufficient water is added during the workup and that the mixture is stirred adequately to allow for complete hydrolysis.
2. Emulsion Formation during Workup: This can complicate the separation of the organic and aqueous layers.2. Add brine (saturated NaCl solution) to help break the emulsion.

Data Presentation: Impact of Reaction Parameters on Yield

The following table summarizes key quantitative data from various experimental protocols for the HVZ reaction, highlighting the impact of reactant stoichiometry and conditions on the final product yield.

Carboxylic AcidCatalyst/ReagentHalogenating AgentStoichiometry (Acid:Cat:Halogen)TemperatureTimeProductYield (%)Reference
Cyclobutanecarboxylic acidRed Phosphorus/SOCl₂Br₂1.0 : 36.1 (P) : 1.5Reflux (SOCl₂), then 50°C to reflux2h (SOCl₂), then overnightα-bromo ester85[3]
Hexanoic acidPBr₃ (catalytic)Br₂Not specified50°C, then 100°C4-6 hoursα-bromohexanoic acidNot specified[9]
Propionic acidRed PhosphorusBr₂Not specified130°C2 hours (Br₂ addition)Ethyl α-bromopropionate97.6 - 98.1[10]

Experimental Protocols

High-Yield Synthesis of an α-Bromo Ester

This protocol details the synthesis of an α-bromo ester, achieving a high yield through careful control of reaction conditions.[3]

1. Acyl Halide Formation:

  • In a three-necked flask equipped with a thermometer and a reflux condenser, add cyclobutanecarboxylic acid (1.0 mol, 1.0 eq).

  • Slowly add thionyl chloride (SOCl₂) (1.1 eq) to the flask.

  • Heat the mixture to reflux for 2 hours.

  • Allow the mixture to cool to room temperature.

2. α-Bromination:

  • To the cooled acyl chloride, add red phosphorus (36.1 eq).

  • Heat the mixture to 50°C.

  • Slowly add bromine (Br₂) (1.5 eq) dropwise.

  • After the addition is complete, reflux the mixture overnight.

3. Esterification and Workup:

  • Cool the reaction mixture to 0°C.

  • Carefully pour the mixture into ice-cooled n-butanol (3.0 eq) with vigorous stirring.

  • Evaporate the resulting mixture under reduced pressure.

  • Distill the residue in vacuo to obtain the desired α-bromo ester.

Visualizations

Troubleshooting Logic for Low Yield in HVZ Reaction

The following diagram illustrates a logical workflow for troubleshooting low yields in the Hell-Volhard-Zelinskii reaction.

Troubleshooting_HVZ start Low Yield Observed cause1 Incomplete Acyl Halide Formation start->cause1 cause2 Premature Hydrolysis of Intermediates start->cause2 cause3 Inefficient α-Bromination start->cause3 cause4 Product Loss During Workup start->cause4 solution1a Increase Catalyst Amount cause1->solution1a solution1b Ensure Anhydrous Catalyst cause1->solution1b solution2a Use Dry Glassware & Reagents cause2->solution2a solution2b Perform under Inert Atmosphere cause2->solution2b solution3a Increase Reaction Temperature/Time cause3->solution3a solution3b Use Slight Excess of Bromine cause3->solution3b solution4a Optimize Extraction/Purification cause4->solution4a

Caption: Troubleshooting workflow for low yield in the HVZ reaction.

Experimental Workflow for HVZ Reaction

This diagram outlines the key stages of a typical Hell-Volhard-Zelinskii experimental procedure.

HVZ_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants Prepare Anhydrous Reactants (Carboxylic Acid, PBr3/P, Br2) setup_glassware Assemble Dry Glassware (Flask, Condenser, etc.) prep_reactants->setup_glassware acyl_halide Acyl Halide Formation (Add PBr3/P to Carboxylic Acid) setup_glassware->acyl_halide bromination α-Bromination (Add Br2, Heat to Reflux) acyl_halide->bromination hydrolysis Hydrolysis (Quench with Water) bromination->hydrolysis extraction Extraction with Organic Solvent hydrolysis->extraction purification Purification (Distillation/Crystallization) extraction->purification

Caption: General experimental workflow for the HVZ reaction.

References

Preventing dehydrobromination of 2-Bromohexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-bromohexanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the unwanted dehydrobromination of this compound during their experiments.

Troubleshooting Unwanted Dehydrobromination

Dehydrobromination is a common side reaction that leads to the formation of 2-hexenoic acid, an α,β-unsaturated carboxylic acid. This elimination reaction is often base-catalyzed and competes with the desired nucleophilic substitution (SN2) pathway. The following guide will help you troubleshoot and minimize this unwanted byproduct.

Issue 1: Low yield of the desired substitution product and formation of an unsaturated byproduct.

  • Question: My reaction is resulting in a significant amount of what appears to be 2-hexenoic acid instead of my target substituted product. What is causing this, and how can I prevent it?

  • Answer: This is a classic case of the E2 (elimination) reaction pathway competing with your desired SN2 (substitution) reaction. This is typically caused by the reaction conditions, particularly the choice of base/nucleophile and solvent. Strong, bulky bases, high temperatures, and protic solvents favor the elimination pathway.

Issue 2: The reaction is not proceeding, or is very slow, even after changing the base.

  • Question: I've switched to a weaker base to avoid elimination, but now my reaction is incredibly slow. How can I increase the reaction rate without promoting dehydrobromination?

  • Answer: A significant drop in reaction rate after switching to a weaker base suggests that the nucleophilicity of your reagent is too low or that the carboxylic acid group is interfering with the reaction. The acidic proton of the carboxylic acid can be deprotonated by the base, reducing its effectiveness as a nucleophile. To address this, you should protect the carboxylic acid group as an ester. A methyl or ethyl ester is a common choice. This prevents the acid-base side reaction and allows for a wider range of nucleophiles to be used effectively in a polar aprotic solvent, which favors the SN2 mechanism.

Frequently Asked Questions (FAQs)

Q1: What is dehydrobromination in the context of this compound?

A1: Dehydrobromination is an elimination reaction where the bromine atom at the alpha-position and a hydrogen atom from the beta-position of the hexanoic acid chain are removed, resulting in the formation of a double bond between the alpha and beta carbons. This produces 2-hexenoic acid as a byproduct. This reaction is often promoted by basic conditions.

Q2: Why is protecting the carboxylic acid group important?

A2: The carboxylic acid group has an acidic proton. In the presence of a basic nucleophile, an acid-base reaction can occur, consuming the nucleophile and forming the carboxylate salt. This negatively charged carboxylate can inhibit the approach of the nucleophile to the electrophilic alpha-carbon. By converting the carboxylic acid to an ester (a "protecting group"), you remove the acidic proton, thus preventing this unwanted side reaction and allowing the desired nucleophilic substitution to proceed more efficiently.[1][2]

Q3: What are the ideal conditions to favor SN2 substitution over E2 elimination?

A3: To favor the SN2 pathway and minimize dehydrobromination, you should use:

  • A good nucleophile that is a weak base: Examples include azide (B81097) (N₃⁻), cyanide (CN⁻), or acetate (B1210297) (CH₃COO⁻). Avoid strong, sterically hindered bases like potassium tert-butoxide.

  • A polar aprotic solvent: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone (B3395972) are excellent choices as they solvate the cation of the nucleophilic salt but do not solvate the nucleophile as strongly as protic solvents, thus enhancing its nucleophilicity.

  • Low reaction temperatures: Higher temperatures provide the activation energy needed for the elimination pathway. Running the reaction at room temperature or below can significantly favor substitution.

Q4: How do I remove the ester protecting group after my substitution reaction is complete?

A4: The ester protecting group can be removed by hydrolysis. This can be achieved under either acidic or basic conditions.

  • Acid-catalyzed hydrolysis: Refluxing the ester with a dilute strong acid like HCl or H₂SO₄ will yield the carboxylic acid. This is a reversible reaction, so using a large excess of water helps to drive the equilibrium towards the products.[3]

  • Base-catalyzed hydrolysis (saponification): Refluxing the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) will produce the carboxylate salt. The reaction is then acidified with a strong acid to protonate the carboxylate and yield the final carboxylic acid. This method is often preferred as the reaction is irreversible.[3]

Data Presentation

Reaction Conditions Substrate Reagent/Solvent Expected Major Product Expected Minor Product Favored Pathway
High Temperature This compoundPotassium tert-butoxide / tert-Butanol2-Hexenoic acidSubstitution ProductE2 Elimination
Low Temperature Methyl 2-bromohexanoateSodium azide / DMFMethyl 2-azidohexanoate2-Hexenoic acid methyl esterSN2 Substitution
Protic Solvent This compoundSodium hydroxide / Ethanol2-Hexenoic acid2-Hydroxyhexanoic acidE2 Elimination
Aprotic Solvent Methyl 2-bromohexanoateSodium cyanide / DMSOMethyl 2-cyanohexanoate2-Hexenoic acid methyl esterSN2 Substitution
Weakly Basic Nucleophile Methyl 2-bromohexanoateSodium acetate / AcetoneMethyl 2-acetoxyhexanoate2-Hexenoic acid methyl esterSN2 Substitution

Experimental Protocols

Protocol 1: Protection of this compound as a Methyl Ester

This protocol describes the Fischer esterification of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in an excess of anhydrous methanol (B129727) (can be used as the solvent).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude methyl 2-bromohexanoate.

  • Purification: The crude product can be purified by vacuum distillation if necessary.

Protocol 2: Nucleophilic Substitution on Methyl 2-Bromohexanoate with Sodium Azide

This protocol is an example of an SN2 reaction to produce methyl 2-azidohexanoate.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-bromohexanoate (1.0 eq) in a polar aprotic solvent such as DMF.

  • Nucleophile Addition: Add sodium azide (NaN₃) (1.1-1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by TLC. Gentle heating may be applied if the reaction is slow, but this may increase the amount of the elimination byproduct.

  • Workup: Once the starting material is consumed, pour the reaction mixture into water and extract with diethyl ether.

  • Washing: Wash the combined organic extracts with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl 2-azidohexanoate.

  • Purification: The product can be purified by column chromatography on silica (B1680970) gel.

Protocol 3: Deprotection of the Methyl Ester (Saponification)

This protocol describes the hydrolysis of the methyl ester to yield the final substituted carboxylic acid.

  • Reaction Setup: In a round-bottom flask, dissolve the methyl 2-azidohexanoate (1.0 eq) in a mixture of methanol and water.

  • Base Addition: Add an excess of sodium hydroxide (e.g., 2-3 eq) to the solution.

  • Reflux: Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

  • Workup: Cool the reaction mixture to room temperature and remove the methanol via rotary evaporation.

  • Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully add a strong acid (e.g., 1M HCl) dropwise with stirring until the solution is acidic (pH ~2). The carboxylic acid product should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration. If the product is an oil, extract it with an organic solvent like ethyl acetate.

  • Drying: Dry the isolated product under vacuum.

Visualizations

Dehydrobromination_Prevention_Strategy cluster_problem Problem cluster_solution Solution cluster_conditions Optimized Conditions Dehydrobromination Dehydrobromination (E2 Elimination) SN2 Favor SN2 Substitution Protect Protect Carboxylic Acid (Esterification) SN2->Protect Requires Conditions Optimize Reaction Conditions SN2->Conditions Requires Nucleophile Weakly Basic Nucleophile Solvent Polar Aprotic Solvent Temp Low Temperature

Caption: Logical relationship for preventing dehydrobromination.

Experimental_Workflow Start This compound Esterification Protocol 1: Esterification (Protection) Start->Esterification Ester Methyl 2-Bromohexanoate Esterification->Ester Substitution Protocol 2: Nucleophilic Substitution (SN2 Reaction) Ester->Substitution Substituted_Ester Methyl 2-(Substituted)hexanoate Substitution->Substituted_Ester Hydrolysis Protocol 3: Hydrolysis (Deprotection) Substituted_Ester->Hydrolysis Final_Product 2-(Substituted)hexanoic Acid Hydrolysis->Final_Product

References

Technical Support Center: Optimizing Reaction Conditions for the Esterification of 2-Bromohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the esterification of 2-bromohexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for esterifying this compound?

A1: The most common and direct method for esterifying this compound is the Fischer-Speier esterification.[1] This reaction involves heating the carboxylic acid with an alcohol (e.g., ethanol (B145695) to produce ethyl 2-bromohexanoate) in the presence of an acid catalyst.[2] It is an equilibrium reaction, so specific conditions are necessary to drive it towards the product side.[3]

Q2: Which acid catalysts are most effective for this esterification?

A2: Strong Brønsted acids are typically used as catalysts. The most common choices include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH).[1][4] While effective, the choice of catalyst may depend on the scale of the reaction and the sensitivity of the starting materials to harsh acidic conditions. For substrates sensitive to strong acids, milder methods might be considered, though these are often more complex.[5]

Q3: How can I maximize the yield of my esterification reaction?

A3: To maximize the yield, the reaction equilibrium must be shifted towards the formation of the ester. This can be achieved by:

  • Using an excess of the alcohol: Employing the alcohol as the solvent or in large molar excess is a common strategy to push the equilibrium forward according to Le Châtelier's principle.[3][6] A study on the esterification of acetic acid with ethanol showed that increasing the excess of alcohol from a 1:1 ratio to a 10:1 ratio increased the yield from 65% to 97%.[3]

  • Removing water as it forms: Water is a byproduct of the reaction, and its removal will drive the reaction to completion.[7] This can be accomplished by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or by using a dehydrating agent.[8]

Q4: Are there any potential side reactions to be aware of when esterifying this compound?

A4: Yes, the presence of the alpha-bromo group introduces the possibility of side reactions, especially under prolonged heating or harsh conditions. Potential side reactions include:

  • Elimination: Under basic conditions or with certain nucleophiles, elimination of HBr to form 2-hexenoic acid derivatives could occur. While less likely under acidic Fischer conditions, it is a possibility.

  • Substitution: The bromine atom can be displaced by other nucleophiles present in the reaction mixture, although the alcohol is the intended nucleophile.

  • Hydrolysis: As the reverse reaction, if water is not effectively removed, the ester product can hydrolyze back to the carboxylic acid and alcohol.[9]

Q5: What are the recommended purification methods for the resulting 2-bromo-ester?

A5: Purification typically involves a multi-step work-up procedure followed by distillation or chromatography. A standard work-up includes:

  • Neutralization: Washing the reaction mixture with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to remove the acid catalyst and any unreacted this compound.[10]

  • Aqueous Washes: Washing with water and then brine to remove any remaining water-soluble impurities and salts.[10]

  • Drying: Drying the organic layer over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Removing the solvent under reduced pressure.

  • Final Purification: The crude ester can then be purified by vacuum distillation to obtain the final, high-purity product.[10]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive or insufficient catalyst. 2. Presence of water in starting materials. 3. Reaction temperature is too low.1. Use a fresh, concentrated acid catalyst (e.g., H₂SO₄, p-TsOH). 2. Ensure the alcohol and this compound are anhydrous. 3. Increase the reaction temperature to ensure reflux of the alcohol.
Reaction Stalls / Incomplete Conversion 1. Equilibrium has been reached. 2. Steric hindrance from the alpha-bromo group and hexyl chain.[5]1. Use a larger excess of the alcohol or implement a method for water removal (e.g., Dean-Stark trap). 2. Increase the reaction time and ensure efficient stirring.
Product Decomposes or Darkens 1. Reaction temperature is too high. 2. Prolonged reaction time leading to side reactions. 3. Oxidative side reactions from the catalyst (e.g., H₂SO₄).[11]1. Reduce the heating mantle temperature to maintain a gentle reflux. 2. Monitor the reaction by TLC and stop when the starting material is consumed. 3. Consider using a non-oxidizing acid catalyst like p-TsOH.
Difficulties in Product Isolation/Purification 1. Emulsion formation during aqueous work-up. 2. Co-distillation of product with impurities.1. Add a small amount of brine to the separatory funnel to help break the emulsion. 2. Ensure complete removal of the acid catalyst and unreacted starting material before distillation. Consider flash column chromatography for high purity.

Data Presentation

Table 1: Typical Reaction Conditions for Fischer Esterification of Aliphatic Carboxylic Acids
ParameterConditionRationale
Carboxylic Acid This compoundSubstrate
Alcohol Ethanol (or other primary/secondary alcohol)Reactant and often used as solvent.
Molar Ratio (Alcohol:Acid) >3:1 (often a large excess)To shift the equilibrium towards the product.[3]
Catalyst Conc. H₂SO₄ or p-TsOHTo protonate the carbonyl and increase its electrophilicity.[1]
Catalyst Loading 1-5 mol% of the carboxylic acidA catalytic amount is sufficient to accelerate the reaction.
Temperature Reflux temperature of the alcoholTo provide sufficient activation energy for the reaction.
Reaction Time 1-10 hoursVaries depending on the substrate and scale; monitor by TLC.[5]

Note: The data presented is based on general Fischer esterification procedures for aliphatic carboxylic acids. Optimal conditions for this compound may need to be determined empirically.

Experimental Protocols

Protocol 1: Sulfuric Acid-Catalyzed Esterification of this compound with Ethanol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add a large excess of anhydrous ethanol (e.g., 10 eq or as the solvent).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (0.05 eq).

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 78-80°C for ethanol) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol under reduced pressure.

    • Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

    • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.[10]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-bromohexanoate.

  • Purification: Purify the crude ester by vacuum distillation.

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add this compound and Ethanol to Flask B 2. Add H₂SO₄ Catalyst A->B C 3. Reflux for 4-6 hours B->C D 4. Cool and Remove Excess Ethanol C->D E 5. Dissolve in Ether D->E F 6. Wash with H₂O, NaHCO₃, Brine E->F G 7. Dry and Concentrate F->G H 8. Vacuum Distillation G->H I Pure Ethyl 2-Bromohexanoate H->I

Caption: Experimental workflow for the synthesis and purification of ethyl 2-bromohexanoate.

Troubleshooting_Logic Start Low Yield in Esterification? Equilibrium Is the reaction at equilibrium? Start->Equilibrium Check TLC for starting material Conditions Are reaction conditions optimal? Equilibrium->Conditions No Solution1 Increase excess of alcohol or remove water Equilibrium->Solution1 Yes Purity Are starting materials pure/dry? Conditions->Purity Yes Solution2 Increase temperature and/or reaction time Conditions->Solution2 No SideReactions Are there side products? Purity->SideReactions Yes Solution3 Use anhydrous reagents Purity->Solution3 No Solution4 Lower temperature or use a milder catalyst SideReactions->Solution4 Yes

References

Stability of 2-Bromohexanoic acid in acidic versus basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the stability of 2-bromohexanoic acid in acidic and basic media.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the general stability of this compound?

A1: this compound is a versatile intermediate in organic synthesis due to the reactivity of the bromine atom at the alpha-position to the carboxylic acid.[1][2] It is generally stable under anhydrous and neutral conditions when stored properly in a cool, dry place away from incompatible materials.[1] However, its stability is significantly influenced by the pH of the medium. It is most reactive in basic (alkaline) media and relatively stable in acidic media, especially at room temperature.

Q2: What happens when this compound is exposed to a basic medium (e.g., aqueous NaOH)?

A2: In a basic medium, this compound is highly susceptible to degradation via two competing reaction pathways: nucleophilic substitution (SN2) and elimination (E2).[3][4]

  • SN2 Reaction: The hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the carbon atom bonded to the bromine. This results in the displacement of the bromide ion and the formation of 2-hydroxyhexanoic acid.[4][5]

  • E2 Reaction: The hydroxide ion can also act as a base, abstracting a proton from the carbon adjacent to the one bearing the bromine (the β-carbon). This leads to the formation of a carbon-carbon double bond, producing 2-hexenoic acid, water, and a bromide ion.[3][6][7]

The reaction is exothermic, and the rate is dependent on the concentration of both the this compound and the base.[3][8]

Q3: (Troubleshooting) My solution of this compound turned cloudy/precipitated after adding a strong base. What is happening?

A3: This is expected behavior. Initially, the acidic proton of the carboxylic acid group reacts with the base in a simple acid-base neutralization to form the sodium salt, sodium 2-bromohexanoate. This salt is generally soluble in water.[9][10] However, the subsequent substitution and elimination reactions proceed, which can lead to the formation of products with different solubilities, potentially causing cloudiness or precipitation depending on the concentration and temperature.

Q4: Which reaction (substitution or elimination) is favored in basic media?

A4: The ratio of substitution to elimination products depends on several factors:

  • Steric Hindrance: Since this compound is a secondary alkyl halide, both SN2 and E2 reactions are possible.

  • Strength and Concentration of the Base: Strong, concentrated bases favor the E2 elimination pathway.[3][7]

  • Temperature: Higher temperatures generally favor elimination reactions over substitution.

  • Solvent: The choice of solvent can also influence the reaction pathway.

For a strong base like sodium hydroxide in an aqueous or ethanolic solution, you should expect a mixture of both 2-hydroxyhexanoic acid and 2-hexenoic acid.

Q5: How stable is this compound in an acidic medium (e.g., aqueous HCl)?

A5: this compound is relatively stable in acidic media at room temperature. The carboxylic acid functional group is stable, and the C-Br bond is not readily cleaved by acid-catalyzed hydrolysis without significant energy input (e.g., prolonged heating). The primary reaction is the protonation of the carbonyl oxygen, which does not lead to degradation.

Q6: Can hydrolysis occur in acidic media?

A6: While acid-catalyzed hydrolysis to 2-hydroxyhexanoic acid is possible, the reaction is typically very slow at ambient temperatures. Significant heating is usually required to promote this reaction. For most experimental purposes at or near room temperature, this compound can be considered stable in dilute acidic solutions for a reasonable duration.

Summary of Stability and Degradation Pathways
Condition Primary Reaction(s) Major Product(s) Relative Rate of Degradation Key Factors
Basic (e.g., aq. NaOH) SN2 (Substitution), E2 (Elimination)2-hydroxyhexanoic acid, 2-hexenoic acidFastBase concentration, Temperature
Acidic (e.g., aq. HCl) (Slow Hydrolysis)2-hydroxyhexanoic acidVery Slow (at room temp)Temperature
Neutral (aq.) Slow Hydrolysis2-hydroxyhexanoic acidSlowTemperature
Reaction Mechanism Diagrams

The following diagrams illustrate the key chemical transformations of this compound under basic and acidic conditions.

G Diagram 1: Degradation of this compound in Basic Media sub This compound (Deprotonated) sub_sn2 SN2 Pathway sub->sub_sn2 Substitution sub_e2 E2 Pathway sub->sub_e2 Elimination prod_sn2 2-Hydroxyhexanoate sub_sn2->prod_sn2 prod_e2 2-Hexenoate sub_e2->prod_e2 reagent + OH⁻ (Nucleophile / Base)

Caption: Competing SN2 and E2 pathways in basic conditions.

G Diagram 2: Stability of this compound in Acidic Media start This compound protonated Protonated Carbonyl start->protonated Fast Equilibrium hydrolysis_product 2-Hydroxyhexanoic Acid start->hydrolysis_product Slow Hydrolysis reagent + H₃O⁺ heat Requires Heat (Very Slow at RT)

Caption: General stability and slow hydrolysis in acidic conditions.

Experimental Protocols

Protocol: Monitoring the Stability of this compound

This protocol provides a general method to quantify the stability of this compound under specific pH conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound (≥97% purity)[11]

  • Sodium hydroxide (NaOH), 1.0 M solution

  • Hydrochloric acid (HCl), 1.0 M solution

  • Buffer solutions (e.g., phosphate (B84403) buffer for neutral pH)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (for mobile phase)

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Stock and Test Solutions:

  • Stock Solution: Prepare a 10 mg/mL stock solution of this compound in acetonitrile.

  • Test Media: Prepare the desired acidic, basic, and neutral solutions. For example:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Neutral: Phosphate buffered saline (PBS), pH 7.4

  • Initiating the Experiment:

    • Add a precise volume of the stock solution to each test medium in separate volumetric flasks to achieve a final concentration of ~100 µg/mL.

    • Ensure rapid mixing. This is your "time zero" (T=0) point.

    • Immediately withdraw an aliquot from each flask for T=0 analysis.

    • Store the flasks at the desired experimental temperature (e.g., room temperature, 25°C, or an elevated temperature like 40°C).

3. Time-Point Sampling:

  • Withdraw aliquots from each reaction flask at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • For the basic solution samples, immediately neutralize the aliquot with an equivalent amount of HCl to quench the reaction.

  • For acidic and neutral samples, quenching may not be necessary if samples are analyzed promptly.

  • Dilute all samples as needed with the mobile phase and transfer to autosampler vials.

4. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm).

  • Injection Volume: 10 µL.

  • Analysis:

    • Inject a standard solution of this compound to determine its retention time.

    • Run the samples from each time point.

    • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

5. Data Presentation and Interpretation:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage remaining versus time for each condition (acidic, basic, neutral).

  • The rate of degradation can be determined from the slope of this plot. The appearance of new peaks can be further investigated using techniques like LC-MS to identify the degradation products.

References

Removal of phosphorus byproducts in 2-Bromohexanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removal of Phosphorus Byproducts

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with phosphorus byproduct removal during the synthesis of 2-bromohexanoic acid, particularly via the Hell-Volhard-Zelinsky (HVZ) reaction.

I. Understanding the Problem: Phosphorus Byproducts in this compound Synthesis

The Hell-Volhard-Zelinsky (HVZ) reaction is a common method for the α-bromination of carboxylic acids like hexanoic acid.[1][2][3][4] This reaction typically employs a phosphorus halide, such as phosphorus tribromide (PBr₃), as a catalyst.[2][3][4] The use of PBr₃ leads to the formation of several phosphorus-containing byproducts that can contaminate the final this compound product.

Primary Phosphorus Byproducts:

  • Phosphorus Tribromide (PBr₃): Unreacted starting material.

  • Phosphorous Acid (H₃PO₃): Formed from the hydrolysis of PBr₃.[5]

  • Phosphoric Acid (H₃PO₄): Can be formed from the oxidation of phosphorous acid.

These byproducts are acidic and can interfere with subsequent reactions or affect the purity and stability of the final product. Therefore, their effective removal is a critical step in the synthesis.

II. Troubleshooting Guide: Phosphorus Byproduct Removal

This guide addresses common issues encountered during the purification of this compound from phosphorus-containing impurities.

Problem Potential Cause Recommended Solution
Aqueous workup is ineffective; organic layer remains acidic. Insufficient washing or neutralization.1. Increase the number of water washes. 2. Use a dilute basic solution (e.g., saturated sodium bicarbonate) to neutralize acidic byproducts. Monitor the pH of the aqueous layer to ensure it is neutral or slightly basic. 3. Follow with a brine wash to remove excess water from the organic layer.
Product is contaminated with phosphorus compounds after distillation. Co-distillation of phosphorus byproducts with the product.1. Ensure a thorough aqueous workup was performed before distillation to remove the majority of water-soluble phosphorus compounds. 2. Optimize distillation conditions (pressure and temperature) to achieve better separation based on boiling points.
Column chromatography fails to separate phosphorus impurities. Improper choice of stationary or mobile phase.1. Select a more polar stationary phase (e.g., silica (B1680970) gel) to retain the polar phosphorus byproducts. 2. Optimize the solvent system (mobile phase) to achieve better separation. A gradient elution may be necessary.
Low final yield after purification. Product loss during aqueous extraction or multiple purification steps.1. Minimize the number of extraction and washing steps. 2. Ensure complete extraction of the product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions if necessary. 3. Carefully monitor fractions during column chromatography to avoid discarding product.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary phosphorus-containing byproducts in the synthesis of this compound using PBr₃?

The primary phosphorus byproducts are unreacted phosphorus tribromide (PBr₃), phosphorous acid (H₃PO₃), and potentially phosphoric acid (H₃PO₄). PBr₃ reacts with water to form phosphorous acid and hydrobromic acid.[5]

Q2: How can I remove these phosphorus byproducts after the reaction?

A combination of aqueous workup and distillation is the most common and effective method. An initial aqueous wash will hydrolyze any remaining PBr₃ and extract the resulting water-soluble phosphorous and phosphoric acids. Subsequent distillation of the organic layer separates the this compound from any remaining non-volatile impurities.

Q3: Is a simple water wash sufficient for removing all phosphorus byproducts?

While water is effective at hydrolyzing PBr₃ and dissolving phosphorous and phosphoric acids, multiple washes are often necessary. Phosphoric acid is highly soluble in water.[6][7][8][9] To ensure complete removal of acidic byproducts, it is recommended to wash the organic layer with a dilute base, such as saturated sodium bicarbonate solution, followed by a brine wash.

Q4: My product is sensitive to basic conditions. What is an alternative to a basic wash?

If your product is base-sensitive, you can perform multiple extractions with deionized water. This will still remove the acidic phosphorus byproducts, although it may be less efficient than a basic wash. Close monitoring of the pH of the final aqueous wash can help determine if the acidic impurities have been sufficiently removed.

Q5: How can I confirm that all phosphorus byproducts have been removed from my final product?

Several analytical techniques can be used to verify the absence of phosphorus-containing impurities:

  • ³¹P NMR Spectroscopy: This is a highly specific and sensitive method for detecting and quantifying phosphorus-containing compounds.[10][11][12][13] The absence of signals in the ³¹P NMR spectrum is a strong indicator of a phosphorus-free product.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): ICP-MS is a very sensitive technique for elemental analysis and can detect trace amounts of phosphorus.[14][15][16][17]

IV. Experimental Protocols

Protocol 1: Aqueous Workup for Phosphorus Byproduct Removal

This protocol outlines the steps for an effective aqueous workup to remove phosphorus-containing byproducts following the Hell-Volhard-Zelinsky synthesis of this compound.

Workflow Diagram:

G ReactionMixture Crude Reaction Mixture AddSolvent Dilute with Organic Solvent (e.g., Diethyl Ether, DCM) ReactionMixture->AddSolvent Transfer Transfer to Separatory Funnel AddSolvent->Transfer WashWater Wash with Deionized Water (2x) Transfer->WashWater WashBicarb Wash with Saturated NaHCO₃ Solution (2x) WashWater->WashBicarb WashBrine Wash with Brine WashBicarb->WashBrine Separate Separate Organic Layer WashBrine->Separate Dry Dry Organic Layer (e.g., Na₂SO₄) Separate->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate CrudeProduct Crude this compound Evaporate->CrudeProduct

Caption: Aqueous workup workflow for phosphorus byproduct removal.

Methodology:

  • Cool the Reaction Mixture: After the reaction is complete, allow the crude reaction mixture to cool to room temperature.

  • Dilute with an Organic Solvent: Dilute the mixture with an appropriate organic solvent in which this compound is soluble, such as diethyl ether or dichloromethane (B109758) (DCM). This will facilitate the separation from aqueous solutions.

  • Transfer to a Separatory Funnel: Transfer the diluted mixture to a separatory funnel.

  • Water Wash: Add an equal volume of deionized water to the separatory funnel. Shake vigorously and allow the layers to separate. Drain the aqueous layer. Repeat this step at least once. This initial wash will hydrolyze residual PBr₃ and remove the bulk of the water-soluble phosphorus acids.

  • Sodium Bicarbonate Wash: Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Shake gently at first to control the effervescence from the neutralization of acids, then more vigorously. Allow the layers to separate and drain the aqueous layer. Repeat this step. This will neutralize and remove any remaining acidic phosphorus byproducts.

  • Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This helps to remove any remaining water from the organic layer.

  • Dry and Concentrate: Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

Protocol 2: Verification of Phosphorus Removal by ³¹P NMR

This protocol provides a general method for preparing a sample of purified this compound for analysis by ³¹P NMR spectroscopy to confirm the absence of phosphorus-containing impurities.

Workflow Diagram:

G SamplePrep Prepare Sample: ~5-10 mg of purified product AddSolvent Dissolve in Deuterated Solvent (e.g., CDCl₃) SamplePrep->AddSolvent Transfer Transfer to NMR Tube AddSolvent->Transfer Acquire Acquire ³¹P NMR Spectrum Transfer->Acquire Analyze Analyze Spectrum for Phosphorus Signals Acquire->Analyze

Caption: Workflow for ³¹P NMR analysis of phosphorus impurities.

Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) to dissolve the sample completely.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube.

  • Acquisition of ³¹P NMR Spectrum: Acquire the ³¹P NMR spectrum according to the instrument's standard operating procedures. A proton-decoupled spectrum is typically acquired.

  • Data Analysis: Process and analyze the resulting spectrum. The absence of any signals indicates that the concentration of phosphorus-containing impurities is below the detection limit of the instrument.

V. Quantitative Data Summary

While specific quantitative data for the removal of phosphorus byproducts in this compound synthesis is not extensively published, the efficiency of the described purification methods can be inferred from the properties of the involved compounds.

Purification Method Principle of Removal Expected Efficiency for Phosphorus Byproducts Reference/Justification
Aqueous Wash (Water) Hydrolysis of PBr₃ and high solubility of H₃PO₃ and H₃PO₄ in water.High Phosphoric acid is highly soluble in water.[6][7][8][9]
Aqueous Wash (dilute NaHCO₃) Neutralization of acidic phosphorus byproducts to form water-soluble salts.Very High Basic washes effectively remove acidic impurities into the aqueous phase.
Distillation Separation based on differences in boiling points.Moderate to High Effective for separating the desired product from non-volatile phosphorus salts formed after aqueous workup.
Silica Gel Chromatography Adsorption based on polarity.High Polar phosphorus byproducts will be strongly retained on the polar silica gel, allowing the less polar this compound to elute.

By implementing the detailed protocols and troubleshooting guides provided, researchers can effectively remove phosphorus byproducts from the synthesis of this compound, ensuring a high-purity final product.

References

Technical Support Center: Scalable Synthesis of 2-Bromohexanoic Acid for Industrial Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals involved in the scalable synthesis of 2-Bromohexanoic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory and industrial-scale production efforts.

Experimental Protocols

The most common and scalable method for the synthesis of this compound is the Hell-Volhard-Zelinsky (HVZ) reaction. An alternative method utilizing N-Bromosuccinimide (NBS) is also presented.

Protocol 1: Hell-Volhard-Zelinsky (HVZ) Reaction

This protocol outlines the synthesis of this compound from hexanoic acid using bromine and a phosphorus trihalide catalyst.

Materials:

  • Hexanoic acid

  • Bromine (Br₂)

  • Phosphorus tribromide (PBr₃) or red phosphorus

  • Water

  • Inert solvent (optional, e.g., carbon tetrachloride)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Heating mantle with temperature control

  • Gas absorption trap (for HBr gas)

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser and a dropping funnel, add hexanoic acid and a catalytic amount of red phosphorus or phosphorus tribromide.[1]

  • Bromination: Heat the mixture to a temperature of 130°C with stirring.[2] Slowly add bromine dropwise from the dropping funnel over a period of 2 hours, ensuring the temperature is maintained.[2]

  • Reaction Completion: After the addition of bromine is complete, continue heating the reaction mixture for an additional 2-4 hours, or until the reddish-brown color of the bromine disappears and the mixture turns light yellow.[2] The evolution of hydrogen bromide gas should also cease.

  • Hydrolysis: Cool the reaction mixture to room temperature. Slowly and carefully add water to the mixture to hydrolyze the intermediate 2-bromohaxanoyl bromide.[3][4]

  • Purification: The crude this compound is then purified by vacuum distillation.

Protocol 2: Bromination using N-Bromosuccinimide (NBS)

This method provides an alternative to using elemental bromine.

Materials:

  • Hexanoyl chloride

  • N-Bromosuccinimide (NBS)

  • Acid catalyst (e.g., HBr)

  • Inert solvent (e.g., carbon tetrachloride)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve hexanoyl chloride in an inert solvent like carbon tetrachloride.

  • Addition of Reagents: Add N-Bromosuccinimide (NBS) and a catalytic amount of an acid, such as HBr.[5]

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the disappearance of the solid NBS.

  • Work-up and Purification: After the reaction is complete, cool the mixture and filter to remove the succinimide (B58015) byproduct. The filtrate is then concentrated, and the resulting 2-bromohexanoyl chloride can be hydrolyzed to this compound, followed by purification via distillation.

Data Presentation

Table 1: Comparison of Synthetic Methods for α-Bromo Esters

While specific data for this compound is limited, the following table provides a comparative overview of yields for similar α-bromo esters synthesized via the HVZ reaction followed by esterification versus direct ester bromination. This can serve as a useful benchmark.

Substrate (Ester)Hell-Volhard-Zelinsky Yield (%)Direct Ester Bromination Yield (%)Direct Bromination Reagent
Ethyl α-bromopropionate97.6 - 98.1[2]92[2]HBr / H₂O₂[2]
Ethyl α-bromoisobutyrateNot widely reported86.1 - 92.5[2]N-Bromosuccinimide (NBS)[2]
Butyl α-bromobutyrate~85[2]Data not readily available-

Key Observations: For the synthesis of ethyl α-bromopropionate, the HVZ reaction demonstrates a marginally higher yield compared to the direct bromination method.[2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete Reaction: Insufficient reaction time or temperature.[6] 2. Impure Reagents: Moisture in the starting materials or solvents can deactivate the catalyst.[6] 3. Side Reactions: High temperatures can lead to the formation of β-unsaturated carboxylic acids.[6][7] 4. Loss during Work-up: Product loss during extraction or distillation.1. Monitor Reaction: Use techniques like TLC or GC to monitor the reaction's progress and ensure it goes to completion. Consider extending the reaction time if necessary. 2. Use Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried before use. 3. Optimize Temperature: Maintain the recommended reaction temperature. Avoid excessive heating. 4. Optimize Purification: Carefully control the distillation parameters to minimize product loss.
Product is Dark/Discolored 1. Presence of unreacted bromine. 2. Formation of colored byproducts due to overheating. 1. Quench Excess Bromine: After the reaction, any remaining bromine can be carefully quenched with a reducing agent like sodium bisulfite until the color disappears. 2. Control Temperature: Strictly adhere to the recommended temperature profile throughout the reaction.
Difficult Purification 1. Presence of multiple brominated species (e.g., dibrominated products). 2. Formation of high-boiling point impurities. 1. Control Stoichiometry: Use the correct molar ratios of reactants to minimize over-bromination. 2. Fractional Distillation: Employ fractional distillation under reduced pressure to achieve better separation of the desired product from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the role of the phosphorus trihalide (PBr₃ or PCl₃) in the Hell-Volhard-Zelinsky reaction?

A1: The phosphorus trihalide is a catalyst that converts the carboxylic acid into an acyl halide intermediate.[1][8] This intermediate readily enolizes, which is a crucial step for the subsequent α-bromination to occur.[1][8] Carboxylic acids themselves do not enolize to a sufficient extent for the reaction to proceed.

Q2: Can I use PCl₃ instead of PBr₃ as a catalyst?

A2: Yes, both PCl₃ and PBr₃ can be used as catalysts in the HVZ reaction for α-halogenation.[6]

Q3: What are the main safety concerns when performing the HVZ reaction on an industrial scale?

A3: The primary safety concerns include the handling of corrosive and toxic materials like bromine and phosphorus trihalides. The reaction also generates hydrogen bromide (HBr) gas, which is corrosive and requires a proper scrubbing system.[4] Appropriate personal protective equipment (PPE), a well-ventilated area (fume hood), and emergency procedures are essential.

Q4: Are there more environmentally friendly alternatives to the traditional HVZ reaction?

A4: Research is ongoing into "green" bromination methods. One alternative is the use of N-Bromosuccinimide (NBS) as a brominating agent, which is a solid and can be easier to handle than liquid bromine.[5] Other approaches focus on using less hazardous solvents and developing more efficient catalytic systems.

Q5: How can I minimize the formation of byproducts in the synthesis?

A5: To minimize byproducts, it is crucial to control the reaction conditions carefully. This includes maintaining the optimal temperature to prevent the formation of unsaturated acids, using the correct stoichiometry of reactants to avoid over-bromination, and ensuring the use of pure, anhydrous reagents.[6][7]

Visualizations

HVZ_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Hexanoic Acid + PBr3/Br2 Reaction Hell-Volhard-Zelinsky Reaction (Heating & Reflux) Start->Reaction Catalysis Hydrolysis Hydrolysis (Addition of Water) Reaction->Hydrolysis Formation of Acyl Bromide Crude Crude this compound Hydrolysis->Crude Distillation Vacuum Distillation Crude->Distillation FinalProduct Pure this compound Distillation->FinalProduct Purity ≥ 99%

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Low Yield IncompleteReaction Incomplete Reaction Problem->IncompleteReaction ImpureReagents Impure Reagents Problem->ImpureReagents SideReactions Side Reactions Problem->SideReactions Monitor Monitor Reaction (TLC/GC) IncompleteReaction->Monitor Anhydrous Use Anhydrous Conditions ImpureReagents->Anhydrous OptimizeTemp Optimize Temperature SideReactions->OptimizeTemp

Caption: Troubleshooting logic for addressing low reaction yield.

References

Validation & Comparative

A Comparative Guide to the GC-MS Analysis of 2-Bromohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and robust analysis of halogenated carboxylic acids like 2-Bromohexanoic acid is critical for purity assessment, metabolite identification, and quality control. This guide provides a detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) as a viable alternative, supported by established experimental protocols and performance data.

At a Glance: Performance Comparison

The choice between GC-MS and HPLC-MS for the analysis of this compound depends on various factors including sensitivity requirements, sample throughput, and the nature of the sample matrix. Due to its polar carboxylic acid group, this compound requires derivatization to increase its volatility for GC-MS analysis.[1] Similarly, for sensitive UV detection in HPLC, derivatization may be necessary as the native molecule lacks a strong chromophore.[1]

ParameterGC-MS (with Derivatization)HPLC-MS (with Derivatization)
Principle Gas-phase separation based on volatility and polarity.Liquid-phase separation based on polarity.
Detector Mass Spectrometry (MS)Mass Spectrometry (MS) or UV-Vis Absorbance
Derivatization Required for volatility (e.g., silylation or esterification).[1][2]Often required for sensitive UV detection; not always necessary for MS detection.
Typical Column Capillary column (e.g., DB-5ms).[1]C18 reversed-phase.[1]
Resolution High for volatile and semi-volatile compounds.High for non-volatile and polar compounds.
Limit of Detection (LOD) pg/mL range.[1] Esterification can achieve <10 pg, while silylation is in the 5-40 pg range for most carboxylic acids.[3]Low ng/mL to pg/mL range.[4]
Limit of Quantitation (LOQ) Low ng/mL range.[4]0.005 to 1.5 µg/mL for organic acids.[4]
Linearity (R²) > 0.999.[1]≥ 0.9906 for organic acids.[4]
Precision (%RSD) < 15%.[4]≤ 14.87% for organic acids.[4]
Accuracy (%Recovery) 85-115%.[4]90-110%.[4]
Throughput Moderate, sample preparation can be time-consuming due to derivatization.[4]Higher, especially if direct injection is possible with LC-MS/MS.[4]
Strengths High sensitivity and selectivity with MS, extensive spectral libraries for identification.[4]Wide applicability to non-volatile and thermally labile compounds, robust and reproducible.[1][4]
Limitations Derivatization adds complexity and potential for variability.Can be more susceptible to matrix effects (ion suppression/enhancement).[4]

Experimental Protocols

Detailed methodologies for both GC-MS and a comparative HPLC-MS method are provided below. It is important to note that these are generalized protocols and may require optimization for specific instrumentation and sample matrices.

GC-MS Analysis Protocol with Silylation Derivatization

This protocol is adapted from a method for a structurally similar compound, 2-(Bromomethyl)-2-butylhexanoic acid, and is expected to be effective for this compound.[1]

1. Sample Preparation and Derivatization:

  • Standard and Sample Solutions: Prepare 1 mg/mL solutions of this compound standard and samples in a suitable solvent such as dichloromethane.

  • Derivatization:

    • To 100 µL of the standard or sample solution in a clean, dry vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1]

    • Cap the vial tightly and heat at 70 °C for 30 minutes to facilitate the reaction.[1]

    • Allow the vial to cool to room temperature before GC-MS analysis.

2. GC-MS Parameters:

  • GC System: Agilent 6890 or similar.

  • MS System: Agilent 5973 or similar.

  • Column: TR-5MS (30 m x 0.25 mm ID x 0.25 µm film) or equivalent 5% phenyl-methylpolysiloxane column.

  • Injection Mode: Splitless.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.[1]

  • Carrier Gas: Helium, at a constant flow of 1.0 mL/min.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50 - 550 m/z.

Alternative Method: HPLC-MS Analysis

For a comparative analysis, an HPLC-MS method offers a powerful alternative, potentially with simpler sample preparation.

1. Sample Preparation:

  • Standard and Sample Solutions: Accurately weigh and dissolve the this compound standard and samples in a suitable solvent compatible with reversed-phase chromatography, such as acetonitrile (B52724) or methanol, to a concentration of 1 mg/mL.

2. HPLC-MS Parameters:

  • HPLC System: Agilent 1200 series or similar.

  • MS System: Agilent 6410 Triple Quadrupole or similar.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step. For example: 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 60% B and equilibrate for 5 minutes.[1]

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Ionization Source: Electrospray Ionization (ESI), likely in negative ion mode for the carboxylic acid.

  • MS Parameters: Optimization of fragmentor voltage, collision energy, and selection of precursor and product ions for Selected Reaction Monitoring (SRM) would be necessary for quantitative analysis.

Workflow and Pathway Diagrams

To visualize the analytical processes, the following diagrams illustrate the experimental workflows for both GC-MS and the comparative HPLC-MS methods.

GC-MS Analysis Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Dissolution Dissolution Sample->Dissolution Solvent Solvent Solvent->Dissolution Derivatization Silylation (BSTFA + TMCS) Heat at 70°C Dissolution->Derivatization Injection GC Injection Derivatization->Injection Inject Derivatized Sample Separation Capillary Column (e.g., DB-5ms) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification & Reporting DataAcquisition->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Methodology Comparison Comparison of Analytical Workflows cluster_gcms GC-MS Workflow cluster_hplcms HPLC-MS Workflow GC_SamplePrep Sample Preparation (Dissolution) GC_Deriv Derivatization (Required for Volatility) GC_SamplePrep->GC_Deriv GC_Analysis GC Separation & MS Detection GC_Deriv->GC_Analysis HPLC_SamplePrep Sample Preparation (Dissolution) HPLC_Deriv Derivatization (Optional for Sensitivity) HPLC_SamplePrep->HPLC_Deriv HPLC_Analysis HPLC Separation & MS Detection HPLC_SamplePrep->HPLC_Analysis HPLC_Deriv->HPLC_Analysis Start Sample Start->GC_SamplePrep Start->HPLC_SamplePrep

Caption: Comparison of GC-MS and HPLC-MS analytical workflows.

References

A Comparative Guide to HPLC and Alternative Methods for Purity Determination of 2-Bromohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the purity of intermediates like 2-Bromohexanoic acid is critical for ensuring the quality, safety, and efficacy of the final product. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) and Acid-Base Titration for the purity assessment of this compound, complete with supporting experimental methodologies and data.

Comparison of Analytical Techniques

The selection of an optimal analytical method for purity determination depends on several factors, including the nature of potential impurities, required sensitivity, and the specific goals of the analysis. While HPLC offers a powerful separation-based approach, GC and titration present viable alternatives with distinct advantages and limitations.

ParameterHPLC-UV (with Derivatization)GC-FID/MS (with Derivatization)Acid-Base Titration
Principle Liquid-phase separation based on polarityGas-phase separation based on volatility and boiling pointNeutralization reaction between an acid and a base
Detector UV-Vis AbsorbanceFlame Ionization (FID) or Mass Spectrometry (MS)Potentiometric or Colorimetric (Indicator)
Derivatization Often required for UV sensitivity (e.g., phenacyl esters)[1]Required for volatility (e.g., silylation)[1]Not required
Typical Column C18 reversed-phase[1]Capillary column (e.g., DB-5ms)[1]N/A
Resolution High for non-volatile impuritiesHigh for volatile impuritiesNone (measures total acidity)
Limit of Detection (LOD) ng/mL range[1]pg/mL range (MS)[1]~0.1% by weight
Limit of Quantification (LOQ) ng/mL range[1]ng/mL range (FID/MS)[1]~0.5% by weight
Linearity (R²) > 0.999[1]> 0.999[1]N/A
Throughput ModerateModerate to HighHigh
Strengths - Wide applicability to non-volatile compounds- Robust and reproducible[1]- High sensitivity and selectivity with MS- Excellent for volatile and semi-volatile compounds[1]- Purity often specified by GC for commercial products[2]- Simple, rapid, and inexpensive- No specialized equipment required- Provides a measure of total acid content
Limitations - May require derivatization for sensitive detection of compounds lacking a chromophore[1]- Mobile phase consumption- Not suitable for non-volatile or thermally labile compounds- Derivatization adds complexity and potential for error[1]- Non-specific; cannot distinguish between the target acid and acidic impurities- Lower sensitivity compared to chromatographic methods

Experimental Protocols

Detailed methodologies for each of the compared techniques are provided below. These protocols are based on established methods for short-chain fatty acids and their halogenated analogs.

HPLC-UV Method (with Derivatization)

This protocol describes a representative reversed-phase HPLC method for the analysis of this compound following derivatization with a UV-absorbing agent like 2-nitrophenylhydrazine (B1229437) (2-NPH) to enhance detection sensitivity.[1]

1. Sample Preparation and Derivatization:

  • Standard Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile (B52724) to obtain a 1 mg/mL stock solution.

  • Sample Solution: Prepare sample solutions at a similar concentration in acetonitrile.

  • Derivatization Procedure: To 100 µL of the standard or sample solution, add an activating agent (e.g., a carbodiimide) and the derivatizing agent (e.g., 2-nitrophenylhydrazine). The reaction is typically carried out at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to form the UV-active derivative.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% Phosphoric Acid

    • B: Acetonitrile

  • Gradient: A typical gradient could be 60% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 60% B and equilibrate for 5 minutes.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 400 nm (for 2-NPH derivatives).[3]

  • Injection Volume: 10 µL.

GC-MS Method (with Derivatization)

This protocol outlines a typical GC-MS method for the analysis of this compound after derivatization with a silylating agent to increase its volatility.[1] this compound has been used as an internal standard in GC-MS methods, confirming its suitability for this technique.

1. Sample Preparation and Derivatization:

  • Standard and Sample Solutions: Prepare 1 mg/mL solutions in a suitable aprotic solvent like dichloromethane.

  • Derivatization Procedure: To 100 µL of the standard or sample solution, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) ester.[1]

2. GC-MS Conditions:

  • Column: Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.[1]

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: Scan from m/z 50 to 400.

Acid-Base Titration Method

This method determines the total acidity of a sample and is useful for a rapid, high-level purity assessment. The molecular weight of this compound is 195.05 g/mol .[4]

1. Preparation of Solutions:

  • Titrant: Prepare and standardize a 0.1 M solution of sodium hydroxide (B78521) (NaOH).

  • Sample: Accurately weigh approximately 200 mg of this compound and dissolve it in a suitable solvent (e.g., 50 mL of ethanol (B145695) or a water/ethanol mixture).

2. Titration Procedure:

  • Add a few drops of a suitable indicator (e.g., phenolphthalein) to the dissolved sample solution.

  • Titrate the sample with the standardized 0.1 M NaOH solution until the endpoint is reached, indicated by a persistent color change (e.g., faint pink for phenolphthalein).

  • Record the volume of NaOH titrant used.

  • The purity is calculated based on the volume of titrant, its concentration, the mass of the sample, and the molecular weight of this compound.

Workflow and Pathway Diagrams

To visualize the experimental processes, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh this compound (Sample & Standard) B Dissolve in Acetonitrile (1 mg/mL) A->B C Derivatization: Add Reagents (e.g., 2-NPH) Heat at 60°C for 30 min B->C D Inject 10 µL onto C18 Column C->D E Gradient Elution (Water/Acetonitrile) D->E F UV Detection at 400 nm E->F G Integrate Peak Area F->G H Calculate Purity vs. Standard G->H Method_Comparison_Logic cluster_methods Analytical Methods cluster_attributes Key Attributes Start Purity Analysis of This compound HPLC HPLC-UV Start->HPLC GC GC-FID/MS Start->GC Titration Titration Start->Titration Specificity High Specificity (Separates Impurities) HPLC->Specificity provides Sensitivity High Sensitivity HPLC->Sensitivity provides GC->Specificity provides GC->Sensitivity provides Simplicity Simplicity & Low Cost Titration->Simplicity provides

References

Comparative Reactivity Analysis: 2-Bromohexanoic Acid vs. 2-Chlorohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 2-Bromohexanoic acid and 2-Chlorohexanoic acid. The information presented is grounded in fundamental principles of organic chemistry and supported by established experimental observations, offering a valuable resource for reaction design and optimization.

Executive Summary

In nucleophilic substitution and related reactions, This compound is generally more reactive than 2-Chlorohexanoic acid . This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. The carbon-bromine bond is weaker and more polarizable than the carbon-chlorine bond, facilitating its cleavage during nucleophilic attack. This fundamental difference in reactivity has significant implications for reaction kinetics, yields, and the selection of appropriate reaction conditions.

Data Presentation: A Comparative Overview

The following tables summarize the key differences in physical properties and expected reactivity between this compound and 2-Chlorohexanoic acid.

Table 1: Physical and Chemical Properties

PropertyThis compound2-Chlorohexanoic Acid
Molecular Formula C₆H₁₁BrO₂C₆H₁₁ClO₂
Molecular Weight 195.05 g/mol 150.60 g/mol
Boiling Point 136-138 °C at 18 mmHg[1][2]Not readily available
Density 1.37 g/mL at 25 °C[1][2]Not readily available
Acidity (pKa) ~2.9 (predicted)~2.8 (predicted)

Table 2: Comparative Reactivity in Nucleophilic Substitution (Sₙ2)

ParameterThis compound2-Chlorohexanoic Acid
Relative Rate of Reaction FasterSlower
Leaving Group Ability (X⁻) Excellent (weaker base)Good (stronger base than Br⁻)
C-X Bond Strength WeakerStronger
Predicted Reaction Yield Higher (under identical conditions)Lower (under identical conditions)

Theoretical Framework: The Role of the Leaving Group

The reactivity of alkyl halides in nucleophilic substitution reactions is significantly influenced by the nature of the leaving group. A good leaving group is a species that is stable on its own after it has departed from the substrate. For the haloalkanoic acids , the leaving groups are the halide ions, Br⁻ and Cl⁻.

The stability of the halide ion is inversely related to its basicity. Weaker bases are better leaving groups. The acidity of the hydrohalic acids increases down the group (HI > HBr > HCl > HF). Consequently, the basicity of their conjugate bases decreases in the order F⁻ > Cl⁻ > Br⁻ > I⁻. Therefore, bromide (Br⁻) is a weaker base than chloride (Cl⁻) and is thus a better leaving group.

This difference in leaving group ability directly impacts the transition state energy of the Sₙ2 reaction. The weaker C-Br bond requires less energy to break, leading to a lower activation energy and a faster reaction rate compared to the corresponding chloro-compound.

Experimental Protocols

The following are detailed protocols for conducting a comparative study of the reactivity of this compound and 2-Chlorohexanoic acid.

Experiment 1: Comparative Kinetics of Hydrolysis via Titration

This experiment aims to compare the rates of hydrolysis of this compound and 2-Chlorohexanoic acid with a strong base, such as sodium hydroxide. The reaction progress can be monitored by titrating the remaining base at various time intervals.

Materials:

  • This compound

  • 2-Chlorohexanoic acid

  • 0.1 M Sodium Hydroxide (NaOH) solution, standardized

  • 0.1 M Hydrochloric Acid (HCl) solution, standardized

  • Phenolphthalein (B1677637) indicator

  • Ethanol (B145695) (solvent)

  • Distilled water

  • Thermostated water bath

  • Burettes, pipettes, conical flasks, stopwatches

Procedure:

  • Reaction Setup:

    • Prepare two separate reaction flasks. In each flask, place a known volume and concentration of the respective 2-haloalkanoic acid dissolved in ethanol.

    • In a separate flask for each reaction, place an equivalent molar amount of the standardized 0.1 M NaOH solution.

    • Equilibrate all solutions to the desired reaction temperature (e.g., 25°C or 40°C) in the thermostated water bath.

  • Initiation of Reaction:

    • Simultaneously add the NaOH solution to each of the 2-haloalkanoic acid solutions. Start the stopwatches immediately.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a known volume (aliquot) from each reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a flask containing a known excess of the standardized 0.1 M HCl solution. This will neutralize the unreacted NaOH.

  • Titration:

    • Add a few drops of phenolphthalein indicator to the quenched aliquot.

    • Titrate the excess HCl with the standardized 0.1 M NaOH solution until a faint pink color persists.

  • Data Analysis:

    • Calculate the concentration of unreacted NaOH at each time point.

    • Plot the concentration of the 2-haloalkanoic acid versus time for both compounds.

    • Determine the rate constants for both reactions by fitting the data to the appropriate rate law (likely second-order).

Experiment 2: Comparative Fischer Esterification with Ethanol

This protocol compares the rate of esterification of this compound and 2-Chlorohexanoic acid with ethanol, catalyzed by a strong acid. The formation of the ethyl ester product can be monitored using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • This compound

  • 2-Chlorohexanoic acid

  • Anhydrous Ethanol

  • Concentrated Sulfuric Acid (catalyst)

  • Internal standard (e.g., a long-chain alkane)

  • Sodium bicarbonate solution (for quenching)

  • Anhydrous magnesium sulfate (B86663) (for drying)

  • Dichloromethane (extraction solvent)

  • GC-MS instrument

Procedure:

  • Reaction Setup:

    • In two separate round-bottom flasks equipped with reflux condensers, place equimolar amounts of this compound and 2-Chlorohexanoic acid, respectively.

    • To each flask, add a large excess of anhydrous ethanol and a catalytic amount of concentrated sulfuric acid.

    • Add a known amount of the internal standard to each flask.

  • Reaction and Sampling:

    • Heat the reaction mixtures to reflux.

    • At specific time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small sample from each reaction mixture.

  • Sample Preparation for GC-MS:

    • Quench the reaction in the sample by adding it to a vial containing a saturated sodium bicarbonate solution.

    • Extract the organic components with dichloromethane.

    • Dry the organic layer with anhydrous magnesium sulfate.

    • Transfer the dried organic solution to a GC vial.

  • GC-MS Analysis:

    • Inject the samples into the GC-MS.

    • Develop a suitable temperature program to separate the starting material, the ester product, and the internal standard.

    • Use the mass spectrometer to identify and quantify the peaks corresponding to the starting materials and products.

  • Data Analysis:

    • Calculate the concentration of the ester product at each time point by comparing its peak area to that of the internal standard.

    • Plot the concentration of the ethyl 2-bromohexanoate and ethyl 2-chlorohexanoate versus time.

    • Determine the initial rates and rate constants for both esterification reactions.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Generalized Sₙ2 reaction mechanism for a 2-haloalkanoic acid.

Fischer_Esterification Reactants 2-Halohexanoic Acid + Ethanol Protonation Protonation of Carbonyl Reactants->Protonation Catalyst H₂SO₄ (catalyst) Catalyst->Protonation Nucleophilic_Attack Nucleophilic Attack by Ethanol Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Water Proton_Transfer->Elimination Deprotonation Deprotonation Elimination->Deprotonation Deprotonation->Catalyst Regeneration Products Ethyl 2-Halohexanoate + Water Deprotonation->Products

Caption: Key steps in the Fischer esterification of a 2-haloalkanoic acid.

Experimental_Workflow cluster_Bromo This compound Reaction cluster_Chloro 2-Chlorohexanoic Acid Reaction Start_Bromo Initiate Reaction Sample_Bromo Take Aliquots at Time Intervals Start_Bromo->Sample_Bromo Quench_Bromo Quench Reaction Sample_Bromo->Quench_Bromo Analyze_Bromo Analyze (Titration or GC-MS) Quench_Bromo->Analyze_Bromo Data_Bromo Collect Data Analyze_Bromo->Data_Bromo Compare_Rates Compare Reaction Rates Data_Bromo->Compare_Rates Start_Chloro Initiate Reaction Sample_Chloro Take Aliquots at Time Intervals Start_Chloro->Sample_Chloro Quench_Chloro Quench Reaction Sample_Chloro->Quench_Chloro Analyze_Chloro Analyze (Titration or GC-MS) Quench_Chloro->Analyze_Chloro Data_Chloro Collect Data Analyze_Chloro->Data_Chloro Data_Chloro->Compare_Rates

Caption: Workflow for the comparative kinetic analysis.

Conclusion

References

A Comparative Guide to α-Bromoalkanoic Acids in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Alpha-bromoalkanoic acids are pivotal intermediates in organic synthesis, prized for their versatility in constructing complex molecular architectures. Their utility stems from the presence of two reactive centers: the carboxylic acid group and the bromine atom at the alpha-position. This guide provides an objective comparison of the performance of different α-bromoalkanoic acids in key synthetic transformations, supported by experimental data, to aid researchers in selecting the optimal building block for their specific applications.

Overview of Reactivity and Properties

The reactivity of α-bromoalkanoic acids is primarily dictated by the electrophilic nature of the α-carbon, making it susceptible to nucleophilic attack, and the acidity of the carboxylic proton. The length of the alkyl chain influences the molecule's physical properties, such as solubility and steric hindrance, which can in turn affect reaction kinetics and yields.

Comparative Performance in Key Organic Reactions

To illustrate the synthetic utility and comparative performance of α-bromoalkanoic acids, we will examine three fundamental reactions: the Reformatsky reaction, nucleophilic substitution (SN2), and their synthesis via the Hell-Volhard-Zelinsky (HVZ) reaction.

Reformatsky Reaction

The Reformatsky reaction is a cornerstone of carbon-carbon bond formation, involving the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal to form a β-hydroxyester. Here, we compare the performance of ethyl 2-bromopropionate and ethyl 2-bromobutanoate in a model reaction with benzaldehyde.

α-Bromoalkanoic Acid EsterReagentSolventTemperature (°C)Reaction Time (h)Yield (%)
Ethyl 2-bromopropionateZnTHF50276%[1]
Ethyl 2-bromobutanoateZnTHF502~70-75% (estimated)

Note: The yield for ethyl 2-bromobutanoate is an estimate based on typical yields for similar substrates, as direct comparative data under identical conditions was not found in the literature.

Experimental Protocol: Reformatsky Reaction

A representative procedure for the Reformatsky reaction is as follows:

  • Activation of Zinc: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, place zinc dust (1.2 eq). Activate the zinc by stirring with a small amount of iodine in dry THF until the color of the iodine disappears.

  • Reaction Setup: Add the carbonyl compound (1.0 eq) to the activated zinc suspension in THF.

  • Addition of α-Bromoester: Dissolve the α-bromoester (1.1 eq) in dry THF and add it dropwise to the reaction mixture at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture to 0°C and quench by the slow addition of 1 M HCl. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Reformatsky_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Activate Zinc Dust (e.g., with I₂ in THF) B Add Carbonyl Compound (e.g., Benzaldehyde) to Zinc A->B Activated Zinc C Dropwise Addition of α-Bromoalkanoic Ester B->C Reaction Mixture D Reflux (1-2 h) C->D Initiates Reaction E Quench with Acid (e.g., 1 M HCl) D->E Completed Reaction F Extract with Organic Solvent E->F G Purify by Column Chromatography F->G H H G->H β-Hydroxy Ester Product

Caption: General workflow for the Reformatsky reaction.

Nucleophilic Substitution (SN2) Reaction

The α-bromo group of α-bromoalkanoic esters is an excellent electrophile for SN2 reactions. We compare the reactivity of ethyl 2-bromopropionate and ethyl 2-bromobutanoate in a reaction with sodium azide (B81097). Generally, the reactivity in SN2 reactions decreases with increasing steric hindrance at the α-carbon.

SubstrateNucleophileSolventTemperature (°C)Reaction Time (h)Yield (%)
Ethyl 2-bromopropionateNaN₃DMF6012~90% (estimated)
Ethyl 2-bromobutanoateNaN₃DMF6018~85% (estimated)

Note: The yields are estimates based on typical SN2 reactions with similar primary and secondary alkyl halides, as direct comparative data under identical conditions was not found in the literature. The longer reaction time for ethyl 2-bromobutanoate reflects the expected decrease in reactivity due to increased steric hindrance.

Experimental Protocol: SN2 Reaction with Sodium Azide

A general procedure for the SN2 reaction of an ethyl α-bromoalkanoate with sodium azide is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the ethyl α-bromoalkanoate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Nucleophile: Add sodium azide (1.5 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 60°C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and wash them successively with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α-azido ester. Further purification can be achieved by vacuum distillation or column chromatography.

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu N₃⁻ (Nucleophile) TS [N₃---C(R)(H)---Br]⁻ (Trigonal Bipyramidal) Nu->TS Backside Attack Substrate Ethyl α-bromoalkanoate Substrate->TS Product Ethyl α-azidoalkanoate TS->Product Inversion of Stereochemistry LG Br⁻ (Leaving Group) TS->LG

Caption: The concerted mechanism of an SN2 reaction.

Synthesis via Hell-Volhard-Zelinsky (HVZ) Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is the classic method for the α-bromination of carboxylic acids. This reaction typically proceeds in high yields.

Carboxylic AcidBrominating AgentCatalystReaction Time (h)Yield (%)
Propanoic AcidBr₂PBr₃ (cat.)8~80%[2]
Butanoic AcidBr₂PBr₃ (cat.)1070-85%[3]
Experimental Protocol: Hell-Volhard-Zelinsky (HVZ) Reaction

A typical experimental procedure for the HVZ reaction is as follows:

  • Reaction Setup: In a three-necked flask fitted with a reflux condenser, a dropping funnel, and a gas outlet tube (connected to a trap for HBr), place the carboxylic acid (1.0 eq) and a catalytic amount of red phosphorus or PBr₃ (0.1 eq).

  • Addition of Bromine: Heat the mixture gently and add bromine (1.1 eq) dropwise from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

  • Reaction Completion: After the addition is complete, continue to heat the mixture under reflux until the evolution of hydrogen bromide gas ceases.

  • Work-up: Allow the reaction mixture to cool to room temperature. Slowly add water to hydrolyze the intermediate acyl bromide.

  • Purification: The resulting α-bromoalkanoic acid can be purified by distillation under reduced pressure.

HVZ_Relationship Start Carboxylic Acid (e.g., Propanoic Acid) Intermediate α-Bromo Acyl Bromide (Intermediate) Start->Intermediate HVZ Reaction Reagents Br₂ / PBr₃ (cat.) Product α-Bromoalkanoic Acid (e.g., 2-Bromopropanoic Acid) Intermediate->Product Hydrolysis

References

Validating the Structure of 2-Bromohexanoic Acid and Its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural validation of novel or synthesized compounds is a critical step in ensuring the integrity and reproducibility of their work. This guide provides a comparative overview of analytical techniques for the structural elucidation of 2-bromohexanoic acid and two of its common derivatives: methyl 2-bromohexanoate and 2-bromohexanamide. Detailed experimental protocols and comparative data are presented to aid in the selection of appropriate validation methods.

The accurate characterization of this compound and its derivatives is fundamental for their application in organic synthesis and drug development. These compounds serve as versatile building blocks, and confirming their structure is paramount for predicting reactivity and ensuring the desired outcome in subsequent reactions. The primary methods for structural validation include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. For crystalline solids, X-ray crystallography provides unambiguous proof of structure.

Comparative Analysis of Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound, methyl 2-bromohexanoate, and 2-bromohexanamide. This data serves as a reference for researchers validating the synthesis of these or similar compounds.

Table 1: ¹H NMR Spectral Data (Typical Chemical Shifts in ppm)

Proton Assignment This compound Methyl 2-bromohexanoate 2-Bromohexanamide
H-2 (α-proton)~4.2 - 4.4 (t)~4.2 (t)~4.1 - 4.3 (t)
H-3~1.9 - 2.1 (m)~1.9 - 2.1 (m)~1.9 - 2.1 (m)
H-4, H-5~1.3 - 1.6 (m)~1.3 - 1.6 (m)~1.3 - 1.6 (m)
H-6 (CH₃)~0.9 (t)~0.9 (t)~0.9 (t)
-COOH~10 - 12 (s, broad)--
-OCH₃-~3.7 (s)-
-CONH₂--~5.5 - 7.5 (s, broad)

Table 2: ¹³C NMR Spectral Data (Typical Chemical Shifts in ppm)

Carbon Assignment This compound Methyl 2-bromohexanoate 2-Bromohexanamide
C-1 (C=O)~175~171~173
C-2 (α-carbon)~45~47~48
C-3~34~34~34
C-4~26~26~26
C-5~22~22~22
C-6 (CH₃)~14~14~14
-OCH₃-~52-

Table 3: Mass Spectrometry Data (Key Fragments m/z)

Fragment This compound Methyl 2-bromohexanoate 2-Bromohexanamide
[M]+ (Molecular Ion)194/196208/210193/195
[M-Br]+115129114
[M-COOH]+149/151--
[M-COOCH₃]+-149/151-
[M-CONH₂]+--149/151
[C₄H₈Br]+135/137135/137135/137
[C₄H₉]+575757

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with an approximate 1:1 ratio.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.

Materials:

  • NMR tube (5 mm diameter)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Analyte (5-20 mg for ¹H, 20-50 mg for ¹³C)

  • Pipette and filter plug (glass wool)

Procedure:

  • Sample Preparation:

    • Accurately weigh the required amount of the analyte.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean vial.[1]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[1]

  • Filtering and Transfer:

    • Filter the solution through a pipette with a glass wool plug directly into the NMR tube to remove any particulate matter.

    • The final volume in the NMR tube should be around 4-5 cm in height.[1]

  • Instrument Setup and Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Locking: The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

    • Shimming: The magnetic field homogeneity is optimized to improve spectral resolution. This can be done manually or automatically.

    • Tuning and Matching: The probe is tuned to the specific nucleus being observed (¹H or ¹³C).

    • Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse width, relaxation delay) and acquire the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte. For carboxylic acids, derivatization is often necessary to increase volatility.

Materials:

  • GC-MS instrument

  • Appropriate GC column (e.g., non-polar or medium-polarity)

  • Derivatizing agent (e.g., Diazomethane or a silylating agent like BSTFA for the carboxylic acid)

  • Solvent (e.g., Dichloromethane, Ethyl Acetate)

  • Vials for sample preparation and injection

Procedure:

  • Derivatization (for this compound):

    • Dissolve a small amount of the acid in a suitable solvent.

    • Add the derivatizing agent according to established protocols to convert the carboxylic acid into a more volatile ester (e.g., methyl ester).

  • Sample Preparation (for Esters and Amides):

    • Dissolve the analyte in a volatile solvent to a concentration of approximately 1 mg/mL.

    • Further dilute the sample to a final concentration of 1-10 µg/mL for analysis.

  • Instrumental Analysis:

    • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet.

    • Gas Chromatography: The sample is vaporized and separated on the GC column based on its boiling point and interaction with the stationary phase. A typical temperature program starts at a low temperature, holds for a few minutes, and then ramps up to a higher temperature to elute all components.

    • Mass Spectrometry: As the components elute from the GC column, they enter the mass spectrometer's ion source (typically electron ionization for GC-MS). The molecules are ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and the detector records their abundance.

  • Data Analysis:

    • The resulting mass spectrum shows the molecular ion peak (if stable enough to be observed) and a series of fragment ion peaks.

    • Analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern of bromine is a key diagnostic tool.[2]

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of a crystalline solid.

Materials:

  • Single-crystal X-ray diffractometer

  • Suitable solvent for crystallization

  • Crystallization vials (e.g., small test tubes, NMR tubes)

Procedure:

  • Crystal Growth: This is often the most challenging step.

    • Slow Evaporation: Dissolve the compound in a suitable solvent to create a saturated or near-saturated solution.[3] Loosely cover the container and allow the solvent to evaporate slowly and undisturbed.[3]

    • Solvent Diffusion: Dissolve the compound in a "good" solvent and carefully layer a "poor" solvent (in which the compound is less soluble) on top. Crystals may form at the interface.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Crystal Mounting:

    • Select a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm in all dimensions).

    • Mount the crystal on a goniometer head.

  • Data Collection:

    • The mounted crystal is placed in the X-ray beam of the diffractometer.

    • The crystal is rotated, and the diffraction pattern is collected by a detector.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the unit cell.

    • The structure is solved using computational methods and then refined to obtain the final, precise atomic coordinates.

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the structural validation of this compound derivatives.

General Workflow for Structural Validation cluster_synthesis Synthesis cluster_purification Purification cluster_validation Structural Validation cluster_analysis Analysis Synthesis of Derivative Synthesis of Derivative Purification Purification Synthesis of Derivative->Purification NMR Spectroscopy NMR Spectroscopy Purification->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Purification->Mass Spectrometry IR Spectroscopy IR Spectroscopy Purification->IR Spectroscopy X-ray Crystallography (if solid) X-ray Crystallography (if solid) Purification->X-ray Crystallography (if solid) Data Analysis & Comparison Data Analysis & Comparison NMR Spectroscopy->Data Analysis & Comparison Mass Spectrometry->Data Analysis & Comparison IR Spectroscopy->Data Analysis & Comparison X-ray Crystallography (if solid)->Data Analysis & Comparison Structure Confirmed Structure Confirmed Data Analysis & Comparison->Structure Confirmed

Caption: A general workflow for the synthesis and structural validation of chemical compounds.

NMR Sample Preparation and Analysis Workflow Weigh Sample Weigh Sample Dissolve in Deuterated Solvent Dissolve in Deuterated Solvent Weigh Sample->Dissolve in Deuterated Solvent Filter into NMR Tube Filter into NMR Tube Dissolve in Deuterated Solvent->Filter into NMR Tube Insert into Spectrometer Insert into Spectrometer Filter into NMR Tube->Insert into Spectrometer Lock, Tune, Shim Lock, Tune, Shim Insert into Spectrometer->Lock, Tune, Shim Acquire Spectrum Acquire Spectrum Lock, Tune, Shim->Acquire Spectrum Process and Analyze Data Process and Analyze Data Acquire Spectrum->Process and Analyze Data

Caption: A detailed workflow for preparing and analyzing a sample via NMR spectroscopy.

GC-MS Analysis Workflow Sample Preparation/Derivatization Sample Preparation/Derivatization Inject into GC Inject into GC Sample Preparation/Derivatization->Inject into GC Separation on Column Separation on Column Inject into GC->Separation on Column Elution into MS Elution into MS Separation on Column->Elution into MS Ionization and Fragmentation Ionization and Fragmentation Elution into MS->Ionization and Fragmentation Mass Analysis Mass Analysis Ionization and Fragmentation->Mass Analysis Detection Detection Mass Analysis->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: A step-by-step workflow for the analysis of a volatile compound using GC-MS.

References

A Comparative Guide to the Efficacy of 2-Bromohexanoic Acid and Its Ester Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromohexanoic acid is a halogenated fatty acid analogue that has garnered interest for its biological activities, including its role as an inhibitor in certain bacterial metabolic pathways. A common strategy in medicinal chemistry to enhance the therapeutic potential of carboxylic acids is their conversion to ester prodrugs. Esterification can significantly alter physicochemical properties such as lipophilicity, membrane permeability, and metabolic stability, which in turn can influence the compound's overall efficacy. This guide provides a comparative analysis of this compound and its ester derivatives, summarizing available experimental data and providing a framework for future comparative studies.

Data Presentation: A Comparative Overview

Direct quantitative comparisons of the biological efficacy between this compound and its esters are not extensively available in peer-reviewed literature. However, data on the inhibitory effects of the parent acid in Pseudomonas aeruginosa provides a baseline for its activity. The expected activity of its esters is based on the common principles of prodrug design, where increased lipophilicity may enhance cellular uptake, leading to potentially higher intracellular concentrations of the active acid upon hydrolysis by cellular esterases.

Table 1: Experimental Data on the Inhibitory Efficacy of this compound

The following data summarizes the observed inhibitory effects of this compound on the production of Polyhydroxyalkanoates (PHA) and rhamnolipids in Pseudomonas aeruginosa PA14.

CompoundTarget PathwayMetricValueOrganismReference
This compoundPHA Synthesis% Inhibition89.3%P. aeruginosa PA14[1]
This compoundRhamnolipid Synthesis% Inhibition87.8%P. aeruginosa PA14[1]

Table 2: Postulated Comparative Efficacy of this compound and Its Esters

This table presents a hypothetical comparison based on established principles of medicinal chemistry. Direct experimental validation is required to confirm these expected outcomes.

CompoundExpected LipophilicityExpected Cellular PermeabilityExpected Efficacy (Post-hydrolysis)Rationale
This compoundLowerLowerBaselineThe free carboxyl group limits passive diffusion across cell membranes.
Methyl 2-bromohexanoateHigherHigherPotentially HigherEsterification increases lipophilicity, potentially enhancing cell uptake. Intracellular esterases would release the active acid.
Ethyl 2-bromohexanoateHigherHigherPotentially HigherSimilar to the methyl ester, with a slight increase in lipophilicity that may further influence permeability and enzymatic hydrolysis rates.

Experimental Protocols

To generate direct comparative data, a standardized set of experiments is necessary. The following protocols outline the synthesis of 2-bromohexanoate esters and a method for evaluating their comparative antimicrobial efficacy.

Protocol 1: Synthesis of Methyl and Ethyl 2-Bromohexanoate

This protocol describes a standard Fischer esterification method.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard reflux apparatus

Procedure:

  • To a round-bottom flask containing this compound (1.0 eq), add an excess of the corresponding alcohol (methanol or ethanol, ~20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops).

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the ester via column chromatography or distillation if necessary.

  • Confirm the structure and purity of the final product using NMR and GC-MS analysis.

Protocol 2: Comparative Antimicrobial Efficacy Assessment (Minimum Inhibitory Concentration - MIC)

This protocol determines the minimum concentration of each compound required to inhibit the growth of a target microorganism.

Materials:

  • This compound

  • Methyl 2-bromohexanoate

  • Ethyl 2-bromohexanoate

  • Target microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solutions

Procedure:

  • Prepare stock solutions of this compound and its esters in DMSO at a high concentration (e.g., 10 mg/mL).

  • In a 96-well plate, perform a two-fold serial dilution of each test compound in the appropriate growth medium to achieve a range of final concentrations.

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Include positive controls (medium with bacteria, no compound) and negative controls (medium only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no visible growth. This can be confirmed by measuring the optical density at 600 nm (OD600) with a plate reader. The MIC is the lowest concentration where there is significant inhibition of growth compared to the positive control.

Visualizations

Prodrug Activation Pathway

The following diagram illustrates the general mechanism by which an ester prodrug can enhance the delivery of a carboxylic acid drug into a target cell.

Prodrug_Activation Ester_Prodrug Ester Prodrug (e.g., Methyl 2-bromohexanoate) Active_Drug Active Drug (this compound) Ester_Prodrug->Active_Drug Passive Diffusion Cell_Membrane Cell Membrane hydrolysis_point Esterases Esterases hydrolysis_label Hydrolysis Esterases->hydrolysis_point catalysis

Caption: Prodrug activation mechanism for an ester derivative.

Proposed Experimental Workflow

The diagram below outlines the logical flow of the proposed experimental plan to compare the efficacy of this compound and its esters.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_assay Biological Efficacy Assay cluster_analysis Data Analysis & Comparison Start Start with This compound Esterification Fischer Esterification (Methanol & Ethanol) Start->Esterification Purification Purification (e.g., Column Chromatography) Esterification->Purification Characterization Structural Confirmation (NMR, GC-MS) Purification->Characterization Stock_Prep Prepare Stock Solutions (Acid, Methyl Ester, Ethyl Ester) Characterization->Stock_Prep MIC_Assay Perform MIC Assay (Serial Dilutions) Stock_Prep->MIC_Assay Incubation Incubate with Target Microorganism MIC_Assay->Incubation Data_Collection Measure OD600 & Determine MIC Incubation->Data_Collection Comparison Compare MIC Values Data_Collection->Comparison Conclusion Draw Conclusions on Relative Efficacy Comparison->Conclusion

Caption: Workflow for comparative efficacy analysis.

References

Characterization of Impurities in Commercial 2-Bromohexanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensure the reliability, safety, and efficacy of the final active pharmaceutical ingredient (API). 2-Bromohexanoic acid, a key building block in organic synthesis, is no exception. This guide provides a comprehensive comparison of the impurity profiles found in commercial grades of this compound, details the analytical methodologies for their characterization, and explores alternative synthesis routes that may yield a higher purity product.

Comparison of Commercial this compound

Commercial this compound is typically available in purities ranging from 97% to over 99%.[1][2][3] The primary synthesis route for this compound is the Hell-Volhard-Zelinsky reaction, which involves the bromination of hexanoic acid in the presence of a phosphorus catalyst (e.g., PBr3).[4][5][6] This process can lead to several process-related impurities.

Table 1: Comparison of Impurity Profiles in Representative Commercial Grades of this compound

ImpuritySupplier A (97% Grade)Supplier B (>98% Grade)Supplier C (>99% Grade)Potential Source
Hexanoic Acid < 2.0%< 1.0%< 0.5%Unreacted starting material
2,2-Dibromohexanoic Acid < 0.5%< 0.3%< 0.1%Over-bromination side reaction
Other Brominated Isomers < 0.3%< 0.2%< 0.1%Isomeric side reactions
Residual Solvents < 0.2%< 0.1%< 0.05%Reaction/purification process
Phosphorus-containing byproducts < 0.1%< 0.05%Not DetectedCatalyst residue

Potential Sources of Impurities in this compound Synthesis

The common industrial synthesis of this compound via the Hell-Volhard-Zelinsky reaction can introduce several impurities. Understanding the reaction mechanism is key to identifying these potential contaminants.

Potential Impurity Sources in this compound Synthesis cluster_reactants Reactants cluster_reaction Hell-Volhard-Zelinsky Reaction cluster_products Products & Impurities Hexanoic_Acid Hexanoic Acid Main_Reaction Alpha-Bromination Hexanoic_Acid->Main_Reaction Impurity1 Unreacted Hexanoic Acid Hexanoic_Acid->Impurity1 Incomplete Reaction Bromine Bromine (Br2) Bromine->Main_Reaction Catalyst Catalyst (e.g., PBr3) Catalyst->Main_Reaction Impurity4 Phosphorus Byproducts Catalyst->Impurity4 Residue Product This compound Main_Reaction->Product Impurity2 2,2-Dibromohexanoic Acid Main_Reaction->Impurity2 Over-bromination Impurity3 Other Brominated Isomers Main_Reaction->Impurity3 Side Reactions

Figure 1. Potential sources of impurities during synthesis.

Experimental Protocols for Impurity Characterization

A multi-pronged analytical approach is necessary for the comprehensive characterization of impurities in this compound. This typically involves chromatographic separation coupled with mass spectrometry and spectroscopic techniques like NMR.

Experimental Workflow for Impurity Analysis

Experimental Workflow for Impurity Analysis Start Commercial this compound Sample GCMS GC-MS Analysis (Volatile Impurities) Start->GCMS HPLC HPLC-UV/MS Analysis (Non-volatile Impurities) Start->HPLC qNMR qNMR Analysis (Quantification) Start->qNMR Data_Analysis Data Analysis and Comparison GCMS->Data_Analysis HPLC->Data_Analysis qNMR->Data_Analysis Report Impurity Profile Report Data_Analysis->Report

Figure 2. Workflow for analyzing impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.

  • Instrumentation : Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977B MSD).

  • Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature : 250 °C.

  • Injection Volume : 1 µL (split ratio 20:1).

  • Oven Temperature Program :

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MSD Transfer Line Temperature : 280 °C.

  • Ion Source Temperature : 230 °C.

  • Mass Range : m/z 35-400.

  • Sample Preparation : Dissolve 10 mg of this compound in 1 mL of dichloromethane. For quantification, an internal standard such as undecane (B72203) can be used.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC with UV or MS detection is suitable for the analysis of non-volatile impurities and for purity assessment.

  • Instrumentation : HPLC system with a UV detector or mass spectrometer (e.g., Waters Alliance e2695 with 2998 PDA detector).

  • Column : C18 reverse-phase column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase :

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient :

    • 0-2 min: 5% B.

    • 2-15 min: 5% to 95% B.

    • 15-18 min: 95% B.

    • 18-18.1 min: 95% to 5% B.

    • 18.1-22 min: 5% B.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Detection : UV at 210 nm.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve 1 mg of this compound in 1 mL of acetonitrile/water (50:50).

Quantitative NMR (qNMR) Spectroscopy Protocol

qNMR allows for the accurate quantification of the main component and impurities without the need for identical reference standards for each impurity.

  • Instrumentation : NMR spectrometer with a field strength of at least 400 MHz.

  • Solvent : Chloroform-d (CDCl3) with a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Internal Standard : A certified reference material with a known purity, chemically inert, and with signals that do not overlap with the analyte or impurities.

  • Sample Preparation : Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into an NMR tube. Add ~0.7 mL of the deuterated solvent.

  • Acquisition Parameters :

    • Use a 90° pulse.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing : Carefully integrate the signals of the analyte and the internal standard. The purity of the this compound can be calculated based on the integral ratios, the number of protons giving rise to each signal, and the known purity of the internal standard.

Alternative Synthesis Routes for Higher Purity

While the Hell-Volhard-Zelinsky reaction is the most common method, concerns over the use of bromine and phosphorus halides have led to the exploration of greener alternatives which may also offer improved purity profiles.

  • N-Bromosuccinimide (NBS) Mediated Bromination : The use of NBS as a brominating agent can offer milder reaction conditions and potentially higher selectivity for mono-bromination, thus reducing the formation of di-brominated impurities.

  • Photobromination : Catalytic photobromination presents a greener alternative by avoiding the use of phosphorus-based catalysts.

  • Continuous Flow Synthesis : Performing the bromination in a continuous flow reactor can offer better control over reaction parameters such as temperature and stoichiometry, leading to a more consistent product quality with fewer byproducts.

Conclusion

The characterization of impurities in commercial this compound is crucial for its application in research and drug development. A combination of analytical techniques, including GC-MS, HPLC, and qNMR, provides a comprehensive impurity profile. While commercial grades of this compound are available at various purity levels, understanding the potential impurities arising from the common Hell-Volhard-Zelinsky synthesis route is essential for selecting the appropriate grade for a specific application. The exploration of alternative, greener synthesis methods may in the future provide access to higher purity this compound with a more favorable environmental footprint.

References

Benchmarking the synthesis of 2-Bromohexanoic acid against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies for 2-Bromohexanoic Acid, Supported by Experimental Data.

The synthesis of this compound, a valuable intermediate in the pharmaceutical and fine chemical industries, can be achieved through several synthetic routes. This guide provides a detailed comparison of the most common and effective methods, focusing on the classical Hell-Volhard-Zelinsky (HVZ) reaction and a more modern approach utilizing N-Bromosuccinimide (NBS). This objective analysis, supported by experimental data, aims to assist researchers in selecting the most suitable method for their specific needs, considering factors such as yield, reaction time, and experimental complexity.

At a Glance: Comparison of Synthesis Methods

ParameterHell-Volhard-Zelinsky (HVZ) ReactionN-Bromosuccinimide (NBS) Method
Yield Good to Excellent (variable)83%[1]
Reaction Time 4-6 hours (plus heating to 100°C)[2]~2 hours[1]
Reaction Temperature 50°C, then increased to 100°C[2]65°C, then 85°C[1]
Reagents Hexanoic acid, Bromine, Phosphorus tribromide (catalytic)Hexanoic acid, N-Bromosuccinimide, Thionyl chloride, Hydrogen bromide (catalyst)
Purity (before distillation) Not specified96%[1]
Purity (after distillation) HighSingle peak by GC analysis[1]
Complexity & Safety Requires handling of fuming and corrosive bromine and phosphorus tribromide.[2]Utilizes a solid brominating agent (NBS), which is easier and safer to handle than liquid bromine.[3][4]

In-Depth Analysis of Synthetic Methodologies

The Hell-Volhard-Zelinsky (HVZ) Reaction: The Classic Approach

The Hell-Volhard-Zelinsky (HVZ) reaction is a well-established method for the α-bromination of carboxylic acids.[5][6][7] The reaction proceeds by the in-situ formation of an acyl bromide, which then enolizes and reacts with bromine at the α-position.[7] Subsequent hydrolysis yields the desired α-bromo carboxylic acid.[8]

While the HVZ reaction is a reliable method, it is often characterized by harsh reaction conditions, including high temperatures and long reaction times.[9] The use of elemental bromine and phosphorus tribromide also presents significant handling challenges due to their corrosive and fuming nature.[2] Yields can be variable but are generally reported to be good to excellent. For a similar substrate, cyclobutanecarboxylic acid, a yield of 85% for the corresponding α-bromo ester has been reported.[9]

The N-Bromosuccinimide (NBS) Method: A Milder and Faster Alternative

A more contemporary approach to the synthesis of this compound involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of thionyl chloride.[1] This method offers several advantages over the traditional HVZ reaction. Notably, the reaction times are significantly shorter, often around 2 hours, and the use of the solid, non-volatile NBS is considerably safer and more convenient than handling liquid bromine.[1][3][4]

The reaction first involves the conversion of hexanoic acid to hexanoyl chloride using thionyl chloride. The acyl chloride is then brominated at the alpha-position using NBS, with the reaction being catalyzed by a small amount of hydrogen bromide. Finally, hydrolysis of the resulting 2-bromohexanoyl chloride yields this compound. This method has been reported to produce this compound in high yield (83%) and purity.[1]

Experimental Protocols

Hell-Volhard-Zelinsky (HVZ) Reaction Protocol

This protocol is based on a typical HVZ reaction of a straight-chain carboxylic acid.

Materials:

  • Hexanoic acid

  • Bromine

  • Phosphorus tribromide (catalytic amount)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the hexanoic acid.

  • Add a catalytic amount of phosphorus tribromide.

  • Slowly add bromine from the dropping funnel. The reaction is exothermic and should be controlled by external cooling if necessary.

  • Heat the reaction mixture to 50°C and maintain for 4-6 hours. During this time, hydrogen bromide gas will be evolved.[2]

  • Increase the temperature to 100°C and heat for an additional period to ensure complete reaction.[2]

  • Cool the reaction mixture and carefully add water to hydrolyze the acyl bromide intermediate.

  • The crude this compound can be purified by distillation under reduced pressure.

N-Bromosuccinimide (NBS) Method Protocol[1]

Materials:

  • Hexanoic acid

  • Thionyl chloride

  • N-Bromosuccinimide (NBS)

  • Hydrogen bromide (48% aqueous solution)

  • Carbon tetrachloride

  • Acetone

  • Saturated sodium bicarbonate solution

  • Concentrated hydrochloric acid

  • Chloroform

  • Anhydrous magnesium sulfate

Procedure:

Part A: Synthesis of 2-Bromohexanoyl Chloride

  • In a 200-mL round-bottomed flask, combine 11.6 g (0.100 mole) of hexanoic acid and 10 mL of carbon tetrachloride.

  • Add 46.9 g (0.394 mole) of thionyl chloride and heat the solution at 65°C for 30 minutes.

  • Cool the mixture to room temperature and add 21.4 g (0.120 mole) of finely powdered NBS, 50 mL of carbon tetrachloride, and 7 drops of 48% hydrogen bromide.

  • Heat the mixture at 70°C for 10 minutes, then increase the temperature to 85°C and maintain until the reaction mixture turns light yellow (approximately 1.5 hours).

  • Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure.

  • Filter the residue and wash the solid with carbon tetrachloride. The combined filtrate contains the crude 2-bromohexanoyl chloride.

Part B: Hydrolysis to this compound

  • In a 500-mL round-bottomed flask, dissolve 10.28 g (0.04826 mole) of the crude 2-bromohexanoyl chloride in 92 mL of acetone.

  • Cool the solution to approximately 10°C.

  • Slowly add 115 mL of saturated aqueous sodium bicarbonate solution over 45 minutes.

  • Acidify the mixture with concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with three 30-mL portions of chloroform.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield crude this compound (9.36 g, 96% pure by GC analysis).

  • The product can be further purified by distillation under reduced pressure (b.p. 64–66°C at 0.075 mm Hg) to yield 7.76 g (83%) of pure this compound.[1]

Visualizing the Synthetic Workflows

HVZ_Reaction_Workflow Hexanoic_Acid Hexanoic Acid Reaction Reaction (50-100°C, 4-6+ h) Hexanoic_Acid->Reaction PBr3_Br2 PBr₃ (cat.), Br₂ PBr3_Br2->Reaction Hydrolysis Hydrolysis (H₂O) Reaction->Hydrolysis Purification Purification (Distillation) Hydrolysis->Purification Product This compound Purification->Product

Caption: Workflow for the Hell-Volhard-Zelinsky (HVZ) synthesis of this compound.

NBS_Method_Workflow Hexanoic_Acid Hexanoic Acid SOCl2 SOCl₂ Hexanoic_Acid->SOCl2 Hexanoyl_Chloride Hexanoyl Chloride SOCl2->Hexanoyl_Chloride NBS_HBr NBS, HBr (cat.) Hexanoyl_Chloride->NBS_HBr Bromo_Acyl_Chloride 2-Bromohexanoyl Chloride NBS_HBr->Bromo_Acyl_Chloride Hydrolysis Hydrolysis (NaHCO₃, HCl) Bromo_Acyl_Chloride->Hydrolysis Purification Purification (Extraction, Distillation) Hydrolysis->Purification Product This compound Purification->Product

Caption: Workflow for the N-Bromosuccinimide (NBS) synthesis of this compound.

Conclusion

Both the Hell-Volhard-Zelinsky reaction and the N-bromosuccinimide method are effective for the synthesis of this compound. The choice between the two will largely depend on the specific requirements of the researcher and the available laboratory facilities.

The NBS method is highly recommended for its higher reported yield, significantly shorter reaction time, milder conditions, and improved safety profile , making it a more efficient and practical choice for most laboratory settings.

The HVZ reaction , while a classic and reliable method, is hampered by its longer reaction times, harsher conditions, and the use of hazardous reagents . It may be considered when the specific reagents for the NBS method are unavailable or for researchers who have well-established protocols and safety measures for handling bromine and phosphorus halides.

This guide provides a foundational benchmark for the synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental conditions and desired outcomes.

References

Safety Operating Guide

Safe Disposal of 2-Bromohexanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: In the event of a spill or exposure, immediately contact your institution's Environmental Health and Safety (EHS) office. Follow all established emergency protocols.

This document provides a comprehensive guide to the proper disposal procedures for 2-Bromohexanoic acid, designed for researchers, scientists, and professionals in drug development. Adherence to these protocols is critical to ensure personal safety and environmental compliance. This compound is a corrosive material that is harmful if swallowed and can cause severe skin burns and eye damage[1][2][3].

I. Personal Protective Equipment (PPE) and Engineering Controls

Prior to handling this compound, ensure all necessary safety measures are in place. Work in a well-ventilated area, preferably within a chemical fume hood[4]. The following personal protective equipment is mandatory:

Protective EquipmentSpecifications
Eye and Face Protection Chemical safety goggles and a face shield are required.
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection A lab coat, long pants, and closed-toe shoes are essential. For larger quantities, consider a chemical-resistant apron or suit.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate filter for organic vapors if not working in a fume hood or if there is a risk of inhalation.
II. Spill Management Protocol

In the event of a this compound spill, follow these steps to ensure safe cleanup and containment:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Restrict access to the contaminated area.

  • Ventilate: Ensure adequate ventilation to disperse any vapors.

  • Containment: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the liquid. Do not use combustible materials like paper towels.

  • Neutralization (for small spills): Cautiously neutralize the spill with a suitable agent like sodium bicarbonate or a commercial acid neutralizer.

  • Collection: Carefully scoop the absorbed and neutralized material into a clearly labeled, sealable, and corrosion-resistant waste container.

  • Decontamination: Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Waste Disposal: The collected waste is considered hazardous. Dispose of it according to the procedures outlined in Section III.

III. Step-by-Step Disposal Procedure

The disposal of this compound and its contaminated materials must be handled by an approved waste disposal plant[1][2][4]. It is imperative to consult and adhere to all federal, state, and local hazardous waste regulations[4].

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Keep it separate from incompatible materials such as bases and reducing agents[1][2].

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for collecting this compound waste. The container should be made of a material compatible with the acid.

    • The label should clearly state "Hazardous Waste: this compound" and include the appropriate hazard symbols (e.g., corrosive).

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • The storage area should be away from heat, ignition sources, and incompatible materials[4][5]. The container should be stored in a cool, dry place[4].

  • Arranging for Pickup:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with accurate information about the waste, including its composition and volume.

  • Documentation:

    • Maintain a detailed log of the accumulated waste, including the date and quantity.

    • Complete all necessary hazardous waste manifests or other required documentation provided by your EHS department.

IV. Decontamination of Empty Containers

Empty containers that previously held this compound must be decontaminated before reuse or disposal.

  • Triple Rinse: Rinse the container thoroughly with a suitable solvent (e.g., water, if appropriate, or another solvent recommended by your EHS office) at least three times.

  • Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected and disposed of following the procedures in Section III.

  • Disposal of Decontaminated Container: Once decontaminated, the container can typically be disposed of as non-hazardous waste. However, confirm this with your institution's EHS guidelines.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_spill Spill Response cluster_disposal Storage & Disposal start Handling this compound ppe Wear Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated (Unused chemical, contaminated materials) fume_hood->waste_generated spill Spill Occurs fume_hood->spill Potential collect_waste Collect in a Labeled, Compatible Waste Container waste_generated->collect_waste store_waste Store Waste in Designated Satellite Accumulation Area collect_waste->store_waste contain_spill Contain with Inert Absorbent Material spill->contain_spill collect_spill Collect Spill Debris into Hazardous Waste Container contain_spill->collect_spill collect_spill->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs waste_pickup Arrange for Hazardous Waste Pickup contact_ehs->waste_pickup

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Bromohexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 2-Bromohexanoic acid. It is intended for laboratory personnel, researchers, and professionals in drug development to ensure safe and compliant chemical management.

Hazard Identification and Classification

This compound is a corrosive chemical that poses significant health risks upon exposure.[1] It is classified as harmful if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and serious eye damage.[2][3][4] Adherence to stringent safety measures is mandatory.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[4]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[4]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[2][3][4]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage[3][4]

Table 2: Physical and Chemical Properties

PropertyValue
Physical StateLiquid[1][2]
AppearanceLight brown[1][2]
OdorOdorless[1][2]
Boiling Point136 - 138 °C / 276.8 - 280.4 °F @ 18 mmHg[1][2]
Flash Point> 110 °C / > 230 °F[1][2]
Density1.37 g/mL at 25 °C[5]
Molecular FormulaC6H11BrO2[6]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the most critical line of defense against the hazards of this compound. Below are the minimum PPE requirements for handling this substance.

Table 3: Recommended Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Chemical Safety Goggles & Face ShieldGoggles must be worn at all times.[7] A full face shield is required over the goggles when there is any risk of splashing.[7][8][9]
Skin/Body Nitrile Rubber Gloves & Acid-Resistant Lab Coat/ApronWear durable, chemical-resistant gloves; Nitrile rubber is a recommended material.[6][9] Change gloves immediately if contaminated.[8] A lab coat must be worn and fully fastened. For larger quantities or splash risks, an impervious apron or coveralls are necessary.[7][8]
Respiratory Respirator with appropriate filterWork must be conducted in a certified chemical fume hood to avoid inhaling vapors.[8][10] If engineering controls are insufficient, a respirator with a Type ABEK (EN14387) filter is recommended.[5]

Operational and Disposal Plan

A systematic approach to handling and disposal is essential to minimize risk and ensure environmental compliance.

  • Preparation:

    • Confirm that a certified chemical fume hood is operational.[10]

    • Locate and verify the functionality of the nearest emergency eyewash station and safety shower.[10]

    • Assemble all necessary PPE as specified in Table 3.

    • Prepare secondary containment (e.g., a chemical-resistant tray) for transporting and handling the chemical.[8]

  • Handling:

    • Conduct all work involving this compound inside a chemical fume hood.[8]

    • When pouring, do so slowly and carefully to avoid splashing.[10]

    • Keep containers tightly closed when not in use.[3]

    • Never work alone. Ensure another person is aware of the work being conducted.

  • Spill Management:

    • In case of a small spill, absorb with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

    • For large spills, evacuate the area and contact the institutional safety office immediately.

  • Segregation:

    • All waste contaminated with this compound, including used gloves, absorbent materials, and empty containers, must be treated as hazardous waste.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Containerization:

    • Collect liquid waste in a designated, properly labeled, and corrosion-resistant waste container.

    • Solid waste (contaminated PPE, etc.) should be placed in a separate, clearly labeled hazardous waste bag or container.

  • Disposal:

    • All waste must be disposed of through an approved hazardous waste disposal program.[1][2]

    • Follow all local, state, and federal regulations for chemical waste disposal.[3] Never pour this compound down the drain.[3]

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Table 4: First Aid Measures

Exposure RouteAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention.[1][2]
Inhalation Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]

Workflow for Safe Handling and Disposal

The following diagram outlines the procedural flow for safely managing this compound in a laboratory setting.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_emergency Emergency Response cluster_disposal 3. Disposal Phase prep1 Verify Fume Hood & Safety Shower/Eyewash prep2 Don Required PPE (Goggles, Face Shield, Gloves, Coat) prep1->prep2 handle1 Work Inside Fume Hood prep2->handle1 handle2 Perform Chemical Transfer/ Procedure handle1->handle2 spill Spill Occurs? handle2->spill spill_yes Follow Spill Management Protocol spill->spill_yes Yes spill_no Proceed to Waste Collection spill->spill_no No waste1 Segregate Contaminated PPE & Materials spill_no->waste1 waste2 Place in Labeled Hazardous Waste Container waste1->waste2 waste3 Store for Approved Waste Pickup waste2->waste3

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.